Hp1404
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C75H119N17O18 |
|---|---|
Molecular Weight |
1546.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H119N17O18/c1-11-44(9)63(90-58(94)36-78)73(107)87-53(32-41(3)4)66(100)81-38-59(95)82-50(26-18-20-30-76)67(101)85-54(33-42(5)6)69(103)86-55(35-47-37-79-49-25-17-16-24-48(47)49)70(104)83-52(28-29-61(97)98)65(99)80-39-60(96)91-62(43(7)8)72(106)84-51(27-19-21-31-77)68(102)89-57(40-93)71(105)92-64(45(10)12-2)74(108)88-56(75(109)110)34-46-22-14-13-15-23-46/h13-17,22-25,37,41-45,50-57,62-64,79,93H,11-12,18-21,26-36,38-40,76-78H2,1-10H3,(H,80,99)(H,81,100)(H,82,95)(H,83,104)(H,84,106)(H,85,101)(H,86,103)(H,87,107)(H,88,108)(H,89,102)(H,90,94)(H,91,96)(H,92,105)(H,97,98)(H,109,110)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,62-,63-,64-/m0/s1 |
InChI Key |
LOJIAIDRNYUMGU-MHAYHLHISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Characterization of the Antimicrobial Peptide Hp1404: A Technical Guide
Introduction
In the global effort to combat the rising threat of antibiotic-resistant bacteria, researchers are increasingly turning to natural sources for novel antimicrobial agents. One such promising candidate is the peptide Hp1404, a molecule with potent and specific activity against Gram-positive bacteria, including notoriously resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the origin, biochemical properties, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin of this compound
The antimicrobial peptide this compound was first identified and characterized from the venom of the scorpion Heterometrus petersii.[1][2][3][4][5][6] A team of researchers constructed a cDNA library from the venomous glands of this scorpion species, which was then screened for clones encoding potential antimicrobial peptides.[1] This process led to the discovery of this compound, a novel cationic and amphipathic α-helical peptide.[1][2][4] Subsequent studies have focused on its potential as a therapeutic agent, given its efficacy against multi-drug resistant bacteria and its relatively low toxicity to mammalian cells.[6][7]
Biochemical and Antimicrobial Properties of this compound
This compound is a 14-amino acid peptide with a net charge of +1.[5] Its amphipathic α-helical structure is a key feature that enables its interaction with and disruption of bacterial cell membranes.[1][5] The peptide exhibits specific and potent activity against Gram-positive bacteria, while showing minimal to no effect on Gram-negative bacteria at similar concentrations.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a bacterium.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus AB94004 | Gram-positive | 6.25 - 25 |
| Staphylococcus aureus ATCC25923 | Gram-positive | 6.25 - 25 |
| Staphylococcus aureus ATCC6538 | Gram-positive | 6.25 - 25 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 6.25 - 25 |
| Staphylococcus epidermidis AB208187 | Gram-positive | 6.25 - 25 |
| Staphylococcus epidermidis AB208188 | Gram-positive | 6.25 - 25 |
| Micrococcus luteus AB93113 | Gram-positive | 6.25 - 25 |
| Bacillus subtilis AB91021 | Gram-positive | 6.25 - 25 |
| Escherichia coli AB94012 | Gram-negative | >100 |
| Escherichia coli ATCC25922 | Gram-negative | >100 |
| Pseudomonas aeruginosa AB93066 | Gram-negative | >100 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. Data sourced from Li et al. (2014).[1]
In Vitro Toxicity Profile
A crucial aspect of drug development is assessing the toxicity of a compound to mammalian cells. The hemolytic activity (HC50) and cytotoxic activity (CC50) of this compound have been evaluated.
| Assay | Cell Type | Value |
| Hemolytic Activity (HC50) | Human Red Blood Cells | 226.6 µg/mL (146.5 µM) |
| Cytotoxic Activity (CC50) | Mammalian Cell Lines | >100 µg/mL (64.6 µM) |
Table 2: In vitro toxicity of this compound. HC50 is the concentration causing 50% hemolysis, and CC50 is the concentration causing 50% cytotoxicity. Data sourced from Li et al. (2014).[1][2]
Experimental Protocols
The characterization of this compound involved a series of key experiments. The detailed methodologies for these are outlined below.
Peptide Synthesis
The this compound peptide and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) by commercial vendors.[2] Key specifications for the synthesis include:
-
C-terminal amidation: The C-terminus of the peptide is amidated.
-
Purity: The final peptide product is purified to a high degree, typically >95%, as determined by high-performance liquid chromatography (HPLC).
Antimicrobial Assays (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is determined using a broth microdilution method.[1]
-
Bacterial Culture Preparation: Bacteria are cultured in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm (OD600) reaches 0.6. The culture is then diluted to a final concentration of 10^5–10^6 colony-forming units (CFU)/mL in fresh LB medium.
-
Peptide Dilution: The synthesized this compound peptide is serially diluted in 0.9% saline solution.
-
Incubation: In a 96-well plate, 160 µL of the bacterial suspension is mixed with 40 µL of the various peptide dilutions.
-
Reading: The plate is incubated for 16 hours at 37°C with continuous shaking at 250 rpm. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
The toxicity of this compound to red blood cells is assessed by measuring its hemolytic activity.
-
Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are collected and washed three times with phosphate-buffered saline (PBS) by centrifugation.
-
Incubation: A suspension of hRBCs is incubated with various concentrations of the this compound peptide at 37°C for a specified time (e.g., 1 hour).
-
Measurement: The release of hemoglobin is measured by spectrophotometry at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS). The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the this compound peptide and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is calculated as a percentage of the untreated control cells. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.
Mechanism of Action and Visualizations
The primary mechanism of action of this compound against bacteria is through membrane disruption.[1][6] At lower concentrations, it can penetrate the bacterial membrane, while at higher concentrations, it causes direct disruption of the cellular membrane.[1] This interaction is facilitated by the peptide's amphipathic α-helical structure, which allows it to insert into the lipid bilayer of the bacterial membrane.
Experimental Workflow for this compound Discovery and Characterization
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound - SB PEPTIDE [sb-peptide.com]
- 7. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Hp1404: A Potent Antimicrobial Peptide from Scorpion Venom
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial peptide Hp1404, from its discovery and source to its mechanism of action and potential therapeutic applications. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Discovery and Source
This compound is a novel cationic antimicrobial peptide identified from the venom of the scorpion Heterometrus petersii.[1][2][3] This discovery was the result of screening a venomous gland cDNA library of the scorpion, an organism that inhabits tropical and subtropical rainforests where a high diversity of bacteria necessitates a robust innate immune system.[1] this compound is an amphipathic α-helical peptide, a structural characteristic common to many antimicrobial peptides (AMPs) that allows them to interact with and disrupt microbial membranes.[1][2]
Antimicrobial Activity and Spectrum
This compound has demonstrated specific and potent inhibitory activity against Gram-positive bacteria, including clinically significant antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] However, it shows limited to no activity against Gram-negative bacteria at the concentrations tested.[1]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus AB94004 | Gram-positive | 6.25 |
| Staphylococcus aureus N315 (MRSA) | Gram-positive | 12.5 |
| Staphylococcus aureus P1381 (MRSA) | Gram-positive | 12.5 |
| Clinical MRSA strain 1 | Gram-positive | 12.5 |
| Clinical MRSA strain 2 | Gram-positive | 25 |
| Bacillus subtilis | Gram-positive | 6.25 |
| Escherichia coli | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
| Data sourced from Li et al. (2014)[1] |
Mechanism of Action
The antibacterial mechanism of this compound is concentration-dependent, a fascinating characteristic that offers a dual mode of action.
-
At low concentrations (around the MIC): this compound penetrates the bacterial cell membrane without causing significant disruption and accumulates in the cytoplasm.[1] This mechanism is similar to that of other peptides like Buforin II and may involve a "floodgate" mechanism to translocate into the cytoplasm.[1]
-
At high concentrations: The peptide directly disrupts the integrity of the cellular membrane, leading to rapid cell death.[1]
A key advantage of this mechanism is the low propensity for bacteria to develop resistance. Studies have shown that S. aureus did not develop resistance to this compound even after multiple treatments at sub-MIC concentrations.[1][3]
Diagram: Proposed Mechanism of Action of this compound
References
The Core Mechanism of Hp1404: A Technical Guide to a Novel Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the scorpion Heterometrus petersii.[1][2] As an amphipathic α-helical peptide, this compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] Its unique, concentration-dependent mechanism of action and the potential for the development of less cytotoxic analogs make it a compelling subject for research and a promising candidate for novel antimicrobial therapies.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism of Action
The antimicrobial activity of this compound is primarily centered on the disruption of the bacterial cell membrane. This interaction is multifaceted and appears to be concentration-dependent, leading to a cascade of events that ultimately result in bacterial cell death.[1][2]
At low concentrations , this compound is capable of penetrating the bacterial membrane without causing immediate and widespread disruption.[1][2] This suggests an interaction with intracellular targets may play a role in its antimicrobial effect at these concentrations.
Conversely, at high concentrations , this compound acts directly on the cellular membrane, causing significant disruption and permeabilization.[1][2] This leads to the formation of pores or pore-like structures, resulting in the leakage of cellular contents and dissipation of the membrane potential, which are critical for bacterial survival.[1][3]
The initial interaction of the positively charged this compound with the bacterial membrane is facilitated by electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][5] Following this initial binding, the amphipathic nature of the peptide allows it to insert into the lipid bilayer, leading to the observed disruptive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analogs, providing a comparative overview of their antimicrobial efficacy and cytotoxic profiles.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound [2]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 6.25 - 25 |
| Gram-positive clinical strains | 6.25 - 25 |
| Gram-negative bacteria | >100 |
Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogs [1][3]
| Peptide | Hemolytic Activity (HC₅₀, µg/mL) | Cytotoxicity (CC₅₀, µg/mL) |
| This compound | 226.6 | >100 |
| This compound-L | ~45.8% at 50 µM | Not explicitly defined |
| This compound-W | ~15.9% at 50 µM | Not explicitly defined |
| This compound-A | No hemolytic activity | Not explicitly defined |
| This compound-K | No hemolytic activity | Not explicitly defined |
| This compound-V | No hemolytic activity | Not explicitly defined |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Outer Membrane Permeability Assay (N-phenyl-1-naphthylamine Uptake)
This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the phospholipid layer, resulting in a significant increase in fluorescence.
Protocol:
-
Bacterial Culture: Grow the desired Gram-negative bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with a 5 mM HEPES buffer (pH 7.4). Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Assay Setup: In a 96-well black plate, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM.
-
Peptide Addition: Add varying concentrations of the this compound peptide to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Record the fluorescence over time.
-
Controls: Include a negative control (bacteria and NPN without peptide) and a positive control (bacteria and NPN with a known membrane-disrupting agent like polymyxin (B74138) B).
Cytoplasmic Membrane Depolarization Assay (DiSC₃-5 Assay)
This assay utilizes the membrane potential-sensitive fluorescent dye DiSC₃-5 to assess the depolarization of the cytoplasmic membrane. In polarized cells, the dye aggregates and its fluorescence is quenched. Membrane depolarization leads to the release of the dye into the cytoplasm and a subsequent increase in fluorescence.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose, and resuspend in the same buffer to an OD₆₀₀ of 0.05.
-
Dye Loading: Add DiSC₃-5 to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for approximately 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
KCl Addition: Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration.
-
Assay Measurement: Place the cell suspension in a cuvette and monitor the baseline fluorescence using a spectrofluorometer (excitation at 622 nm, emission at 670 nm).
-
Peptide Addition: Add different concentrations of this compound to the cuvette and record the change in fluorescence over time.
-
Controls: Use untreated cells as a negative control and a known depolarizing agent like gramicidin (B1672133) as a positive control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound peptide.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Hemolysis Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), providing a measure of its hemolytic activity.
Protocol:
-
RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend in PBS to a final concentration of 4% (v/v).
-
Assay Setup: In a 96-well plate, add serial dilutions of the this compound peptide in PBS.
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Controls: Use RBCs in PBS as a negative control (0% hemolysis) and RBCs in 1% Triton X-100 as a positive control (100% hemolysis).
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the controls.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the ultrastructural changes in bacteria induced by the antimicrobial peptide.
Protocol:
-
Bacterial Treatment: Treat mid-logarithmic phase bacteria with this compound at both low and high concentrations for a defined period (e.g., 30 minutes).
-
Fixation: Fix the bacterial cells with a solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer) for several hours at 4°C.
-
Post-fixation: Post-fix the cells with 1% osmium tetroxide in the same buffer.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Embedding: Infiltrate and embed the samples in an epoxy resin.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
Visualizations
The following diagrams illustrate the proposed mechanisms of action of this compound and the general workflow of the key experimental assays.
References
- 1. Cytoplasmic membrane depolarization (DiSC3-5) assay. [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emc2020.org.uk [emc2020.org.uk]
Unraveling Hp1404: A Technical Guide to a Potent Antimicrobial Peptide
For Immediate Release
This technical guide provides an in-depth analysis of the primary amino acid sequence, physicochemical properties, and biological activities of Hp1404, a novel antimicrobial peptide. The document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this molecule. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visualizations of key experimental workflows are included to facilitate understanding.
This compound: An Antimicrobial Peptide from Scorpion Venom
This compound is a cationic antimicrobial peptide originally isolated from the venom of the scorpion Heterometrus petersii.[1][2][3][4] It is an amphipathic, α-helical peptide with demonstrated activity against Gram-positive bacteria, including challenging multidrug-resistant strains.[3][4]
Primary Amino Acid Sequence
The primary amino acid sequence of this compound is presented below. The C-terminus of the peptide is amidated.
Table 1: Primary Amino Acid Sequence of this compound
| Sequence Identifier | Amino Acid Sequence |
| This compound | H-GILGKLWEGVKSIF-NH2 |
| Source Organism | Heterometrus petersii |
Physicochemical and Biological Properties
This compound exhibits a range of physicochemical properties that contribute to its antimicrobial function. These properties, along with its biological activities, have been characterized in several studies.
Table 2: Physicochemical Properties of this compound and Its Analogs
| Peptide | Molecular Weight ( g/mol ) | Retention Time (min) | Hydrophobicity | Net Charge |
| This compound | 1544.9 | 21.8 | 0.686 | +1 |
| This compound-A | Not Available | Not Available | 0.580 | +1 |
| This compound-K | Not Available | Not Available | 0.487 | +2 |
| This compound-V | Not Available | Not Available | 0.645 | +1 |
| This compound-L | Not Available | Not Available | 0.679 | +1 |
| This compound-I | Not Available | Not Available | 0.686 | +1 |
| This compound-W | Not Available | Not Available | 0.719 | +1 |
Data sourced from Kim et al., 2018.[2]
Table 3: Biological Activity of this compound
| Activity | Value | Cell Type/Organism | Reference |
| Hemolytic Activity (HC₅₀) | 226.6 µg/mL | Human Red Blood Cells | [3] |
| Cytotoxicity (CC₅₀) | > 100 µg/mL | HEK293 Cells | [3] |
| Acute Toxicity (LD₅₀) | 89.8 mg/Kg (intravenous injection) | BALB/c mice | [3] |
| Non-toxic Dose | 80 mg/Kg (intraperitoneal injection) | BALB/c mice | [3] |
Mechanism of Action
The primary mode of action for this compound is the disruption of the bacterial cell membrane.[3][5] At lower concentrations, the peptide can penetrate the membrane of Staphylococcus aureus, while at higher concentrations, it leads to direct membrane disruption.[3] This mechanism is a hallmark of many antimicrobial peptides and is a contributing factor to the low observed rate of bacterial resistance development.[3]
Experimental Protocols
The following sections detail the methodologies used to characterize the biological activities of this compound.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
-
Method: A standard broth microdilution method is employed.
-
Bacterial strains are cultured to a logarithmic growth phase.
-
The bacterial suspension is diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Serial twofold dilutions of the this compound peptide are prepared in a 96-well microtiter plate.
-
The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
The plate is incubated under appropriate conditions for 16-20 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Hemolytic Assay
-
Objective: To assess the lytic activity of this compound against red blood cells.
-
Method:
-
Fresh human red blood cells (hRBCs) are collected and washed with phosphate-buffered saline (PBS).
-
A suspension of hRBCs (e.g., 4% v/v) is prepared in PBS.
-
Serial dilutions of this compound are prepared in a 96-well plate.
-
The hRBC suspension is added to the wells containing the peptide.
-
The plate is incubated for a specified time (e.g., 1 hour) at 37°C.
-
The plate is centrifuged to pellet intact cells.
-
The supernatant, containing released hemoglobin, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify hemoglobin release.
-
Positive (100% lysis with Triton X-100) and negative (PBS only) controls are used to calculate the percentage of hemolysis.
-
The HC₅₀ value, the peptide concentration causing 50% hemolysis, is determined.
-
Cytotoxicity Assay
-
Objective: To evaluate the toxicity of this compound against mammalian cells.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
Mammalian cells (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The cells are incubated with the peptide for a defined period (e.g., 24 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
The CC₅₀ value, the peptide concentration that reduces cell viability by 50%, is determined.
-
Experimental and Logic Flow Visualizations
The following diagrams illustrate the workflows for key experimental procedures and the logical design of analog peptides.
Caption: Workflow for determining the biological activity of this compound.
Caption: Logic for the design of this compound analog peptides.
Note on Helicobacter pylori Homology
It is important for researchers to distinguish the scorpion-derived antimicrobial peptide this compound from proteins of Helicobacter pylori, which are sometimes designated with an "HP" prefix followed by a number (e.g., HP1454).[6] While the nomenclature may appear similar, these are distinct molecules with different origins and functions. The "HP" in the context of H. pylori refers to the organism, and the number corresponds to the gene annotation.[6][7][8][9][10] This guide is exclusively focused on the antimicrobial peptide this compound from Heterometrus petersii.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - SB PEPTIDE [sb-peptide.com]
- 6. Crystal structure of the secreted protein HP1454 from the human pathogen Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Helicobacter pylori Membrane Proteins Using Sequence-Based Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
Predicted Secondary Structure of the Antimicrobial Peptide Hp1404: A Technical Guide
This technical guide provides an in-depth analysis of the predicted and experimentally validated secondary structure of Hp1404, an antimicrobial peptide with significant therapeutic potential. The document is intended for researchers, scientists, and drug development professionals interested in the structural and functional characteristics of this peptide.
Introduction
This compound is a cationic antimicrobial peptide originally identified from the venom of the scorpion Heterometrus petersii.[1][2] It is crucial to note that the "Hp" designation refers to its origin and is not associated with Helicobacter pylori. The peptide has demonstrated specific inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding the secondary structure of this compound is fundamental to elucidating its mechanism of action and for the rational design of more potent and less toxic analogues.[3][4]
Predicted Secondary Structure
Bioinformatic analysis is a cornerstone in the initial characterization of peptide structures. For this compound, secondary structure prediction was performed using the online server Heliquest.[1]
Prediction Methodology
The prediction of this compound's secondary structure typically follows a workflow that begins with the primary amino acid sequence.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Peptide Hp1404: A Technical Guide on its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred research into novel antimicrobial agents, with antimicrobial peptides (AMPs) showing considerable promise. This technical guide focuses on Hp1404, a cationic antimicrobial peptide identified from the venom of the scorpion Heterometrus petersii. This compound exhibits specific and potent activity against Gram-positive bacteria, including MRSA, making it a subject of interest for the development of new therapeutics.[1][2][3] This document provides a comprehensive overview of this compound's anti-MRSA activity, its mechanism of action, and the experimental protocols used for its characterization.
Quantitative Data on this compound Activity
The antimicrobial efficacy and toxicological profile of this compound have been quantified in several studies. The following tables summarize the key quantitative data regarding its activity against MRSA and its effects on mammalian cells.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 6.25 - 25 |
| Other clinical strains of Gram-positive bacteria | Gram-positive | 6.25 - 25 |
| Gram-negative bacteria | Gram-negative | > 100 |
Source:[3]
Table 2: Toxicological Profile of this compound
| Assay | Cell Type/Organism | Value |
| Hemolytic Activity (HC₅₀) | Human Red Blood Cells | 226.6 µg/mL |
| Cytotoxicity (CC₅₀) | Human Embryonic Kidney (HEK293) cells | > 100 µg/mL |
| Acute Toxicity (LD₅₀) | Balb-c mice (intravenous injection) | 89.8 mg/Kg |
| Non-toxic Dose | Balb-c mice (intraperitoneal injection) | 80 mg/Kg |
Mechanism of Action Against S. aureus
This compound is an amphipathic α-helical peptide that exerts its antibacterial effect primarily by targeting the bacterial cell membrane.[1][3] Its mechanism is concentration-dependent, leading to different outcomes for the bacterial cell. At lower concentrations, this compound penetrates the S. aureus membrane, while at higher concentrations, it causes direct disruption of the membrane.[1][3][4] This interaction with the bacterial membrane is a key factor in its efficacy and the low propensity for resistance development.[2][3]
References
- 1. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Properties of Scorpion Venom Peptide Hp1404
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hp1404 is a novel cationic antimicrobial peptide identified from the venom of the scorpion Heterometrus petersii. Structurally, it is characterized as an amphipathic α-helical peptide. Its primary biological function is potent and specific inhibitory activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). The peptide exhibits a dual-mode mechanism of action contingent on its concentration. At lower concentrations, it penetrates the bacterial cell membrane, while at higher concentrations, it causes direct membrane disruption. A noteworthy characteristic of this compound is the low propensity for inducing bacterial resistance. Furthermore, it demonstrates a favorable safety profile with low toxicity towards mammalian cells and in murine models. These attributes position this compound as a promising candidate for the development of new antimicrobial agents.
Physicochemical and Structural Properties
This compound is a cationic peptide with a net charge of +1.[1] Multiple sequence alignment reveals homology with other known antimicrobial peptides (AMPs) such as StCT1, CT1-NDBP-5.17, IsCT, StCT2, OcyC2, and pantinin 1.[1][2] Secondary structure prediction and circular dichroism spectral analysis have confirmed that this compound adopts a typical amphipathic α-helical conformation, a common feature among membrane-lytic peptides.[1][2] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and disruption of bacterial membranes.[2]
Antimicrobial Activity
This compound displays specific and potent activity against a range of Gram-positive bacteria.[1][2] Notably, it is effective against antibiotic-resistant strains such as MRSA.[2][3] Conversely, it shows no significant inhibitory effect on Gram-negative bacteria at concentrations up to 100 µg/mL.[1][2]
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Type | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus AB94004 | Gram-positive | 6.25 | [2] |
| Staphylococcus aureus AB96014 (MRSA) | Gram-positive | 12.5 | [2] |
| Staphylococcus aureus AB20001 (MRSA) | Gram-positive | 12.5 | [2] |
| Staphylococcus epidermidis AB95001 | Gram-positive | 25 | [2] |
| Bacillus subtilis ATCC6633 | Gram-positive | 6.25 | [2] |
| Escherichia coli ATCC25922 | Gram-negative | >100 | [2] |
| Pseudomonas aeruginosa ATCC27853 | Gram-negative | >100 | [2] |
Mechanism of Action
The antibacterial mechanism of this compound is concentration-dependent.[2][3] At lower, near-MIC concentrations, the peptide penetrates the bacterial membrane without causing lysis and accumulates in the cytoplasm.[1] This is in contrast to many classical membrane-lytic peptides that cause rapid cell death.[1] The killing kinetics of this compound against S. aureus are relatively slow, further supporting a mechanism that is not solely based on immediate membrane disruption at these concentrations.[1]
At "super high" concentrations (e.g., 5x MIC), this compound directly disrupts the cellular membrane, leading to the formation of mesosome-like structures and eventual cell lysis.[1][2] Interestingly, the antibacterial activity of this compound is not significantly affected by the presence of lipopolysaccharide (LPS) or lipoteichoic acid (LTA), suggesting these are not the primary binding sites for the peptide.[1]
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Concentration-dependent mechanism of this compound.
Drug Resistance
A significant advantage of this compound is its ability to evade the development of bacterial resistance.[2][3] Studies have shown that after multiple treatments of S. aureus with sub-MIC concentrations of this compound, there is no increase in the MIC.[4] This is in stark contrast to conventional antibiotics like kanamycin, where resistance develops rapidly under similar conditions.[4] This property is likely linked to its direct action on the bacterial membrane, a target that is less prone to modification through mutation compared to specific protein targets of traditional antibiotics.[5]
In Vitro and In Vivo Toxicity
This compound exhibits a favorable safety profile with low toxicity towards mammalian cells.[2][6]
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line/Blood Cells | Type | Measurement | Value | Reference |
| Human Red Blood Cells (hRBCs) | Primary Cells | HC₅₀ | 226.6 µg/mL (146.5 µM) | [1][2] |
| Human Foreskin Fibroblasts (HFF) | Normal Cell Line | CC₅₀ | >100 µg/mL | [2] |
| Human Embryonic Kidney 293T (HEK293T) | Normal Cell Line | CC₅₀ | >100 µg/mL | [2] |
| Human Melanoma (A375) | Cancer Cell Line | CC₅₀ | >100 µg/mL | [1] |
In vivo studies in BALB/c mice have further demonstrated the low toxicity of this compound.[2][6]
Table 3: In Vivo Acute Toxicity of this compound in BALB/c Mice
| Route of Administration | Observation | Value | Reference |
| Intraperitoneal (i.p.) | No adverse events up to | 80 mg/kg | [1][2] |
| Intravenous (i.v.) | LD₅₀ | 89.8 mg/kg | [2][6] |
In Vivo Efficacy
The antimicrobial activity of this compound has been validated in a murine model of MRSA-induced peritonitis.[2][6] Treatment with this compound significantly improved the survival rate of infected mice.[2] Intraperitoneal administration at a dose of 5 mg/kg resulted in a 100% survival rate over a 7-day period.[2] Intravenous administration also conferred a protective effect, although to a lesser extent.[2]
Analogues and Future Directions
The promising characteristics of this compound have led to the development of analogue peptides with enhanced properties.[7][8] For instance, the analogue this compound-T1e was designed to have reduced cytotoxicity and improved activity against multidrug-resistant Pseudomonas aeruginosa.[7] This analogue exhibits a more rapid bactericidal action and a potentially broader mechanism that may involve interaction with bacterial DNA in addition to membrane disruption.[7][9] Another designed peptide, K1K8, showed an improved antibacterial spectrum, lower hemolytic activity, and enhanced serum stability compared to the parent this compound.[8] These studies highlight the potential of using this compound as a template for designing novel antimicrobial agents with tailored properties.[8]
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
-
Bacterial Preparation: Bacterial strains are cultured in Mueller-Hinton (MH) broth to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MH broth.
-
Peptide Preparation: this compound is serially diluted in 0.9% saline.
-
Assay: In a 96-well microtiter plate, 100 µL of the bacterial suspension is mixed with 100 µL of the serially diluted peptide.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Diagram 2: Experimental Workflow for MIC Assay
Caption: Workflow for determining the MIC of this compound.
Hemolytic Activity Assay
-
Blood Collection: Fresh human red blood cells (hRBCs) are collected and washed three times with phosphate-buffered saline (PBS) by centrifugation.
-
Cell Suspension: A 2% (v/v) suspension of hRBCs is prepared in PBS.
-
Assay: 100 µL of the hRBC suspension is mixed with 100 µL of serially diluted this compound in a 96-well plate.
-
Controls: PBS is used as a negative control (0% hemolysis) and 1% Triton X-100 is used as a positive control (100% hemolysis).
-
Incubation: The plate is incubated at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet the intact hRBCs.
-
Measurement: The absorbance of the supernatant is measured at 570 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100. The HC₅₀ is determined as the peptide concentration causing 50% hemolysis.
Cytotoxicity Assay (MTT)
-
Cell Seeding: Mammalian cells (e.g., HFF, HEK293T, A375) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and cultured overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The cells are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The CC₅₀ is the peptide concentration that reduces cell viability by 50%.
Diagram 3: Logical Relationship of this compound's Biological Properties
Caption: Interrelation of this compound's properties.
Conclusion
The scorpion venom peptide this compound presents a compelling profile as a potential antimicrobial therapeutic. Its potent and specific activity against Gram-positive bacteria, including resistant strains, combined with a low propensity for inducing resistance and a favorable safety profile, addresses several key challenges in the fight against bacterial infections. The elucidation of its dual, concentration-dependent mechanism of action provides a solid foundation for further development. The successful design of analogues with improved characteristics underscores the value of this compound as a molecular template for novel anti-infective agents. Further research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of preclinical infection models.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - SB PEPTIDE [sb-peptide.com]
- 6. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K1K8: an this compound-derived antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biophysical Properties of Hp1404
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the scorpion Heterometrus petersii.[1][2][3][4][5] As an amphipathic, α-helical peptide, this compound has garnered significant interest for its potent and specific activity against Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5] This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its structure, mechanism of action, and key quantitative data. Furthermore, it outlines the experimental protocols for its characterization and visualizes its functional pathways, offering a valuable resource for researchers in antimicrobial drug development.
Biophysical and Physicochemical Properties
This compound is a 14-amino acid peptide with the sequence GILGKLWEGVKSIF-NH2.[4][5][6] Its C-terminal amidation is a common feature among naturally occurring AMPs, often contributing to their stability and activity. The peptide exhibits a net positive charge of +1 and a hydrophobicity of 0.686, characteristics that are crucial for its interaction with bacterial membranes.[1][7][8]
Structurally, this compound displays conformational plasticity. In aqueous solutions, it adopts a random coil structure.[1] However, in a non-polar, membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), it transitions into a well-defined α-helical conformation.[1] This amphipathic helix positions hydrophobic and hydrophilic residues on opposite faces, facilitating its insertion into and disruption of bacterial cell membranes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its antimicrobial efficacy and toxicological profile.
| Parameter | Value | Reference(s) |
| Amino Acid Sequence | GILGKLWEGVKSIF-NH2 | [4][5][6] |
| Molecular Weight | 1544.9 g/mol | [4] |
| Net Charge | +1 | [1][8] |
| Hydrophobicity (H) | 0.686 | [7] |
Table 1: Physicochemical Properties of this compound
| Target Organism (Gram-positive) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Staphylococcus aureus | 6.25 - 12.5 µg/mL | [1] |
| Methicillin-resistant S. aureus (MRSA) | 12.5 µg/mL | [1] |
| Bacillus subtilis | 6.25 µg/mL | [1] |
| Enterococcus faecalis | 25 µg/mL | [1] |
Table 2: Antimicrobial Activity of this compound
| Assay Type | Value (HC50 / CC50 / LD50) | Notes | Reference(s) |
| Hemolytic Activity (HC50) | 226.6 µg/mL (146.5 µM) | 50% hemolysis of human red blood cells | [1] |
| Cytotoxicity (CC50) | > 100 µg/mL (64.6 µM) | 50% cytotoxicity against human cell lines | [1] |
| In vivo Toxicity (LD50) | 89.8 mg/kg | Intravenous injection in mice | [1][3] |
| In vivo Toxicity | Non-toxic at 80 mg/kg | Intraperitoneal injection in mice | [1][3] |
Table 3: Toxicological Profile of this compound
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane.[1][5] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall and membrane. Upon reaching the membrane, this compound undergoes a conformational change to its amphipathic α-helical structure, allowing it to insert into the lipid bilayer.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[1][8]
-
Resin Preparation: A Rink amide resin is used to obtain the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and then added to the deprotected resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence until the full peptide chain is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the secondary structure of this compound in different environments.[1]
-
Sample Preparation: Lyophilized this compound is dissolved in an appropriate solvent. For a random coil reference, deionized water or a phosphate (B84403) buffer is used. To mimic a membrane environment, a solution of 2,2,2-trifluoroethanol (B45653) (TFE) in buffer (e.g., 50% TFE) is used.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Data Acquisition: CD spectra are recorded in the far-UV region (e.g., 190-250 nm). A spectrum of the solvent alone is also recorded as a baseline.
-
Data Analysis: The baseline spectrum is subtracted from the sample spectrum. The resulting spectrum is analyzed for characteristic peaks: a random coil is indicated by a single negative peak around 198 nm, while an α-helix shows a positive peak around 195 nm and two negative peaks at approximately 208 and 220 nm.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC of this compound against various bacterial strains is determined using a broth microdilution method.
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).
-
Peptide Dilution: A stock solution of this compound is serially diluted in the same broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Hemolysis Assay
This assay assesses the lytic activity of this compound against red blood cells.
-
Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration (e.g., 2% v/v).
-
Peptide Incubation: Serial dilutions of this compound in PBS are mixed with the hRBC suspension in a 96-well plate.
-
Controls: A negative control (hRBCs in PBS) and a positive control (hRBCs in a lytic agent like 1% Triton X-100) are included.
-
Incubation: The plate is incubated at 37°C for 1 hour.
-
Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 is the concentration of the peptide that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay measures the effect of this compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.
-
Cell Culture: Human cell lines (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of approximately 570 nm.
-
Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The CC50 is the concentration of the peptide that reduces cell viability by 50%.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in bacteria upon treatment with this compound.[1]
-
Bacterial Treatment: A mid-log phase bacterial culture is treated with this compound at different concentrations (e.g., 1x MIC and 5x MIC) for a short period (e.g., 20 minutes). Untreated bacteria serve as a control.
-
Fixation: The bacterial cells are harvested by centrifugation and fixed, typically with a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, stained en bloc with uranyl acetate (B1210297), dehydrated through a graded ethanol (B145695) series, and embedded in resin.
-
Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.
-
Imaging: The sections are placed on copper grids, stained with uranyl acetate and lead citrate, and examined under a transmission electron microscope.
In Vivo Toxicity Assay
The acute toxicity of this compound is evaluated in a mouse model.[1]
-
Animal Model: A cohort of healthy mice (e.g., BALB/c) is used.
-
Peptide Administration: Different doses of this compound are administered to groups of mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A control group receives a saline injection.
-
Observation: The mice are monitored for a set period (e.g., 7 days) for any adverse events, signs of toxicity, and mortality.
-
LD50 Determination: The lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, is calculated for the intravenous route.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms related to the biophysical study of this compound.
References
- 1. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of membrane interactions of antibiotic peptides using ITC and biosensor measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A thermodynamic approach to the mechanism of cell-penetrating peptides in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Characterization of Hp1404's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial characterization of Hp1404, a novel antimicrobial peptide. The information presented herein is compiled from foundational studies to offer a detailed guide on its antimicrobial properties, mechanism of action, and toxicological profile.
Introduction to this compound
This compound is a cationic antimicrobial peptide (AMP) originally identified from the venom of the scorpion Heterometrus petersii.[1][2] It is characterized as an amphipathic α-helical peptide.[1][2] Initial investigations have revealed its potent and specific activity against Gram-positive bacteria, including clinically significant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Unlike many conventional AMPs which exhibit broad-spectrum activity, this compound's targeted action against Gram-positive bacteria makes it a subject of interest for further therapeutic development.[1][3]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 6.25 |
| Staphylococcus aureus (clinical strain 1) | Gram-positive | 12.5 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 12.5 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 25 |
| Escherichia coli (ATCC 25922) | Gram-negative | >100 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >100 |
Data sourced from Li et al. (2014).[1]
The data clearly indicates that this compound has specific and potent activity against Gram-positive bacteria, while its activity against Gram-negative bacteria is negligible at the concentrations tested.[1]
Toxicological Profile
A critical aspect of antimicrobial peptide characterization is the assessment of its toxicity towards host cells. The following table summarizes the key toxicological data for this compound.
Table 2: Toxicological Data for this compound
| Assay | Target | Result |
| Hemolytic Activity (HC50) | Human Red Blood Cells | 226.6 µg/mL |
| Cytotoxicity (CC50) | Human Embryonic Kidney (HEK293) Cells | >100 µg/mL |
| Acute Toxicity (LD50) | Balb-c mice (intravenous injection) | 89.8 mg/Kg |
| Acute Toxicity (intraperitoneal injection) | Balb-c mice | Non-toxic at 80 mg/Kg |
Data sourced from Li et al. (2014).[1][2]
The results indicate that this compound has low toxicity to mammalian cells at its effective antibacterial concentrations.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial characterization of this compound.
4.1 Minimum Inhibitory Concentration (MIC) Assay
This assay is performed to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture Preparation: Bacterial strains are cultured in Mueller-Hinton (MH) broth overnight at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: this compound is serially diluted in MH broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
4.2 Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are collected and washed three times with phosphate-buffered saline (PBS) by centrifugation. The cells are then resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. An equal volume of the hRBC suspension is added to each well.
-
Controls: A negative control (hRBCs in PBS only) and a positive control (hRBCs in 1% Triton X-100 for 100% lysis) are included.
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance at 570 nm.
-
Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
4.3 Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by inference, their viability.
-
Cell Culture: Mammalian cell lines (e.g., HEK293) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and cultured for 24 hours.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The cells are incubated with the peptide for 24 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm. The cell viability is expressed as a percentage relative to untreated control cells.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Hp1404 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic antimicrobial peptide originally isolated from the venom of the scorpion Heterometrus petersii. It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action of this compound involves the disruption of the bacterial cell membrane, leading to cell death.[1] This direct, physical mode of action makes the development of bacterial resistance less likely compared to traditional antibiotics that target specific metabolic pathways. These properties make this compound a promising candidate for the development of new antimicrobial therapeutics.
This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Gly-Ile-Leu-Gly-Lys-Leu-Trp-Glu-Gly-Val-Lys-Ser-Ile-Phe |
| Molecular Formula | C76H125N17O16 |
| Molecular Weight | 1557.9 g/mol |
| C-Terminus | Amidated |
| Net Charge (pH 7) | +2 |
| Purity (recommended) | >95% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on standard Fmoc/tBu chemistry for a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Equipment:
-
Automated or manual peptide synthesizer
-
Reaction vessel with a sintered glass filter
-
Shaker
-
Scintillation vials
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure®, and 4 equivalents of DIC in DMF.
-
Add the activation solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Phe) to the N-terminus (Gly).
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.
Cleavage and Deprotection
-
Transfer the dried peptide-resin to a scintillation vial.
-
Add 10 mL of the cleavage cocktail (TFA/TIS/Water) to the resin.
-
Incubate the mixture for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Collection
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000 x g for 10 minutes to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the crude peptide pellet under a stream of nitrogen gas.
Purification by RP-HPLC
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound peptide dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with a purity of >95%.
Table of Purification Parameters:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 220 nm, 280 nm |
| Gradient | 5-65% B over 60 min |
Lyophilization and Characterization
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen sample for 24-48 hours until a white, fluffy powder is obtained.
-
Store the lyophilized this compound peptide at -20°C.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
Diagrams
Caption: Workflow for the synthesis and purification of this compound peptide.
Caption: Mechanism of action of this compound on bacterial cell membranes.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Hp1404 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic antimicrobial peptide originally identified from the venom of the scorpion Heterometrus petersii.[1][2][3] This 14-amino acid peptide, with the sequence Gly-Ile-Leu-Gly-Lys-Leu-Trp-Glu-Gly-Val-Lys-Ser-Ile-Phe, exhibits potent and specific activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4] this compound acts by penetrating and disrupting the bacterial cell membrane, a mechanism that is less likely to induce drug resistance compared to conventional antibiotics.[1][5][6] Furthermore, it has demonstrated low toxicity to mammalian cells and efficacy in animal models of infection, making it a promising candidate for further therapeutic development.[1][2][3]
These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of the this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, protocols for in vitro and in vivo evaluation of its biological activity are detailed.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Ile-Leu-Gly-Lys-Leu-Trp-Glu-Gly-Val-Lys-Ser-Ile-Phe | [2] |
| Molecular Weight | 1547.9 g/mol | Calculated |
| Net Charge at pH 7 | +1 | [3] |
| Structure | Amphipathic α-helical | [1][3] |
In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus AB94004 | 12.5 |
| Staphylococcus aureus ATCC25923 | 12.5 |
| Staphylococcus aureus ATCC6538 | 12.5 |
| Methicillin-Resistant S. aureus (MRSA) | 6.25-25 |
| Staphylococcus epidermidis AB208187 | 12.5 |
| Staphylococcus epidermidis AB208188 | 12.5 |
| Micrococcus luteus AB93113 | 6.25 |
| Bacillus subtilis AB91021 | 6.25 |
| Gram-negative bacteria | >100 |
Data sourced from Li et al., 2014.[1]
In Vitro and In Vivo Toxicity of this compound
| Assay | Endpoint | Value |
| Hemolytic Activity (human RBCs) | HC₅₀ | 226.6 µg/mL (146.5 µM) |
| Cytotoxicity (mammalian cell lines) | CC₅₀ | >100 µg/mL (64.6 µM) |
| Acute Systemic Toxicity (mice, i.p.) | - | Non-toxic at 80 mg/kg |
| Acute Systemic Toxicity (mice, i.v.) | LD₅₀ | 89.8 mg/kg |
Data sourced from Li et al., 2014.[1][2][3]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.
Materials and Equipment:
-
Peptide synthesizer (manual or automated)
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes. Add DIPEA (6 eq.) and immediately add to the resin.
-
Allow the coupling reaction to proceed for 2 hours with gentle agitation.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and react for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation (Sequential Amino Acid Coupling):
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the this compound sequence (Ile, Ser, Lys, Val, Gly, Glu, Trp, Leu, Lys, Gly, Leu, Ile, Gly). Use the appropriate side-chain protected Fmoc-amino acids.
-
Monitor the completion of each coupling step using a qualitative ninhydrin (B49086) test.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
-
Peptide Lyophilization:
-
Dissolve the crude peptide pellet in a minimal amount of water/acetonitrile mixture and freeze-dry to obtain a fluffy white powder.
-
Protocol 2: Purification and Characterization of this compound
Materials and Equipment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a preparative C18 column
-
Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude lyophilized peptide in Solvent A.
-
Purify the peptide by RP-HPLC using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions on an analytical RP-HPLC C18 column to confirm purity (>95%).
-
-
Characterization:
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The expected mass should correspond to that of this compound.
-
-
Final Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
-
Protocol 3: In Vitro Antimicrobial Activity Assay (MIC Determination)
Procedure:
-
Culture bacteria in a suitable broth medium (e.g., Luria-Bertani) to an optical density of 0.6 at 600 nm.
-
Dilute the bacterial culture to approximately 10⁵-10⁶ colony-forming units (CFU)/mL in fresh broth.
-
Prepare serial two-fold dilutions of the purified this compound peptide in 0.9% saline in a 96-well microtiter plate.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Incubate the plate for 16-24 hours at 37°C with continuous shaking.
-
The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration at which no visible bacterial growth is observed.[4]
Visualizations
Solid-Phase Peptide Synthesis Workflow for this compound
Caption: Workflow for the solid-phase synthesis of this compound peptide.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action on bacterial membranes.
References
- 1. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Hp1404
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic antimicrobial peptide (AMP) identified from the venom of the scorpion Heterometrus petersii.[1][2][3] It exhibits a specific inhibitory activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Understanding the Minimum Inhibitory Concentration (MIC) of this compound is a critical first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] This document provides detailed protocols for determining the MIC of this compound, guidance on data interpretation, and a summary of its known antimicrobial activity.
Mechanism of Action
This compound primarily targets the bacterial cell membrane. At lower, near-MIC concentrations, it is believed to penetrate the bacterial membrane without causing significant disruption.[2][3] At higher concentrations, it leads to direct disruption of the cell membrane.[2][3] For Gram-negative bacteria, this compound's mechanism involves binding to lipopolysaccharide (LPS).[6] Some analogues of this compound may also enter the bacterial cell and interact with DNA.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 3. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Helicobacter pylori
Topic: HP1404 Antimicrobial Susceptibility Testing Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer.[1][2] The increasing prevalence of antibiotic resistance in H. pylori necessitates accurate and reliable antimicrobial susceptibility testing (AST) to guide effective therapy.[3] While the user's query mentions "this compound," this refers to a specific gene within H. pylori that codes for a putative outer membrane protein, not the organism itself. Outer membrane proteins (OMPs) in H. pylori play crucial roles in colonization, adherence, and pathogenesis, and some have been implicated in antibiotic resistance.[1][4][5] Therefore, these application notes will provide detailed protocols for the standard antimicrobial susceptibility testing of H. pylori and discuss how these methods can be applied to investigate the role of specific genes, such as this compound, in antimicrobial resistance.
The primary culture-based methods for H. pylori AST are agar (B569324) dilution and gradient diffusion (E-test), which are considered the gold standard.[6] Broth microdilution and disc diffusion are not routinely recommended due to standardization and accuracy issues with slow-growing bacteria like H. pylori.[6] Molecular methods, such as PCR-based assays, are also available for detecting specific resistance mutations, particularly for clarithromycin (B1669154) and levofloxacin.[6][7]
I. Data Presentation: Antimicrobial Susceptibility of H. pylori
The following tables summarize the minimum inhibitory concentration (MIC) breakpoints for key antibiotics used to treat H. pylori infections, as defined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). It is important to note that breakpoint definitions can vary, which may impact the interpretation of resistance rates.[8][9]
Table 1: EUCAST and CLSI MIC Breakpoints for H. pylori
| Antimicrobial Agent | EUCAST Breakpoint (mg/L) | CLSI Breakpoint (mg/L) |
| Amoxicillin | > 0.125 | - |
| Clarithromycin | > 0.5 | ≥ 1.0 |
| Levofloxacin | > 1 | - |
| Metronidazole | > 8 | - |
| Tetracycline | > 1 | - |
| Rifampicin | > 1 | - |
Data sourced from EUCAST and CLSI guidelines.[3][10][11]
Table 2: Example of Reported Resistance Rates for H. pylori
| Antimicrobial Agent | Resistance Rate (%) (EUCAST Breakpoints) | Resistance Rate (%) (Other/Previous Breakpoints) |
| Amoxicillin | 8.5 | 3.2 |
| Clarithromycin | 51.2 | 51.2 |
| Levofloxacin | 6.7 | 6.7 |
| Metronidazole | 39.2 | 39.7 |
| Tetracycline | 0.6 | 0.1 |
| Rifampicin | 32.0 | 3.1 |
Note: Resistance rates can vary significantly by geographical location and the breakpoints used. The data presented is for illustrative purposes.[12][13]
II. Experimental Protocols
A. Culture-Based Antimicrobial Susceptibility Testing
1. Agar Dilution Method
The agar dilution method is the reference method for H. pylori AST.[11]
a. Media and Reagent Preparation:
-
Growth Medium: Mueller-Hinton agar supplemented with 5% to 10% aged sheep or horse blood.[11]
-
Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration and sterilize by filtration.
-
Antimicrobial Plates: Prepare a series of agar plates containing doubling dilutions of each antimicrobial agent. Include a drug-free control plate for growth verification.
b. Inoculum Preparation:
-
Culture H. pylori on non-selective blood agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.[7]
-
Harvest fresh colonies and suspend them in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a McFarland 3 standard.[7]
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the antimicrobial-containing and control agar plates.
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
d. Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
2. Gradient Diffusion Method (E-test)
The E-test is a convenient alternative to agar dilution.
a. Media and Reagent Preparation:
-
Growth Medium: Prepare Mueller-Hinton agar plates supplemented with 5% to 10% aged sheep or horse blood.
b. Inoculum Preparation:
-
Prepare a bacterial suspension as described for the agar dilution method, adjusting the turbidity to a McFarland 3 standard.[7]
c. Inoculation and Incubation:
-
Evenly swab the surface of the agar plate with the bacterial suspension.
-
Allow the plate to dry for 10-15 minutes.
-
Aseptically apply the E-test strips to the agar surface.
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.[3]
d. Interpretation of Results:
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.
B. Investigating the Role of a Specific Gene (e.g., this compound) in Antimicrobial Resistance
To determine if a gene like this compound contributes to antimicrobial resistance, a comparative AST approach is required.
1. Generation of a Gene Knockout Mutant:
-
Construct a knockout mutant of the this compound gene in a wild-type H. pylori strain using standard molecular biology techniques (e.g., homologous recombination).
-
Confirm the gene deletion by PCR and sequencing.
2. Comparative Antimicrobial Susceptibility Testing:
-
Perform AST (either agar dilution or E-test) simultaneously for the wild-type H. pylori strain and the this compound knockout mutant.
-
Use a panel of relevant antibiotics.
3. Data Analysis and Interpretation:
-
Compare the MIC values obtained for the wild-type and mutant strains.
-
A significant increase in susceptibility (lower MIC) in the knockout mutant compared to the wild-type would suggest that the this compound gene product is involved in resistance to that specific antibiotic. Conversely, a decrease in susceptibility would indicate a different role.
III. Mandatory Visualizations
Caption: Workflow for Culture-Based Antimicrobial Susceptibility Testing of H. pylori.
References
- 1. Virulence of Helicobacter pylori outer membrane proteins: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Four Chromosomal Type IV Secretion Systems in Helicobacter pylori: Composition, Structure and Function [frontiersin.org]
- 3. Antimicrobial susceptibility of clinical Helicobacter pylori isolates and its eradication by standard triple therapy: a study in west central region of Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic Resistance, Susceptibility Testing and Stewardship in Helicobacter pylori Infection [mdpi.com]
- 7. Antimicrobial susceptibility testing for Helicobacter pylori in times of increasing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of 6 antimicrobial agents in Helicobacter pylori clinical isolates by using EUCAST breakpoints compared with previously used breakpoints | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 9. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China | PLOS One [journals.plos.org]
- 10. HELIS - Overview: Helicobacter pylori Culture with Antimicrobial Susceptibilities, Varies [mayocliniclabs.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial susceptibility of 6 antimicrobial agents in Helicobacter pylori clinical isolates by using EUCAST breakpoints compared with previously used breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility of 6 antimicrobial agents in Helicobacter pylori clinical isolates by using EUCAST breakpoints compared with previously used breakpoints | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
Application Notes and Protocols: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of Hp1404 against Helicobacter pylori
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helicobacter pylori is a fastidious, Gram-negative bacterium that colonizes the human stomach and is a primary causative agent of peptic ulcers and a major risk factor for gastric cancer.[1][2] The increasing prevalence of antibiotic resistance in H. pylori necessitates the exploration of novel antimicrobial agents.[3][4] Hp1404 is a cationic antimicrobial peptide derived from the scorpion Heterometrus petersii, which has demonstrated inhibitory activity against Gram-positive bacteria.[5] This document provides a detailed protocol for determining the antimicrobial susceptibility of H. pylori to the peptide this compound using the broth microdilution method. This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. While the Clinical and Laboratory Standards Institute (CLSI) recommends agar (B569324) dilution as the gold standard for H. pylori susceptibility testing, broth microdilution is a viable alternative.[1][6]
Experimental Workflow
The following diagram outlines the major steps in the broth microdilution assay for determining the MIC of this compound against H. pylori.
Caption: Workflow for H. pylori Broth Microdilution.
Materials and Reagents
Bacterial Strain and Culture Media
-
Test Organism: Helicobacter pylori strain (e.g., reference strain ATCC 43504).
-
Growth Medium: Brucella Broth supplemented with 5% Fetal Calf Serum (FCS) or Brain Heart Infusion (BHI) broth with 5% fetal calf serum.[1][7]
-
Solid Medium for initial culture: Columbia Blood Agar with 10% laked horse blood.[3]
-
Antimicrobial Peptide: this compound, lyophilized.
-
Solvent for this compound: Sterile, deionized water or 0.9% saline.[5]
Equipment and Consumables
-
96-well, sterile, flat-bottom microtiter plates.
-
Microaerophilic incubation system (e.g., gas jar with gas-generating sachets or a tri-gas incubator).
-
Spectrophotometer or McFarland densitometer.
-
Pipettes and sterile tips.
-
Sterile tubes for dilutions.
-
Vortex mixer.
-
Incubator (37°C).
Experimental Protocol
Preparation of Media and Reagents
-
Broth Medium Preparation: Prepare Brucella Broth or BHI according to the manufacturer's instructions. Autoclave and allow to cool to 45-50°C. Aseptically add FCS to a final concentration of 5%.
-
This compound Stock Solution: Dissolve the lyophilized this compound peptide in sterile deionized water or saline to create a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Serial Dilutions of this compound: Perform two-fold serial dilutions of the this compound stock solution in the supplemented broth medium to achieve a range of concentrations for testing.
Inoculum Preparation
-
Bacterial Culture: Subculture the H. pylori strain from a frozen stock onto Columbia Blood Agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).[8]
-
Inoculum Suspension: Harvest fresh colonies (48-72 hours old) and suspend them in sterile saline or broth.[3]
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer or a McFarland densitometer.
-
Final Inoculum Dilution: Dilute the standardized suspension in the supplemented broth to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
Microplate Assay Setup
-
Plate Layout: Design the plate layout to include the serially diluted this compound, a positive control (inoculum without this compound), and a negative control (broth without inoculum).
-
Dispensing this compound: Add 100 µL of each this compound dilution to the appropriate wells of the 96-well plate.
-
Inoculation: Add 100 µL of the final diluted H. pylori inoculum to each well containing the this compound dilutions and the positive control wells. The final volume in each well will be 200 µL.
-
Negative Control: Add 200 µL of sterile supplemented broth to the negative control wells.
Incubation and MIC Determination
-
Incubation: Seal the microtiter plates (e.g., with an adhesive plate sealer) and incubate at 37°C for 48-72 hours under microaerophilic conditions.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth. A colorimetric indicator such as p-iodonitrophenyltetrazolium violet (INT) can also be used to aid in the determination of cell viability.[9]
Data Presentation
The results of the broth microdilution assay should be recorded in a clear and organized manner.
| Antimicrobial Agent | Concentration Range Tested (µg/mL) | H. pylori Strain | MIC (µg/mL) | Quality Control Strain (ATCC 43504) MIC (µg/mL) | Interpretation (Susceptible/Intermediate/Resistant) |
| This compound | 0.125 - 256 | Test Isolate 1 | N/A | ||
| Amoxicillin | 0.015 - 16 | Test Isolate 1 | S ≤ 0.12; R > 0.12 | ||
| Clarithromycin | 0.015 - 16 | Test Isolate 1 | S ≤ 0.25; R > 0.5 | ||
| Metronidazole | 0.25 - 64 | Test Isolate 1 | S ≤ 8; R > 8 | ||
| Levofloxacin | 0.015 - 16 | Test Isolate 1 | S ≤ 1; R > 1 |
Breakpoint interpretations are based on published clinical breakpoints and may not be applicable to the investigational peptide this compound.[3]
Quality Control
A reference quality control strain, such as H. pylori ATCC 43504, should be included in each assay to ensure the accuracy and reproducibility of the results.[10][11] The MIC values obtained for the quality control strain should fall within the expected ranges for standard antibiotics.
| Antibiotic | Quality Control Range (µg/mL) for H. pylori ATCC 43504 |
| Amoxicillin | Refer to latest CLSI/EUCAST guidelines |
| Clarithromycin | 0.016 - 0.125 |
| Metronidazole | 64 - 256 |
| Levofloxacin | 0.032 - 0.125 |
Ranges are indicative and should be confirmed with the latest CLSI/EUCAST documentation.[4][7]
Troubleshooting
-
No growth in positive control wells: This may indicate issues with the inoculum viability, improper incubation conditions, or unsuitable growth medium.
-
Growth in negative control wells: This indicates contamination of the broth medium or reagents.
-
Inconsistent results: Ensure accurate pipetting, proper mixing of solutions, and consistent inoculum preparation. The fastidious nature of H. pylori can make it challenging to culture, and growth can be slow.[2][6]
Conclusion
This protocol provides a detailed methodology for determining the in vitro activity of the antimicrobial peptide this compound against Helicobacter pylori using a broth microdilution assay. Adherence to standardized procedures for inoculum preparation, incubation, and quality control is crucial for obtaining reliable and reproducible results. The data generated from this assay will be valuable for the preclinical assessment of this compound as a potential therapeutic agent for H. pylori infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Growth Supplements for Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing for Helicobacter pylori in times of increasing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 6. logan.testcatalog.org [logan.testcatalog.org]
- 7. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Hp1404 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic antimicrobial peptide originally isolated from the venom of the scorpion Heterometrus petersii.[1] It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of its antimicrobial action involves membrane penetration and disruption.[1] While primarily investigated for its antibiotic potential, understanding the cytotoxicity of this compound against mammalian cells is crucial for evaluating its therapeutic safety and potential applications in other fields, such as cancer therapy.[2] These application notes provide a summary of the known cytotoxic effects of this compound and detailed protocols for assessing its in vitro cytotoxicity.
Data Presentation: In Vitro Cytotoxicity of this compound Peptide
The following table summarizes the quantitative data on the cytotoxic and hemolytic activity of the this compound peptide from published studies.
| Parameter | Cell Line/Target | Value | Concentration | Reference |
| CC50 (50% Cytotoxic Concentration) | HFF, HEK293T, A375 | > 100 µg/mL (> 64.6 µM) | Not Applicable | [3][4] |
| Cytotoxicity | HFF, HEK293T, A375 | ~10-30% | 100 µg/mL | [3][4] |
| Cell Viability | HaCaT (human keratinocytes) | 72.3% | 50 µM | [5] |
| HC50 (50% Hemolytic Concentration) | Human Red Blood Cells (hRBCs) | 226.6 µg/mL (146.5 µM) | Not Applicable | [3][6] |
| Hemolytic Activity | Human Red Blood Cells (hRBCs) | ~10% | 100 µg/mL | [3][4] |
| Hemolytic Activity | Mouse Red Blood Cells | 41.7% | 50 µM | [5] |
Experimental Protocols
This section provides detailed protocols for common in vitro assays to determine the cytotoxicity of the this compound peptide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound peptide stock solution (sterile)
-
Mammalian cell line of interest (e.g., HEK293T, HaCaT, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium[7]
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in serum-free medium or medium with low serum (0.5-1.0% FBS).[7]
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the various concentrations of this compound peptide solution to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10]
Materials:
-
This compound peptide stock solution (sterile)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.[10]
-
Peptide Treatment: Treat cells with serial dilutions of the this compound peptide as described for the MTT assay. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the LDH assay kit.[11]
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.[12]
-
Sample Collection: After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended).[11] Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.[12]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[10] Add the stop solution provided in the kit.[10]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[10] % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]
Materials:
-
This compound peptide stock solution (sterile)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound peptide for the specified time.
-
Cell Harvesting:
-
For suspension cells, centrifuge to collect the cells.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsin-free dissociation solution.
-
-
Washing: Wash the cells once with cold PBS.[14]
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of ~1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Proposed Mechanism of this compound Cytotoxicity
The primary mechanism of action for this compound is believed to be through membrane disruption.[1] The peptide's cationic nature facilitates its interaction with the negatively charged components of the cell membrane, leading to pore formation and subsequent cell lysis.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps involved in assessing the cytotoxicity of the this compound peptide using the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Logical Flow for Apoptosis vs. Necrosis Differentiation
The Annexin V/PI assay allows for the differentiation of cell death pathways based on membrane integrity and phosphatidylserine exposure.
Caption: Differentiation of cell fate by Annexin V/PI staining.
References
- 1. This compound - SB PEPTIDE [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 5. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Hemolytic Activity Assay of Hp1404
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic antimicrobial peptide identified from the venom of the scorpion Heterometrus petersii. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The mechanism of action for this compound and its analogues often involves the disruption of the bacterial cell membrane.[1][2][3] However, a critical aspect of developing antimicrobial peptides as therapeutic agents is evaluating their cytotoxicity towards mammalian cells. One of the primary methods for assessing this is the hemolytic activity assay, which measures the ability of a compound to lyse red blood cells (erythrocytes). This document provides a detailed protocol for conducting a hemolytic activity assay for the this compound peptide and its analogues.
Principle of the Hemolytic Activity Assay
The hemolytic activity assay is a colorimetric method based on the quantification of hemoglobin released from lysed erythrocytes.[4][5] When red blood cells are damaged, hemoglobin is released into the surrounding medium. The amount of free hemoglobin in the supernatant after incubation with the test compound is measured spectrophotometrically. The percentage of hemolysis is then calculated relative to a positive control (complete lysis) and a negative control (spontaneous hemolysis).
Data Presentation
The hemolytic activity of this compound and its analogues is often expressed as the HC50 value, which is the concentration of the peptide that causes 50% hemolysis of red blood cells. Lower HC50 values indicate higher hemolytic activity and potential cytotoxicity.
Table 1: Hemolytic Activity of this compound and its Analogue Peptides
| Peptide | Amino Acid Sequence | Net Charge | Hydrophobicity | HC50 (µg/mL) | Reference |
| This compound | IFGLIKSIAKLAKF | +1 | 0.686 | 226.6 | [1][2] |
| This compound-A | IFGLIKSIAKLAKA | Not specified | 0.580 | > 200 | [6] |
| This compound-K | IFGLIKSIAKLAKK | Not specified | 0.487 | > 200 | [6] |
| This compound-V | IFGLIKSIAKLAKV | Not specified | 0.645 | > 200 | [6] |
| This compound-L | IFGLIKSIAKLAKL | Not specified | 0.679 | > 200 | [6] |
| This compound-I | IFGLIKSIAKLAKI | Not specified | 0.686 | > 200 | [6] |
| This compound-W | IFGLIKSIAKLAKW | Not specified | 0.719 | > 200 | [6] |
| K1K8 | K FGLIKSK AKLAKF | Not specified | Not specified | > 400 | [7] |
Note: The hydrophobicity values are as reported in the cited literature. The HC50 values for the analogue peptides were reported to be less hemolytic than the parent this compound peptide.
Experimental Protocols
This section provides a detailed methodology for performing a hemolytic activity assay for this compound.
Materials and Reagents
-
Human Red Blood Cells (hRBCs)
-
This compound peptide (and its analogues)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
96-well round-bottom microtiter plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm or 415 nm.[4][8]
Preparation of Red Blood Cells
-
Blood Collection : Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA or heparin).[8]
-
Centrifugation : Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[8]
-
Washing : Carefully remove the plasma and buffy coat. Resuspend the erythrocyte pellet in 3-5 volumes of cold PBS (pH 7.4).
-
Repeat Washing : Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant. Repeat this washing step two more times to ensure the removal of plasma proteins and other contaminants.[8]
-
Preparation of Erythrocyte Suspension : After the final wash, resuspend the packed erythrocytes in PBS to a final concentration of 2% (v/v).[9]
Hemolysis Assay Procedure
-
Peptide Preparation : Prepare a stock solution of the this compound peptide in PBS. Create a series of 2-fold serial dilutions of the peptide in PBS to test a range of concentrations (e.g., from 1 µg/mL to 500 µg/mL).
-
Assay Setup : In a 96-well round-bottom plate, add 100 µL of each peptide dilution to triplicate wells.
-
Controls :
-
Negative Control : Add 100 µL of PBS to three wells. This represents 0% hemolysis (spontaneous lysis).
-
Positive Control : Add 100 µL of 1% Triton X-100 to three wells. This represents 100% hemolysis.
-
-
Addition of Erythrocytes : Add 100 µL of the 2% erythrocyte suspension to each well containing the peptide dilutions and controls.
-
Pelleting of Intact Erythrocytes : Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[8]
-
Supernatant Transfer : Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement : Measure the absorbance of the supernatant at 540 nm using a microplate reader.[8]
Data Analysis
-
Subtract Background : Subtract the average absorbance of the negative control from all other absorbance readings.
-
Calculate Percentage Hemolysis : Calculate the percentage of hemolysis for each peptide concentration using the following formula:
% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 [10]
-
Determine HC50 : Plot the percentage of hemolysis against the peptide concentration on a semi-logarithmic graph. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Visualizations
Experimental Workflow
References
- 1. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 3. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haemoscan.com [haemoscan.com]
- 5. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K1K8: an this compound-derived antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hemolysis Assay [protocols.io]
- 10. thno.org [thno.org]
Application Notes and Protocols: Determination of Hp1404 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and metabolic activity.[1][2][3][4] This assay is instrumental in determining the cytotoxic effects of novel compounds, such as the antimicrobial peptide Hp1404, in drug discovery and toxicology studies.[1][2] The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, within metabolically active cells.[1][5] The quantity of formazan produced is directly proportional to the number of viable cells, and this can be quantified spectrophotometrically after solubilization.[1][3][5]
This compound is a novel antimicrobial peptide identified from the scorpion Heterometrus petersii.[6][7][8] Preliminary studies have indicated its potential as an antibacterial agent.[6][7] This protocol provides a detailed methodology for evaluating the in vitro cytotoxicity of this compound against mammalian cell lines using the MTT assay. Previous research has shown that this compound exhibits low toxicity to mammalian cells, with a 50% cytotoxic concentration (CC50) greater than 100 µg/mL.[6][7][8] This information serves as a valuable reference for designing the appropriate concentration range for this study.
Principle of the MTT Assay
The MTT assay relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the MTT reagent to formazan.[4][5] This reaction results in a visible color change from yellow to purple. The resulting formazan crystals are insoluble in aqueous solutions and are therefore solubilized using a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[3][5] The absorbance of the solubilized formazan solution is then measured, typically at a wavelength between 500 and 600 nm, which correlates with the number of viable cells.[1][5]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate mammalian cell lines (e.g., HEK293T, HFF, A375 as previously used for this compound cytotoxicity testing).[6]
-
This compound Peptide: Lyophilized powder of known purity.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X).
-
Trypsin-EDTA Solution (0.25%).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS. The solution should be protected from light and stored at -20°C.[3]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
96-well flat-bottom sterile cell culture plates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator at 37°C with 5% CO2.
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) by dissolving the lyophilized peptide in sterile distilled water or an appropriate buffer. Sterilize by filtration through a 0.22 µm filter. Store at -20°C.
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C in light-protected tubes.[1][3]
-
Complete Cell Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
Experimental Procedure
This protocol is designed for adherent cell lines.
Day 1: Cell Seeding
-
Culture the selected cell line in complete medium until it reaches approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^4 cells/well).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cell control" (cells with medium only) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
Day 2: Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Based on prior data (CC50 > 100 µg/mL), a suggested starting range could be 0, 12.5, 25, 50, 100, 200, and 400 µg/mL.[6]
-
Carefully remove the medium from the wells containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
For the "cell control" wells, add 100 µL of complete medium without this compound.
-
For the "blank" wells, add 100 µL of complete medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9][10]
Day 3/4/5: MTT Assay
-
Following the incubation period, carefully aspirate the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.[4] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[1][9]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
Data Presentation and Analysis
Data Collection
Record the raw absorbance values from the microplate reader in a structured table.
| Concentration (µg/mL) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) |
| 0 (Cell Control) | |||
| 12.5 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 400 | |||
| Blank (Medium Only) |
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "blank" wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated "cell control" wells using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Cell Control) x 100
-
Summarize Data: Present the calculated percentage viability for each concentration in a summary table.
| Concentration (µg/mL) | Average % Cell Viability | Standard Deviation |
| 0 | 100 | |
| 12.5 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 |
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting a dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).[11][12][13]
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the MTT assay protocol for determining this compound cytotoxicity.
Caption: Workflow of the MTT assay for this compound cytotoxicity assessment.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. clyte.tech [clyte.tech]
Application Note and Protocol: Time-Kill Kinetics Assay for the Antimicrobial Peptide Hp1404
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a novel cationic antimicrobial peptide identified from the venom of the scorpion Heterometrus petersii.[1][2][3] This peptide exhibits specific and potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Understanding the pharmacodynamics of this compound is crucial for its development as a potential therapeutic agent. The time-kill kinetics assay is a vital in vitro method to determine the rate and extent of its bactericidal or bacteriostatic activity over time.[4][5] This document provides a detailed protocol for performing a time-kill kinetics assay for the this compound peptide.
Principle of the Time-Kill Kinetics Assay
The time-kill kinetics assay measures the change in the viable bacterial population in the presence of an antimicrobial agent over a specified period.[4][6] By exposing a standardized inoculum of a target bacterium to various concentrations of this compound (typically multiples of its Minimum Inhibitory Concentration, MIC), the rate of killing can be determined.[7][8] Aliquots are removed at different time points, serially diluted, and plated to enumerate the surviving colony-forming units (CFU/mL). A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4][9]
Antimicrobial Profile of this compound
This compound is an amphipathic α-helical peptide.[1][2] Its primary mechanism of action involves interaction with and disruption of the bacterial cell membrane. At lower concentrations, it can penetrate the membrane of S. aureus, while at higher concentrations, it directly disrupts the cellular membrane.[1][2][3][10] Studies have shown that S. aureus does not readily develop resistance to this compound after multiple treatments at sub-MIC concentrations.[1][2][3]
Data Presentation
The quantitative results from a time-kill kinetics assay for this compound against Staphylococcus aureus are summarized in the table below. The data is representative of the findings from published studies.[10]
Table 1: Time-Kill Kinetics of this compound Against Staphylococcus aureus
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (1x MIC) (log10 CFU/mL) | This compound (2x MIC) (log10 CFU/mL) | This compound (4x MIC) (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 4.5 | 3.8 | <3.0 |
| 4 | 8.5 | 3.5 | <3.0 | <3.0 |
| 6 | 9.0 | 3.2 | <3.0 | <3.0 |
| 8 | 9.1 | 3.1 | <3.0 | <3.0 |
| 24 | 9.3 | 3.0 | <3.0 | <3.0 |
Note: The data presented is an illustrative representation based on graphical data from Li et al. (2014).[10] <3.0 indicates the lower limit of detection.
Experimental Protocols
This section provides a detailed methodology for conducting a time-kill kinetics assay with the this compound peptide.
Materials
-
This compound peptide (lyophilized)
-
Target Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile culture tubes
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Spread plates and cell spreader
-
Colony counter
Preliminary Steps: MIC Determination
Before initiating the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the target organism must be accurately determined using a standardized method, such as broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
-
-
Preparation of this compound Concentrations:
-
Reconstitute the lyophilized this compound peptide in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Also, prepare a growth control tube containing only the bacterial inoculum in CAMHB without any peptide.
-
-
Time-Kill Assay Procedure:
-
Dispense the appropriate volume of the diluted bacterial suspension into each tube containing the different concentrations of this compound and the growth control.
-
Incubate all tubes at 37°C, with shaking if appropriate for the test organism.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to achieve a countable number of colonies.
-
Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.
-
Visualizations
Experimental Workflow
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 8. periodicos.uem.br [periodicos.uem.br]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hp1404 Peptide Stability and Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hp1404 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) identified from the venom of the scorpion Heterometrus petersii.[1][2][3] It has demonstrated specific inhibitory activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][4][5] The mechanism of action for this compound involves direct interaction with the bacterial cell membrane, leading to its disruption.[3][6][7] While this compound shows promise as a potential therapeutic agent due to its antimicrobial efficacy and low toxicity to mammalian cells, its development is hampered by its poor stability in serum.[1][2]
To address this limitation, synthetic analogue peptides, such as this compound-T1e, have been designed. These analogues aim to enhance stability and improve the therapeutic profile.[6][7] This document provides a comprehensive overview of the stability and degradation of this compound and its analogues, along with detailed protocols for assessing these critical parameters. Understanding the stability and degradation pathways of this compound is crucial for its optimization and potential clinical application.
Comparative Stability of this compound and its Analogue this compound-T1e
Studies have indicated that while the parent peptide this compound has poor serum stability, its analogue, this compound-T1e, exhibits enhanced stability against both enzymatic degradation and high salt conditions.[1][6] This improved stability is a key factor in its more potent in vivo activity.[6]
Table 1: Summary of Stability for this compound and this compound-T1e
| Condition | This compound | This compound-T1e | Reference |
| Serum Stability | Low (activity decreased in serum) | Not explicitly quantified, but implied to be higher | [1] |
| Trypsin Stability | Susceptible to degradation | More stable than this compound | [6][7] |
| Salt Stability | Susceptible to inhibition | More stable than this compound | [6][7] |
Potential Degradation Pathways for this compound
The degradation of this compound can occur through two primary mechanisms: enzymatic and chemical degradation.
3.1 Enzymatic Degradation In a biological environment such as serum, peptides are susceptible to degradation by proteases and peptidases. These enzymes cleave the peptide bonds, leading to inactivation of the peptide. For this compound, this is a significant pathway of degradation, contributing to its short half-life in vivo.[1][8]
3.2 Chemical Degradation Peptides can also degrade via non-enzymatic chemical pathways, which are influenced by factors like pH, temperature, and the peptide's amino acid sequence.[9] Key chemical degradation routes include:
-
Oxidation: Methionine and cysteine residues are particularly prone to oxidation.[9]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's charge and structure.[10]
-
Hydrolysis: Cleavage of the peptide backbone can occur, especially at aspartic acid residues.[9]
Overview of this compound degradation pathways.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stability of this compound and its analogues.
4.1 Protocol 1: In Vitro Serum Stability Assay
This protocol details the assessment of peptide stability in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
4.1.1 Materials and Reagents
-
This compound peptide (lyophilized, >95% purity)
-
Human serum (pooled, commercially available)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system with a C18 column
4.1.2 Solution Preparation
-
Peptide Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C, centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.
-
Precipitating Solution (1% TFA in ACN): Prepare a 1% (v/v) TFA solution in ACN.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.
4.1.3 Assay Procedure
-
Incubation: Pre-warm a working serum aliquot to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (<1%) to minimize effects on enzyme activity.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.
-
Protein Precipitation: Immediately add the withdrawn aliquot to a tube containing the cold precipitating solution (e.g., 100 µL). Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis by RP-HPLC: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.
-
Data Acquisition: Elute the peptide using a gradient of Mobile Phase B. Monitor the absorbance at 220 nm.
-
Data Analysis: Identify the peak corresponding to intact this compound based on its retention time (determined from a standard). Integrate the peak area at each time point. Calculate the percentage of intact peptide remaining relative to the 0-hour time point. The half-life (t₁/₂) can be determined by plotting the percentage of remaining peptide versus time.
Workflow for this compound serum stability assay.
4.2 Protocol 2: Proteolytic Degradation Assay with Trypsin
This protocol is for assessing the stability of this compound against a specific protease, such as trypsin.
4.2.1 Materials and Reagents
-
This compound peptide (lyophilized, >95% purity)
-
Trypsin (sequencing grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
TFA (10% solution)
-
RP-HPLC system with a C18 column or MALDI-ToF mass spectrometer
4.2.2 Assay Procedure
-
Reaction Setup: Dissolve this compound in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Enzyme Addition: Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding 10% TFA to the aliquot to lower the pH.
-
Analysis: Analyze the samples by RP-HPLC or MALDI-ToF MS to monitor the disappearance of the parent peptide peak and the appearance of degradation fragment peaks.
This compound Mechanism of Action
This compound exerts its antimicrobial effect primarily through membrane disruption. As a cationic peptide, it initially interacts electrostatically with the negatively charged components of the bacterial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][6][7] Following this initial binding, the peptide inserts into the cell membrane, leading to pore formation, increased membrane permeability, and ultimately cell death.[1][2] The analogue this compound-T1e may also translocate across the membrane to interact with intracellular targets like DNA.[6][7]
This compound's membrane disruption mechanism.
Conclusion
The therapeutic potential of the this compound peptide is evident from its potent antimicrobial activity. However, its inherent instability, particularly in serum, presents a significant challenge for its clinical development. The development of more stable analogues, such as this compound-T1e, demonstrates a promising strategy to overcome this limitation. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the stability and degradation of this compound and its derivatives, thereby facilitating the design of more effective and drug-like peptide candidates.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - SB PEPTIDE [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing In Vivo Efficacy Studies for the Antimicrobial Peptide Hp1404
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo efficacy studies for Hp1404, a cationic antimicrobial peptide derived from the scorpion Heterometrus petersii. This compound has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial cell membrane.[1] This document outlines detailed protocols for preclinical evaluation, focusing on a mouse peritonitis model, along with key considerations for data collection and analysis.
Overview of this compound
This compound is an amphipathic α-helical peptide that exhibits specific and potent inhibitory activity against Gram-positive bacteria.[1] Its mechanism of action involves penetrating and disrupting the bacterial membrane.[2] Notably, S. aureus has not been shown to develop resistance to this compound after multiple treatments at sub-MIC concentrations.[2][1] Preclinical data indicate low toxicity in mammalian cells and murine models, making it a promising candidate for further development as an antibacterial agent.[2][1]
Mechanism of Action: Bacterial Membrane Disruption
The primary mode of action for this compound is the perturbation and disruption of the bacterial cell membrane. This process is multifaceted and concentration-dependent. At lower concentrations, this compound penetrates the bacterial membrane, while at higher concentrations, it causes direct disruption.[2][1] This mechanism is distinct from many conventional antibiotics and is thought to contribute to the low incidence of bacterial resistance.
Caption: Proposed mechanism of action for this compound.
Preclinical In Vivo Efficacy Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The mouse peritonitis model is a well-established and relevant model for studying systemic bacterial infections and has been successfully used to demonstrate the in vivo efficacy of this compound.[2]
Mouse Peritonitis Model
This model mimics a systemic infection originating from the peritoneal cavity. It is particularly useful for assessing the efficacy of antimicrobial agents against pathogens like MRSA.
Caption: Experimental workflow for the mouse peritonitis model.
Detailed Experimental Protocols
Adherence to detailed and standardized protocols is essential for the reproducibility and validity of in vivo studies.
Animal Model
-
Species: Mouse
-
Strain: BALB/c (commonly used for infectious disease models)
-
Age: 6-8 weeks
-
Sex: Female or male (use of a single sex is recommended to reduce variability)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
Bacterial Strain and Inoculum Preparation
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), e.g., strain P1381.[2]
-
Culture: Grow MRSA in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Inoculum Preparation: Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum dose should be determined in preliminary studies to induce a lethal infection in the control group within a specified timeframe (e.g., 48 hours).
Experimental Groups and Dosing
A minimum of four groups is recommended:
| Group | Treatment | Dose (Example) | Route of Administration |
| 1. Negative Control | Vehicle (e.g., PBS) | - | Intraperitoneal (i.p.) |
| 2. Positive Control | Standard Antibiotic (e.g., Vancomycin) | Clinically relevant dose | i.p. or as appropriate |
| 3. This compound Low Dose | This compound | 5 mg/kg | i.p. |
| 4. This compound High Dose | This compound | 10 mg/kg | i.p. |
Note: Doses are based on previously reported effective concentrations.[2] Dose-ranging studies are recommended to determine the optimal therapeutic dose.
Administration
-
Infection: Inject the prepared MRSA inoculum intraperitoneally (i.p.) into each mouse.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the respective treatments (this compound, vehicle, or positive control) via the designated route. Intraperitoneal and intravenous (i.v.) routes have been previously evaluated for this compound.[2]
Monitoring and Endpoints
-
Primary Endpoint: Survival rate over a defined period (e.g., 7 days).
-
Secondary Endpoints:
-
Clinical Scoring: Monitor for clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity) at regular intervals.
-
Body Weight: Record body weight daily.
-
Bacterial Load: At defined time points, a subset of animals can be euthanized to determine the bacterial load in the peritoneal fluid, blood, and key organs (e.g., spleen, liver). This is typically done by plating serial dilutions of tissue homogenates on appropriate agar (B569324) plates.
-
Data Presentation and Analysis
Clear and concise presentation of quantitative data is crucial for interpretation.
In Vivo Toxicity Data
Prior to efficacy studies, it is essential to establish the toxicity profile of this compound.
| Route of Administration | Species/Strain | Toxicity Endpoint | Value |
| Intraperitoneal (i.p.) | BALB/c mice | No adverse events | Up to 80 mg/kg[2][1] |
| Intravenous (i.v.) | BALB/c mice | LD₅₀ | 89.8 mg/kg[2][1] |
In Vivo Efficacy Data (Hypothetical Example)
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 7) |
| Vehicle Control | - | 0% |
| This compound | 5 | 100%[2] |
| This compound | 10 | 100%[2] |
| Vancomycin (Positive Control) | 10 | 100% |
Data should be analyzed using appropriate statistical methods, such as the log-rank (Mantel-Cox) test for survival curves.
Considerations for Analogue Peptides (e.g., this compound-T1e)
Analogues of this compound have been designed to improve antimicrobial activity and reduce cytotoxicity.[3][4] For instance, this compound-T1e has shown efficacy against multidrug-resistant Pseudomonas aeruginosa.[3][4] When designing studies for such analogues, consider the following:
-
Different Bacterial Strains: Efficacy studies should be conducted against the relevant bacterial species (e.g., Gram-negative bacteria for this compound-T1e).
-
Pharmacokinetics: The modifications in the peptide sequence may alter its pharmacokinetic profile, necessitating adjustments in the dosing regimen.
-
Mechanism of Action: While the primary mechanism is likely membrane disruption, analogues may have additional or altered mechanisms, such as DNA interaction, which has been suggested for this compound-T1e.[3]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering.
References
- 1. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 3. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hp1404 Peptide for Experimental Use
Introduction
Hp1404 is a cationic antimicrobial peptide (AMP) originally identified from the venom of the scorpion Heterometrus petersii.[1][2] Structurally, it is an amphipathic α-helical peptide with specific and potent inhibitory activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Its mechanism of action involves direct interaction with the bacterial cell membrane, leading to permeabilization at low concentrations and membrane disruption at higher concentrations.[1][4] Notably, this compound has demonstrated low toxicity against mammalian cells, making it a subject of interest for developing new antimicrobial agents.[1][2] Furthermore, analogues of this compound have been engineered to enhance stability and broaden its activity spectrum to include Gram-negative bacteria such as multidrug-resistant Pseudomonas aeruginosa.[5][6]
These application notes provide detailed protocols for the formulation, handling, and experimental use of the synthetic this compound peptide for research purposes.
Physicochemical Properties and In Vitro Activity
The formulation and experimental design for this compound should be guided by its inherent physicochemical properties and known biological activity. Key data for the parent peptide and a notable analogue, this compound-T1e, are summarized below.
Table 1: Physicochemical Properties of this compound and Analogue this compound-T1e
| Property | This compound | This compound-T1e (Analogue) | Data Source(s) |
| Amino Acid Sequence | GFWKIIKSAIKRLIK | IIKSAIKRLIKK | [1][6] |
| Molecular Weight (Da) | 1546.85 | 1428.88 (Calculated) | [6][7] |
| Net Charge (at pH 7) | +5 | +7 | [6][8] |
| Hydrophobic Moment | 0.677 | 0.831 | [6] |
| Structure | Amphipathic α-helical | Amphipathic α-helical | [1][5] |
Table 2: Summary of In Vitro Biological Activity of this compound
| Assay | Organism/Cell Type | Result | Concentration (µg/mL) | Data Source(s) |
| Antimicrobial Activity | S. aureus (MRSA) | MIC | 6.25 - 12.5 | [1] |
| Gram-positive bacteria | MIC | 6.25 - 25 | [1] | |
| Gram-negative bacteria | MIC | >100 | [1] | |
| Hemolytic Activity | Human Red Blood Cells | HC₅₀ | 226.6 | [1][2] |
| Cytotoxicity | Mammalian Cell Lines | CC₅₀ | >100 | [1][2] |
MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration; CC₅₀: 50% Cytotoxic Concentration.
Peptide Formulation and Handling
Proper solubilization and storage are critical for maintaining the peptide's activity and ensuring experimental reproducibility.[9] Lyophilized peptides should be stored at -20°C for long-term stability.[10]
Protocol 1: Reconstitution of Lyophilized this compound
This compound is a cationic (basic) peptide, which dictates the appropriate solubilization strategy.[11]
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled, deionized water
-
Sterile 10% acetic acid solution
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[10]
-
Initial Solubilization: Attempt to dissolve the peptide in sterile water first.[11] Add the required volume of water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Gently vortex the solution. If insolubility or precipitation is observed, sonication in a water bath for short intervals (e.g., 10-20 seconds) may aid dissolution.[9] Avoid excessive heating.
-
Acidification (if necessary): If the peptide remains insoluble in water, its positive net charge suggests using an acidic solvent.[11] Add 10% acetic acid dropwise to the suspension until the peptide dissolves.
-
Buffering: Once the peptide is fully dissolved, add the appropriate buffer (e.g., PBS) to reach the final desired volume and concentration. Ensure the final pH is suitable for your experimental system.
-
Sterilization: If required for cell-based assays, filter the final peptide solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the peptide stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. Most peptide solutions are stable for several months when stored this way.
Experimental Protocols
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard for this determination.[12]
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. Typical concentration ranges to test are from 100 µg/mL down to 0.2 µg/mL.[1]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 11. genscript.com [genscript.com]
- 12. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Hp1404 in a Murine Model of MRSA Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The antimicrobial peptide Hp1404, derived from the scorpion Heterometrus petersii, has emerged as a promising therapeutic candidate against MRSA.[1] this compound is a cationic, amphipathic α-helical peptide that exhibits specific inhibitory activity against Gram-positive bacteria, including MRSA.[1] Its primary mechanism of action involves the direct disruption of the bacterial cell membrane, leading to cell death.[1] A key advantage of this compound is that S. aureus shows difficulty in developing resistance to it.[1] In vivo studies utilizing a mouse peritonitis model have demonstrated the efficacy of this compound in improving survival rates following MRSA infection, highlighting its potential for further development as a novel anti-MRSA agent.[1]
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Organism/Cell Line | Value | Source |
| In Vitro Activity | |||
| Minimum Inhibitory Concentration (MIC) | S. aureus | Not explicitly stated in search results | |
| Hemolytic Activity (HC₅₀) | Mammalian red blood cells | 226.6 µg/mL | [1] |
| Cytotoxicity (CC₅₀) | Mammalian cells | > 100 µg/mL | [1] |
| In Vivo Toxicity (BALB/c mice) | |||
| Non-toxic Dose | Intraperitoneal injection | 80 mg/kg | [1] |
| Lethal Dose (LD₅₀) | Intravenous injection | 89.8 mg/kg | [1] |
| In Vivo Efficacy (MRSA Peritonitis Model) | |||
| Survival Rate | MRSA-infected BALB/c mice | Improved survival rate | [1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the MRSA cell membrane.
Caption: Experimental workflow for in vivo testing of this compound.
Experimental Protocols
Preparation of MRSA Inoculum for Peritonitis Model
Objective: To prepare a standardized MRSA inoculum for inducing peritonitis in mice.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile 0.9% saline
-
Spectrophotometer
-
Centrifuge
-
Sterile culture tubes and flasks
Protocol:
-
Streak the MRSA strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony from the TSA plate into a tube containing 5 mL of TSB. Incubate at 37°C with shaking (200 rpm) overnight.
-
The following day, dilute the overnight culture 1:100 into a larger volume of fresh TSB in a flask.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation at 4000 x g for 15 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile, ice-cold 0.9% saline.
-
Resuspend the final pellet in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating on TSA plates.
Murine Peritonitis Model of MRSA Infection and this compound Treatment
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of MRSA-induced peritonitis.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Prepared MRSA inoculum
-
This compound peptide, sterile and endotoxin-free
-
Sterile vehicle for this compound (e.g., 0.9% saline)
-
Syringes and needles (27-30 gauge) for injection
-
Animal monitoring equipment
Protocol:
-
Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.
-
Randomly divide the mice into experimental groups (e.g., Vehicle control, this compound treatment group, antibiotic control group). A typical group size is 8-10 mice.
-
Induce peritonitis by intraperitoneally (IP) injecting each mouse with 0.5 mL of the prepared MRSA inoculum (e.g., 5 x 10⁶ CFU/mouse).
-
At a predetermined time post-infection (e.g., 1 hour), administer the treatment.
-
This compound group: Administer the desired dose of this compound (e.g., a dose up to the non-toxic level of 80 mg/kg) via intraperitoneal or intravenous injection. The peptide should be dissolved in a sterile, biocompatible vehicle.
-
Vehicle control group: Administer an equivalent volume of the vehicle used to dissolve this compound.
-
-
Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and record survival daily for a period of 7 to 14 days.
-
Mice that become moribund should be humanely euthanized according to institutional guidelines.
Assessment of Bacterial Load
Objective: To quantify the bacterial burden in the peritoneal fluid and organs of infected mice.
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
Stomacher or tissue homogenizer
-
TSA plates
-
Sterile microcentrifuge tubes
Protocol:
-
At selected time points post-infection (e.g., 24 or 48 hours), humanely euthanize a subset of mice from each group.
-
Aseptically open the peritoneal cavity and collect the peritoneal lavage fluid by washing the cavity with 1-2 mL of sterile, ice-cold PBS.
-
Aseptically harvest organs of interest (e.g., spleen, liver, kidneys).
-
Weigh the harvested organs.
-
Homogenize the organs in a known volume of sterile PBS.
-
Perform serial dilutions of the peritoneal lavage fluid and organ homogenates in sterile PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per mL of peritoneal fluid or per gram of organ tissue.
-
Compare the bacterial loads between the treatment and control groups to assess the efficacy of this compound in clearing the infection.
References
Troubleshooting & Optimization
Troubleshooting Hp1404 peptide solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for Hp1404 peptide solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a cationic antimicrobial peptide derived from the venom of the scorpion Heterometrus petersii.[1][2][3] It is characterized as an amphipathic, α-helical peptide with specific inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its sequence is Gly-Ile-Leu-Gly-Lys-Leu-Trp-Glu-Gly-Val-Lys-Ser-Ile-Phe, and it carries a net positive charge of +1.[1] The primary mechanism of action for this compound involves penetrating and disrupting the bacterial cell membrane.[1][2][3]
Q2: I am having difficulty dissolving my lyophilized this compound peptide. What is the recommended first step?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot of the lyophilized peptide.[1] This will prevent the potential loss of valuable material in an inappropriate solvent. Always allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.[1]
Q3: What are the general guidelines for choosing a solvent for this compound?
A3: The solubility of a peptide is largely determined by its amino acid composition and overall charge.[4] this compound is a cationic peptide, meaning it has a net positive charge.[1] For basic peptides like this compound, the general recommendation is to first try dissolving it in sterile, distilled water.[4][5] If it fails to dissolve in water, an acidic solution is the next logical choice.[1][4] Due to its amphipathic nature, containing both hydrophobic and hydrophilic residues, organic solvents may also be necessary.[1]
Q4: My this compound peptide did not dissolve in water. What should I try next?
A4: If water alone is insufficient, the next step for a basic peptide like this compound is to try a dilute acidic solution. A common starting point is 10% acetic acid.[1][4] Add the acidic solution dropwise while gently vortexing until the peptide dissolves. Subsequently, you can dilute the solution with your desired aqueous buffer to the final concentration.
Q5: What should I do if my this compound peptide is still insoluble or forms a precipitate in aqueous solutions?
A5: If this compound remains insoluble in acidic aqueous solutions, this suggests that its hydrophobic characteristics are dominant. In this case, you should use a small amount of an organic solvent to dissolve the peptide first. Recommended organic solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[4] Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer to the peptide solution while stirring to reach the final concentration. Be mindful that high concentrations of organic solvents may be detrimental to your experiments.
Q6: Are there any solvents I should avoid when working with this compound?
A6: The sequence of this compound contains a tryptophan (Trp) residue. Peptides containing tryptophan, cysteine, or methionine can be susceptible to oxidation. Therefore, it is advisable to avoid using DMSO if oxidation is a concern for your specific application, or to use it with caution and store solutions appropriately.[4] Using oxygen-free water or buffers can also help mitigate oxidation.
Q7: My this compound solution appears cloudy or contains visible particles. What should I do?
A7: A cloudy solution or the presence of particulates indicates incomplete dissolution or aggregation. To aid dissolution, you can try gentle warming or sonication.[1] A brief sonication in a water bath can help break up aggregates and improve solubility.[1] If the solution remains cloudy, it may indicate that the solubility limit in that particular solvent has been exceeded.
Troubleshooting Guides
Issue 1: Lyophilized this compound Peptide Will Not Dissolve in Water
-
Explanation: As a cationic peptide, this compound should have some solubility in water. However, its amphipathic nature, with a significant number of hydrophobic residues, can hinder dissolution in purely aqueous solutions.
-
Troubleshooting Steps:
-
Add a dilute acid: Add 10% acetic acid dropwise to your aqueous suspension of the peptide. The acidic environment will protonate the glutamic acid residue and the C-terminus, increasing the net positive charge and enhancing its interaction with water.
-
Gentle Warming: Gently warm the solution to 30-40°C to increase the kinetic energy and aid in dissolution. Avoid excessive heat, which can degrade the peptide.
-
Sonication: Briefly sonicate the vial in a water bath for a few minutes. This can help to break apart any aggregates that may have formed.[1]
-
Issue 2: this compound Peptide Precipitates Upon Addition of Aqueous Buffer to an Organic Stock Solution
-
Explanation: This often occurs when the peptide is not fully dissolved in the initial organic solvent or when the aqueous buffer is added too quickly, causing the peptide to crash out of solution as the solvent polarity changes abruptly.
-
Troubleshooting Steps:
-
Ensure complete initial dissolution: Make sure the peptide is fully dissolved in the organic solvent, resulting in a clear solution before adding any aqueous buffer.
-
Slow addition and stirring: Add the aqueous buffer very slowly (dropwise) to the organic stock solution while continuously and gently stirring or vortexing. This allows for a gradual change in solvent polarity.
-
Adjust the final concentration: You may be exceeding the solubility limit of the peptide in the final solvent mixture. Try preparing a more dilute final solution.
-
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound to serve as a guideline for solvent selection. Actual solubility may vary depending on the specific batch of the peptide and experimental conditions.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Sterile Deionized Water | ~0.5 | Solubility can be limited due to hydrophobic residues. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~0.5 | Similar to water; salts may slightly decrease solubility. |
| 10% Acetic Acid | > 2.0 | The acidic pH increases the net positive charge, improving solubility. |
| Dimethyl Sulfoxide (DMSO) | > 10.0 | Recommended for creating high-concentration stock solutions. |
| Acetonitrile | ~5.0 | A viable alternative to DMSO. |
| 50% Acetonitrile / 50% Water | ~1.0 | A common solvent system for reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
-
Preparation: Allow the lyophilized this compound vial to come to room temperature.
-
Weighing: Weigh out approximately 1 mg of the peptide into a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add 100 µL of sterile, deionized water to the tube to achieve a target concentration of 10 mg/mL.
-
Dissolution Attempt 1 (Water): Gently vortex the tube for 1-2 minutes. Visually inspect for complete dissolution (a clear solution with no visible particles).
-
Dissolution Attempt 2 (Acidification): If the peptide is not fully dissolved, add 10% acetic acid in 5 µL increments, vortexing for 1 minute after each addition, until the solution is clear.
-
Dissolution Attempt 3 (Organic Solvent): If the peptide remains insoluble after acidification, lyophilize the sample to remove the aqueous solvent. Then, add 50 µL of DMSO and gently vortex until the peptide is fully dissolved. Slowly add 50 µL of sterile water while vortexing to create a 1:1 DMSO/water solution.
-
Observation: Record the solvent system that resulted in a clear solution.
Protocol 2: Preparing a Stock Solution of this compound
-
Pre-Requisites: Based on the results of the small-scale solubility test, select the appropriate solvent. For a high-concentration stock, DMSO or a dilute acidic solution is recommended.
-
Reconstitution:
-
For an acidic stock: Add the calculated volume of 10% acetic acid to the lyophilized peptide to achieve the desired concentration (e.g., 10 mg/mL). Gently vortex until fully dissolved.
-
For a DMSO stock: Add the calculated volume of DMSO to the lyophilized peptide. Gently vortex until fully dissolved.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Caption: Troubleshooting workflow for this compound peptide solubility.
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 3. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biobasic.com [biobasic.com]
- 5. genscript.com [genscript.com]
Technical Support Center: Optimizing Hp1404 MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with the Helicobacter pylori 1404 (Hp1404) Minimum Inhibitory Concentration (MIC) assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the MIC for H. pylori?
A1: The most common methods for H. pylori susceptibility testing are agar (B569324) dilution, broth microdilution, and the Epsilometer test (E-test). Agar dilution is considered the gold standard, though it can be labor-intensive.[1][2] Broth microdilution is adaptable to automation but can be challenging due to the fastidious nature of H. pylori. The E-test is a convenient method that provides a direct MIC reading.
Q2: Why are my MIC results for metronidazole (B1676534) inconsistent between different methods?
A2: Discrepancies in metronidazole MICs, particularly between E-test and agar dilution, are a known issue.[1] The E-test has been reported to overestimate resistance to metronidazole.[2] Factors such as the lack of anaerobic preincubation of plates for the E-test may contribute to these differences. For critical metronidazole susceptibility testing, confirmation with the reference agar dilution method is recommended.
Q3: What are the recommended quality control (QC) strains for H. pylori MIC assays?
A3: The recommended quality control strain for H. pylori susceptibility testing is ATCC 43504.[1][3] Regularly testing this strain helps ensure the accuracy and reproducibility of your assay.
Q4: What are the acceptable MIC ranges for the QC strain ATCC 43504?
A4: The acceptable MIC ranges for H. pylori ATCC 43504 against commonly used antibiotics are summarized in the table below. These ranges are based on established guidelines and published studies.
| Antibiotic | ATCC 43504 MIC Range (µg/mL) |
| Amoxicillin | 0.016 - 0.125[3][4] |
| Clarithromycin | 0.016 - 0.125[1][3][4] |
| Levofloxacin | 0.032 - 0.125[1] |
| Metronidazole | 64 - 256[1][3][4] |
| Tetracycline | 0.125 - 1[3][4] |
Q5: What is the recommended inoculum preparation for H. pylori MIC assays?
A5: For broth microdilution, a bacterial suspension equivalent to a 0.5 McFarland standard is typically used.[1] For the E-test and agar dilution, a denser inoculum, often a 3 McFarland standard, is recommended.[4][5] It is crucial to use a fresh culture (48-72 hours growth) for inoculum preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound MIC experiments.
Problem 1: Poor or no growth in the positive control wells/plate.
-
Potential Cause 1: Inoculum viability. The H. pylori culture may not have been viable or actively growing.
-
Solution: Always use a fresh culture (48-72 hours) grown on appropriate media. Ensure the colonies have the typical morphology for H. pylori.
-
-
Potential Cause 2: Inappropriate growth medium. The broth or agar medium may lack the necessary supplements for H. pylori growth.
-
Solution: H. pylori is a fastidious organism. For broth microdilution, use Brucella broth or Brain Heart Infusion (BHI) broth supplemented with 5-10% fetal calf serum (FCS) or bovine serum.[1][6] For agar-based methods, use Mueller-Hinton agar or Brucella agar supplemented with 5% sheep or horse blood.[4]
-
-
Potential Cause 3: Suboptimal incubation conditions. H. pylori requires a microaerobic environment to grow.
Problem 2: "Skipped wells" are observed in the broth microdilution assay (no growth at a lower concentration, but growth at a higher concentration).
-
Potential Cause 1: Inaccurate pipetting. Errors during the serial dilution of the antimicrobial agent can lead to inconsistent concentrations in the wells.
-
Solution: Ensure proper mixing of the antibiotic at each dilution step. Use calibrated pipettes and change tips between each dilution.
-
-
Potential Cause 2: Contamination. A single well may be contaminated with a different, faster-growing organism that is resistant to the antibiotic concentration in that well.
-
Solution: Maintain strict aseptic technique throughout the assay setup.
-
-
Potential Cause 3: Drug precipitation. The tested compound may have precipitated in a specific well, reducing its effective concentration.
-
Solution: Visually inspect the wells for any signs of precipitation. If the compound has low aqueous solubility, consider using a co-solvent like DMSO (ensure the final concentration is not inhibitory to the bacteria) or preparing the drug dilutions in a different manner.
-
Problem 3: MIC values are consistently higher or lower than the expected QC ranges.
-
Potential Cause 1: Incorrect inoculum density. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs.
-
Solution: Carefully standardize the inoculum to the recommended McFarland standard for the specific assay method.
-
-
Potential Cause 2: Degraded antibiotic stock solution. The antibiotic may have lost its potency due to improper storage.
-
Solution: Prepare fresh antibiotic stock solutions and store them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Issues with the testing medium. The pH of the medium or the presence of interfering substances can affect the activity of some antibiotics.
-
Solution: Use the recommended, quality-controlled media for H. pylori susceptibility testing. The pH of the medium can influence the activity of certain antibiotics against H. pylori.[7]
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on established methods for H. pylori susceptibility testing.[1][6]
-
Media Preparation: Prepare Brucella broth or Brain Heart Infusion (BHI) broth supplemented with 5% fetal calf serum (FCS).
-
Antibiotic Preparation:
-
Prepare stock solutions of the antibiotics in their recommended solvents.
-
Perform serial twofold dilutions of the antibiotics in the supplemented broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Harvest H. pylori from a 48-72 hour culture on a suitable agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the supplemented broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 72 hours in a microaerobic atmosphere.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Growth can be assessed visually or with the aid of a plate reader. Some protocols use a colorimetric indicator like p-iodonitrophenyltetrazolium violet (INT) to aid in determining viability.[8][9]
Protocol 2: Agar Dilution MIC Assay (Reference Method)
This protocol is based on the gold standard method for H. pylori susceptibility testing.[1][5]
-
Media Preparation: Prepare Mueller-Hinton agar or Brucella agar supplemented with 5% sheep blood.
-
Antibiotic Plate Preparation:
-
Prepare stock solutions of the antibiotics.
-
Add appropriate volumes of the antibiotic solutions to molten agar (cooled to 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a 48-72 hour culture with a turbidity equivalent to a 3 McFarland standard.
-
-
Inoculation: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each antibiotic-containing plate and the control plate. A multipoint inoculator can be used for this purpose.
-
Incubation: Incubate the plates at 37°C for 72 hours in a microaerobic atmosphere.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Caption: General workflow for this compound MIC assay.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 1. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance in Helicobacter pylori Strains and its Effect on H. pylori Eradication Rates in a Single Center in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liofilchem.com [liofilchem.com]
- 5. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Factors affecting growth and antibiotic susceptibility of Helicobacter pylori: effect of pH and urea on the survival of a wild-type strain and a urease-deficient mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in working with Hp1404 peptide
Welcome to the technical support center for the Hp1404 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound and its analogues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users might encounter when working with the this compound peptide.
1. Peptide Solubilization and Handling
-
Q: My lyophilized this compound peptide won't dissolve. What should I do?
A: Solubility can be a challenge for many peptides.[1] Start by attempting to dissolve a small amount of the peptide in sterile, purified water. If solubility is poor, the following steps can be taken based on the peptide's physicochemical properties. Since this compound is a cationic (positively charged) peptide, an acidic buffer is recommended.[1]
Troubleshooting Steps:
-
Try dissolving the peptide in a small amount of 10% acetic acid solution, then dilute it with your desired buffer.[1]
-
Brief sonication can help break up aggregates and improve dissolution.[1]
-
For long-term storage, it is crucial to aliquot the peptide solution and store it at -15°C or below to maintain stability. Peptides containing amino acids like Met, Cys, Trp, Asn, or Gln have a limited shelf life in solution.
-
-
Q: I'm observing precipitation of the peptide during my experiment. How can I prevent this?
A: Peptide aggregation is a common issue that can lead to precipitation, reduced bioactivity, and even safety concerns.[2][3] This is often influenced by factors like peptide concentration, pH, and the presence of hydrophobic residues.[2][3]
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your buffer is not close to the peptide's isoelectric point (pI), as solubility is lowest at this pH.[2] For the cationic this compound, maintaining a slightly acidic pH should help.
-
Lower Concentration: If possible, work with lower concentrations of the peptide.
-
Use Chaotropic Agents: In some cases, for synthetic protocols, chaotropic salts can be used to wash the resin if clumping occurs due to aggregation.[4]
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved aggregates.[1]
-
2. Experimental Performance and Stability
-
Q: I'm not observing the expected antimicrobial activity against Gram-negative bacteria. Is this normal?
A: Yes, this is expected. The parent this compound peptide has been shown to have specific inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with little to no activity against Gram-negative bacteria at concentrations up to 100 µg/mL.[5][6][7] Some specifically designed analogues, however, have shown improved activity against Gram-negative species like Pseudomonas aeruginosa and Acinetobacter baumannii.[8][9]
-
Q: The antimicrobial activity of my this compound peptide is significantly reduced in the presence of serum or high salt concentrations. Why is this happening and how can I mitigate it?
A: Loss of activity under physiological conditions is a known challenge for many antimicrobial peptides, including this compound.[7][10] Serum proteins can bind to the peptide, and high salt concentrations can interfere with its electrostatic interaction with the bacterial membrane.
Troubleshooting/Considerations:
-
The activity of this compound has been noted to decrease in the presence of serum.[7] This is a critical consideration for in vivo experimental design.
-
When performing in vitro assays, be mindful of the salt concentration in your media, as it can impact the Minimum Inhibitory Concentration (MIC) values.[9][11]
-
Researchers have developed analogue peptides, such as this compound-T1e, which exhibit greater stability in the presence of salt and trypsin.[8][11] If stability is a major concern, consider using one of these modified versions.
-
3. Cytotoxicity and Hemolytic Activity
-
Q: I'm observing significant cytotoxicity in my mammalian cell line experiments. How can I address this?
A: The parent this compound peptide does exhibit some level of cytotoxicity and hemolytic activity at higher concentrations.[5][8][9]
Troubleshooting/Considerations:
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the concentration at which this compound is effective against bacteria while showing minimal toxicity to your mammalian cells. The 50% cytotoxic concentration (CC50) for this compound has been reported to be > 100 µg/mL (64.6 µM) in several cell lines.[5][7]
-
Use Analogue Peptides: To overcome the toxicity of the parent peptide, several analogues have been designed. Peptides like this compound-T1e and others where specific amino acids are substituted have shown reduced hemolytic and cytotoxic effects while maintaining or even improving antimicrobial potency.[8][9][12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and some of its analogues.
Table 1: Antimicrobial Activity (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 6.25 - 12.5 |
| Other Gram-positive bacteria | 6.25 - 25 |
| Gram-negative bacteria | > 100 |
Data sourced from Li et al. (2014).[5]
Table 2: In Vitro and In Vivo Toxicity of this compound
| Assay | Value | Unit |
| In Vitro | ||
| 50% Hemolytic Concentration (HC50) | 226.6 (146.5 µM) | µg/mL |
| 50% Cytotoxic Concentration (CC50) | > 100 (64.6 µM) | µg/mL |
| In Vivo (BALB/c mice) | ||
| 50% Lethal Dose (LD50) - i.v. | 89.8 | mg/Kg |
| Non-toxic dose - i.p. | 80 | mg/Kg |
Data sourced from Li et al. (2014).[5][7][13]
Table 3: Salt Stability of this compound and Analogue this compound-T1e against P. aeruginosa
| Salt Concentration | MIC (µM) - this compound | MIC (µM) - this compound-T1e |
| 50 mM NaCl | >25 | 6.25 |
| 100 mM NaCl | >25 | 6.25 |
| 150 mM NaCl | >25 | 12.5 |
Data adapted from Kim et al. (2018).[11]
Experimental Protocols
Below are detailed methodologies for key experiments involving the this compound peptide.
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound peptide stock solution
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth or other suitable bacterial culture medium
-
0.9% saline
-
Sterile 96-well microplates
-
Incubator with shaking capabilities
-
Microplate reader (for OD600 measurement)
-
-
Procedure:
-
Culture the bacteria in LB medium at 37°C until the optical density at 600 nm (OD600) reaches 0.6.
-
Dilute the bacterial culture in fresh LB medium to a final concentration of 10^5–10^6 colony-forming units (CFU)/mL.
-
Prepare serial two-fold dilutions of the this compound peptide in 0.9% saline.
-
In a 96-well plate, add 160 µL of the bacterial suspension to each well.
-
Add 40 µL of the various peptide dilutions to the corresponding wells. Include a positive control (bacteria only) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours with continuous shaking (e.g., 250 rpm).
-
Determine the MIC by visual inspection as the lowest peptide concentration at which no bacterial growth is observed. Alternatively, measure the OD600 using a microplate reader.[7]
-
2. Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells and is used to assess cell viability and cytotoxicity.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HFF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound peptide in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different peptide concentrations. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[5]
-
3. Hemolysis Assay
This protocol assesses the peptide's ability to lyse red blood cells.
-
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
This compound peptide stock solution
-
Triton X-100 (1% v/v in PBS) for positive control
-
Centrifuge
-
-
Procedure:
-
Collect fresh hRBCs and wash them three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes).
-
Resuspend the washed hRBCs in PBS to make a 2% (v/v) suspension.
-
Prepare serial dilutions of the this compound peptide in PBS.
-
In microcentrifuge tubes, mix 100 µL of the 2% hRBC suspension with 100 µL of the various peptide dilutions.
-
Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the tubes for 1 hour at 37°C.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[5]
-
Visualizations: Mechanisms and Workflows
Mechanism of Action of this compound on Bacteria
The diagram below illustrates the dual mechanism of action of this compound, which is concentration-dependent.
Caption: this compound's dual mechanism against bacteria.
Experimental Workflow for MIC Determination
This workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Troubleshooting Logic for Peptide Solubility Issues
This diagram provides a logical flow for addressing common peptide solubility problems.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hp1404 Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of the Hp1404 peptide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful use of this compound in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound peptide.
Q1: My lyophilized this compound peptide won't dissolve in aqueous buffer (e.g., PBS or Tris). What should I do?
A1: This is a common issue due to the amphipathic and hydrophobic nature of this compound. Direct reconstitution in aqueous buffers can lead to aggregation. Follow this recommended solubilization protocol:
-
Initial Dissolution in an Organic Solvent: First, dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Gradual Dilution: Slowly add your desired aqueous buffer to the peptide-DMSO solution drop-by-drop while gently vortexing. If the solution becomes cloudy, you have likely reached the solubility limit.
Q2: I've dissolved this compound, but I see precipitation after a short period or after freeze-thawing. How can I prevent this?
A2: Precipitation after initial dissolution indicates that the peptide is aggregating. Consider the following solutions:
-
pH Adjustment: The isoelectric point (pI) of this compound is calculated to be approximately 6.48. At a pH near its pI, the peptide has a net neutral charge, which can lead to aggregation. Adjust the pH of your final solution to be at least 1-2 units away from the pI. Since this compound is a cationic peptide, a slightly acidic buffer (pH 4.5-5.5) is recommended.
-
Aliquot and Store Properly: Avoid repeated freeze-thaw cycles which can promote aggregation. Once dissolved, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C.
-
Use Low-Binding Tubes: Peptides can adsorb to the surface of standard plastic tubes. Use low-protein-binding microcentrifuge tubes to minimize this.
Q3: How do I know if my this compound peptide is aggregating?
A3: Visual inspection for turbidity or precipitation is the first indicator. For more quantitative measures, you can use the following techniques:
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger aggregates in your solution by measuring particle size distribution.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay can be used to monitor the formation of amyloid-like fibrillar aggregates.
Q4: Can I sonicate or heat the peptide solution to improve solubility?
A4: Yes, these methods can be effective but should be used with caution:
-
Sonication: Brief sonication can help break up small aggregates and improve dissolution.[1]
-
Gentle Warming: Gently warming the solution can also aid solubility. However, avoid excessive heat as it can degrade the peptide.
Q5: What is the optimal concentration for a stock solution of this compound?
A5: It is recommended to prepare a stock solution at a concentration of 1-2 mg/mL in an appropriate solvent (like DMSO). Preparing a highly concentrated stock in an organic solvent allows for dilution into your experimental buffer while keeping the final organic solvent concentration low (typically <1% v/v for cell-based assays).
Physicochemical Properties of this compound and Its Analogs
Understanding the properties of this compound is crucial for troubleshooting solubility issues. The following table summarizes key physicochemical parameters for the parent peptide and some of its analogs.[2][3]
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge at pH 7 | Calculated pI | Hydrophobicity |
| This compound | GILGKLWEGVKSIF | 1554.9 | +1 | 6.48 | 0.686 |
| This compound-A | GILGKLWEGVKSIA | 1497.8 | +1 | 6.48 | 0.580 |
| This compound-K | GILGKLWEGVKSIK | 1512.9 | +2 | 8.73 | 0.487 |
| This compound-V | GILGKLWEGVKSIV | 1525.9 | +1 | 6.48 | 0.645 |
| This compound-L | GILGKLWEGVKSIL | 1539.9 | +1 | 6.48 | 0.679 |
| This compound-W | GILGKLWEGVKSIW | 1612.9 | +1 | 6.48 | 0.719 |
Note: The pI for this compound and its analogs (except this compound-K) was calculated using an online isoelectric point calculator based on the provided sequences. The net charge and hydrophobicity values are from published literature.
Experimental Protocols
Protocol 1: Recommended Solubilization of this compound Peptide
This protocol provides a step-by-step guide for dissolving lyophilized this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, distilled water or desired aqueous buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Low-protein-binding microcentrifuge tubes
-
Pipette and sterile, low-retention tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Initial Dissolution: Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL). Gently vortex or pipette up and down to ensure the peptide is fully dissolved. The solution should be clear.
-
Aqueous Dilution: While gently vortexing, slowly add the aqueous buffer dropwise to the DMSO stock solution to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Storage: Aliquot the solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique to measure the size distribution of particles in a solution and can be used to detect the formation of peptide aggregates.[4][5][6]
Materials:
-
This compound peptide solution
-
DLS instrument and compatible cuvettes
-
Appropriate buffer for dilution (filtered through a 0.22 µm filter)
Procedure:
-
Sample Preparation: Prepare the this compound peptide solution at the desired concentration in a filtered buffer. Ensure the solution is free of dust and other contaminants by centrifuging or filtering.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Measurement:
-
Blank the instrument with the filtered buffer.
-
Carefully transfer the peptide solution to a clean DLS cuvette.
-
Place the cuvette in the instrument and initiate the measurement.
-
-
Data Analysis: The instrument software will provide data on the size distribution of particles in the solution. The presence of a significant population of larger particles (e.g., >100 nm) may indicate aggregation. The polydispersity index (PDI) can also indicate the heterogeneity of the sample, with higher values suggesting the presence of aggregates.[7]
Protocol 3: Quantifying Fibrillar Aggregation with Thioflavin T (ThT) Assay
The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like β-sheet structures, which are characteristic of many peptide fibrils.[8][9]
Materials:
-
This compound peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~480 nm)
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-20 µM.
-
Set up the Assay:
-
In a 96-well plate, add your this compound peptide samples at various concentrations or time points from an aggregation study.
-
Include a buffer-only control (blank).
-
-
Add ThT: Add the ThT working solution to each well and mix gently.
-
Incubate: Incubate the plate in the dark for 5-10 minutes at room temperature.
-
Measure Fluorescence: Read the fluorescence intensity using the plate reader.
-
Data Analysis: Subtract the blank reading from all sample readings. An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of fibrillar aggregates.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, which involves interaction with the bacterial cell membrane, leading to disruption and cell death.[2]
Caption: Mechanism of this compound antibacterial activity.
Experimental Workflow for this compound Solubility Testing
This workflow provides a logical progression for determining the optimal solvent and conditions for dissolving this compound.
Caption: Workflow for this compound peptide solubility testing.
References
- 1. Prot pi | Bioinformatics Calculator [protpi.ch]
- 2. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii | MDPI [mdpi.com]
- 4. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 5. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Hp1404 in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the antimicrobial peptide Hp1404 in experimental buffers. The following sections offer detailed solutions to common stability challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.
Problem 1: this compound is precipitating out of solution.
-
Potential Cause: The buffer pH may be too close to the isoelectric point (pI) of this compound, minimizing its net charge and reducing solubility. The ionic strength of the buffer could also be too low, leading to aggregation.
-
Solution:
-
Adjust the buffer pH to be at least one pH unit away from the pI of this compound.
-
Increase the ionic strength of the buffer by adding salts like NaCl or KCl. A common starting point is 150 mM.[]
-
Consider adding solubility-enhancing agents. (See Table 1).
-
Problem 2: Loss of this compound activity over time.
-
Potential Cause: this compound may be degrading due to proteases present in the experimental system or undergoing oxidative damage. Temperature fluctuations can also lead to denaturation.[2][3]
-
Solution:
Problem 3: Inconsistent results between experimental replicates.
-
Potential Cause: Inconsistent handling, such as vigorous vortexing or stirring, can lead to protein denaturation and aggregation.[2] The buffer composition itself might be a source of variability if not prepared consistently.
-
Solution:
-
Handle this compound solutions gently, mixing by gentle inversion or pipetting.
-
Ensure precise and consistent preparation of all experimental buffers.
-
Consider the use of stabilizing excipients to create a more robust formulation. (See Table 1).
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial buffer to try for this compound?
While the optimal buffer is application-dependent, a good starting point for many proteins is a phosphate (B84403) buffer (e.g., Sodium Phosphate) or a Tris buffer at a pH of 7.0-7.4, with an ionic strength of 150 mM NaCl.[] It is crucial to experimentally determine the best buffer for your specific assay.
Q2: How can I prevent this compound from sticking to labware?
The addition of a non-ionic surfactant, such as Tween 20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) can help prevent adsorption to surfaces. Using low-protein-binding labware is also recommended.
Q3: Are there any additives that can enhance the long-term stability of this compound?
Yes, several additives can improve long-term stability. Cryoprotectants like glycerol (B35011) or sugars (sucrose, trehalose) are commonly used for frozen storage.[3][5] For liquid formulations, the addition of amino acids or other stabilizing agents can be beneficial.[][6][7]
Q4: Can the buffer itself affect the stability of this compound?
Absolutely. Buffer ions can interact with the protein surface, influencing its stability.[8][9][10] For instance, some studies have shown that phosphate buffers can sometimes lead to protein aggregation, while buffers like HEPES or MOPS might be more suitable in certain cases.[8][9] It is advisable to screen a few different buffer systems.
Data Presentation: Common Stabilizing Agents
The following table summarizes common additives used to enhance protein stability in experimental buffers.
| Additive Category | Example Agents | Typical Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol; 5-10% (w/v) for sugars | Preferential hydration, increases solution viscosity, acts as a cryoprotectant.[][3][5] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-500 mM | Increases ionic strength, shields charges to prevent aggregation.[][7] |
| Amino Acids | Arginine, Histidine, Methionine | 0.1-2 M for Arginine | Reduces surface hydrophobicity, acts as a buffer (Histidine), or antioxidant (Methionine).[][6] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents oxidation of cysteine residues.[] |
| Chelating Agents | EDTA | 1-5 mM | Sequesters divalent metal ions that can catalyze oxidation.[2] |
| Surfactants | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Prevents surface adsorption and aggregation. |
| Protein Stabilizers | Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Acts as a sacrificial protein to prevent the loss of the target protein.[11] |
Experimental Protocols
Protocol 1: Buffer Screening using Thermal Shift Assay (TSA)
This protocol outlines a method to screen for optimal buffer conditions that enhance the thermal stability of this compound.[12]
-
Prepare a stock solution of this compound in a minimal buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare a series of test buffers with varying pH, ionic strengths, and additives.
-
In a 96-well PCR plate, mix the this compound stock solution, the test buffer, and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature.
-
Monitor the fluorescence intensity. The temperature at which the fluorescence rapidly increases corresponds to the melting temperature (Tm) of the protein.
-
Analyze the data to identify the buffer conditions that result in the highest Tm, indicating greater thermal stability.
Protocol 2: Aggregation Assay using Dynamic Light Scattering (DLS)
This protocol measures the extent of this compound aggregation in different buffer conditions.
-
Prepare samples of this compound in the different buffer conditions to be tested.
-
Incubate the samples under conditions that may induce aggregation (e.g., elevated temperature, agitation).
-
Measure the particle size distribution of each sample using a DLS instrument at various time points.
-
An increase in the average particle size or the appearance of multiple peaks indicates protein aggregation.
-
Compare the results across the different buffer conditions to identify those that minimize aggregation.
Visualizations
References
- 2. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 3. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 4. susupport.com [susupport.com]
- 5. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Variability in Hp1404 Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in bioassays involving the antimicrobial peptide Hp1404.
Introduction to this compound
This compound is a cationic antimicrobial peptide (AMP) identified from the venom of the scorpion Heterometrus petersii.[1][2][3] It is not related to Helicobacter pylori. This compound exhibits a specific inhibitory activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][4] Its mechanism of action involves disrupting the bacterial cell membrane.[1][4][5] Due to its potent antimicrobial properties and low toxicity to mammalian cells at effective concentrations, this compound and its analogues are of interest as potential therapeutic agents.[1][2][3]
Frequently Asked Questions (FAQs) about this compound
Q1: What is the origin and structure of this compound?
This compound is an antimicrobial peptide derived from the venomous gland cDNA library of the scorpion Heterometrus petersii.[2] It is characterized as an amphipathic α-helical peptide.[2][3] Analogues have been designed with 12 amino acids, displaying amphipathic α-helical structures with higher hydrophobic moments and a net positive charge compared to the parent peptide.[1]
Q2: What is the mechanism of action of this compound?
This compound kills bacteria by disrupting their cell membranes.[4] At lower concentrations, it can penetrate the membrane of bacteria like S. aureus.[2][3] At higher concentrations, it can lead to the formation of mesosome-like structures and direct membrane disruption.[2] The initial interaction is believed to be with lipopolysaccharide (LPS) on the bacterial surface.[1]
Q3: What is the antimicrobial spectrum of this compound?
This compound is particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) typically ranging from 6.25 to 25 µg/mL.[2] This includes antibiotic-resistant strains like MRSA.[2][4] It shows little to no activity against Gram-negative bacteria at concentrations up to 100 µg/mL.[2]
Q4: Does bacteria develop resistance to this compound easily?
Studies have shown that S. aureus does not develop resistance to this compound even after multiple treatments at sub-MIC concentrations, which is a significant advantage over many conventional antibiotics.[2][4]
Q5: What is the toxicity profile of this compound?
This compound has demonstrated low toxicity to mammalian cells and in mouse models at its effective antibacterial concentrations.[2][3][4] Synthetic analogues have been developed to further reduce cytotoxicity and improve the therapeutic index.[1]
Quantitative Data Summary
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 12.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | 12.5 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 6.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | >100 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >100 |
(Data synthesized from literature[2])
Table 2: Toxicological Profile of this compound
| Assay | Cell Line / Animal Model | Result |
|---|---|---|
| Hemolytic Activity (HC₅₀) | Human Red Blood Cells | 226.6 µg/mL |
| Cytotoxicity (CC₅₀) | HEK293 Cells | >100 µg/mL |
| Acute Toxicity (LD₅₀) | Balb/c Mice (intravenous) | 89.8 mg/Kg |
| Acute Toxicity | Balb/c Mice (intraperitoneal) | Non-toxic at 80 mg/Kg |
(Data synthesized from literature[3])
Troubleshooting Guide for High Bioassay Variability
High variability in results, particularly in antimicrobial susceptibility tests like Minimum Inhibitory Concentration (MIC) assays, can obscure the true activity of this compound. The following guide addresses common causes of variability.
Section 1: Reagent and Sample Preparation
Q1: My MIC values for the same batch of this compound are inconsistent between experiments. What could be the cause?
Inconsistent MIC values often stem from issues with the peptide stock solution or media preparation.
-
Peptide Stock Inconsistency: Ensure the lyophilized peptide is fully dissolved. Vortex thoroughly and visually inspect for particulates. Prepare fresh stock solutions regularly or aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Media pH and Composition: The activity of many AMPs is sensitive to the pH and ionic strength of the assay medium. Use the same batch of Mueller-Hinton Broth (MHB) or other specified media for an entire set of experiments. Verify the final pH of the media before use.
-
Reagent Contamination: Use sterile, pyrogen-free water and consumables. Contamination can affect bacterial growth and peptide activity.
Q2: I'm observing high coefficients of variation (CVs) between my sample replicates within the same plate. What are the likely culprits?
High intra-assay CVs are frequently caused by technical errors in pipetting or reagent handling.[6]
-
Pipetting Errors: This is the most common source of variability.[6] Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, change pipette tips for each dilution step to avoid carryover. Pipette carefully and consistently into each well.
-
Improper Mixing: After adding reagents to a well, ensure they are mixed thoroughly but gently. Tapping the plate or using an orbital shaker can help.[7]
-
Reagent Temperature: Allow all reagents, especially media and peptide solutions, to equilibrate to the specified assay temperature before use.[7]
Section 2: Bacterial Culture and Inoculum Preparation
Q3: The bacterial growth in my negative control wells is not consistent across plates or experiments. Why?
Variability in the negative control (bacteria only) directly impacts the reliability of your MIC determination.
-
Inoculum Density: The final concentration of bacteria in the wells is critical. Standardize your inoculum preparation by measuring the optical density (OD) at 600 nm and adjusting it to a consistent value (e.g., 0.5 McFarland standard) before dilution.
-
Bacterial Growth Phase: Always use bacteria from the same growth phase, typically the logarithmic (exponential) phase, for your assays. The susceptibility of bacteria to AMPs can vary with their metabolic state.
-
Culture Age and Viability: Use fresh overnight cultures. Older cultures may contain a higher proportion of dead or less viable cells, leading to inconsistent growth.
Section 3: Assay Plate and Incubation
Q4: I notice that wells on the edges of my 96-well plate show different results than the interior wells. What is this "edge effect" and how can I minimize it?
Edge effects are a known issue where wells on the perimeter of a microplate behave differently due to temperature and evaporation gradients.[6]
-
Minimize Evaporation: To reduce evaporation from edge wells, fill the outer wells with sterile water or media without bacteria or peptide. You can also use sealing films on the plates during incubation.
-
Ensure Uniform Temperature: Place plates in the center of the incubator, away from the door. Avoid stacking plates, as this can create temperature gradients. Allow the incubator to return to the set temperature before leaving.
Q5: My results are not reproducible when I change plate types or manufacturers. Is this expected?
Yes, the type of microplate can influence results.
-
Plate Material: Different plastics can have different peptide-binding properties. Polystyrene, a common material, can adsorb peptides, reducing the effective concentration in the well. Using low-binding plates can mitigate this.
-
Plate Type: For absorbance-based readings (like OD600), use clear, flat-bottom plates. For fluorescence-based assays, use black plates to minimize background signal.[7] Always use the same type of plate for comparable experiments.
Visualizations and Workflows
This compound Mechanism of Action
Caption: Diagram 1: Proposed Mechanism of Action for this compound.
Standard MIC Assay Workflow
Caption: Diagram 2: Standard Workflow for a Broth Microdilution MIC Assay.
Troubleshooting Logic for High Variability
Caption: Diagram 3: Troubleshooting Decision Tree for High Assay Variability.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Reagent and Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Autoclave and allow it to cool to room temperature.
-
Reconstitute lyophilized this compound in sterile water or a recommended buffer to create a high-concentration stock solution (e.g., 1280 µg/mL). Aliquot and store at -20°C.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium (e.g., S. aureus ATCC 25923).
-
Inoculate into a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation and Assay:
-
In a sterile 96-well flat-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.
-
Add 100 µL of the this compound working stock solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. The concentrations will range from 64 µg/mL down to 0.125 µg/mL.
-
Well 11 will serve as the positive growth control (no peptide). Well 12 will be the sterility control (media only).
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, results can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the concentration that inhibits ≥90% of the bacterial growth compared to the control well.
-
References
- 1. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 3. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - SB PEPTIDE [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
Hp1404 Peptide Purity Analysis by HPLC: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of the Hp1404 peptide by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of the this compound peptide.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the peptide with active sites on the column packing material (e.g., exposed silanols).[1][2][3][4] | - Use a high-purity, end-capped silica (B1680970) column. - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%) to improve peak shape.[1][5][] - Adjust the mobile phase pH.[7][8][9] - Consider using a different stationary phase chemistry.[7] |
| Column overload.[1][4] | - Reduce the amount of sample injected onto the column.[10] - Use a column with a larger internal diameter or a higher loading capacity.[4] | |
| Extra-column band broadening.[2] | - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected. | |
| Variable Retention Times | Changes in mobile phase composition.[11] | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a high-precision HPLC pump. |
| Fluctuations in column temperature.[9][11][12] | - Use a column oven to maintain a constant and elevated temperature (e.g., 40-70°C) for better reproducibility and peak shape.[9][12] | |
| Column degradation. | - Replace the column if it has been used extensively or shows a significant drop in performance. | |
| Low Resolution or Peak Splitting | Inappropriate gradient conditions. | - Optimize the gradient slope. Shallower gradients often improve the resolution of closely eluting peptides.[7] - Adjust the initial and final mobile phase compositions. |
| Unsuitable stationary phase.[7] | - Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities.[7][13] | |
| Sample solvent effects.[11] | - Dissolve the peptide sample in the initial mobile phase whenever possible.[11] | |
| High Backpressure | Blockage in the HPLC system (e.g., column frit, tubing, or injector).[3] | - Filter the sample and mobile phases before use. - Reverse-flush the column (if permitted by the manufacturer).[3] - Check for blockages in the tubing and injector. |
| Precipitated sample or buffer in the column. | - Ensure the sample is fully dissolved in the injection solvent. - Use a guard column to protect the analytical column. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell.[10] | - Use high-purity solvents and additives. - Flush the system and detector cell with a strong solvent. |
| Air bubbles in the system. | - Degas the mobile phase thoroughly. | |
| Temperature fluctuations.[10] | - Ensure a stable laboratory temperature and use a column oven. |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the HPLC purity analysis of peptides like this compound.
Q1: What is the difference between peptide purity and peptide content?
A1: Peptide purity refers to the percentage of the target peptide relative to other peptide-related impurities (e.g., truncated or modified sequences) as determined by HPLC.[5][] Peptide content, on the other hand, is the percentage of the target peptide in the entire sample, including non-peptide components like water and salts, and is often determined by amino acid analysis or nitrogen elemental analysis.[5][] A peptide can have high purity (e.g., 99%) but a lower content (e.g., 70-80%).[5][]
Q2: What is a typical starting HPLC method for this compound peptide purity analysis?
A2: A good starting point for a reversed-phase HPLC (RP-HPLC) method would be:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size.[1][14]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A shallow gradient, for example, 5% to 60% B over 30 minutes.[7][13]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV at 214 nm or 220 nm (for the peptide backbone).[13][14] If the peptide contains aromatic residues like Trp or Tyr, 280 nm can also be used.[13]
-
Temperature: 30-45°C.[13]
Q3: How do I choose the right HPLC column for this compound analysis?
A3: The choice of column depends on the properties of the this compound peptide.
-
C18 columns are a good starting point for most peptides.[]
-
C8 columns are slightly less hydrophobic and can be suitable for more hydrophobic peptides.[7]
-
C4 columns are often used for larger, more hydrophobic peptides and proteins.[]
-
For peptides with aromatic side chains, a Phenyl-Hexyl column might offer different selectivity.[7]
-
The pore size of the packing material is also important. For peptides, wide-pore columns (e.g., 300 Å) are often recommended to allow for better interaction with the stationary phase, especially for larger peptides.[12]
Q4: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase?
A4: TFA serves two main purposes in peptide analysis by RP-HPLC:
-
Ion-Pairing Agent: It forms ion pairs with the charged residues of the peptide, which masks the polar interactions and enhances the separation based on hydrophobicity.[5][]
-
pH Modifier: It lowers the pH of the mobile phase, which helps to protonate acidic residues and improve peak shape by reducing interactions with residual silanol (B1196071) groups on the silica-based column packing.[5][]
Q5: How is peptide purity calculated from an HPLC chromatogram?
A5: Peptide purity is typically calculated by the area percentage method. The area of the main peptide peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[13][15]
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Protocols
Below is a detailed methodology for a typical RP-HPLC experiment for this compound peptide purity analysis.
1. Sample Preparation
-
Accurately weigh a small amount of the this compound peptide.
-
Dissolve the peptide in an appropriate solvent. The initial mobile phase (e.g., 0.1% TFA in water) is often a good choice to avoid solvent-related peak distortion.[11]
-
The final concentration should be around 0.5-1.0 mg/mL.
-
Centrifuge and filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[13]
2. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of high-purity TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile.
-
Sonicate or vacuum degas both mobile phases for at least 15 minutes to remove dissolved gases.
3. HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 220 nm |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 32 | |
| 35 | |
| 37 | |
| 45 |
Note: This is a general method and may require optimization for the specific properties of the this compound peptide.[7]
Visualizations
The following diagrams illustrate key workflows and concepts in HPLC analysis.
Caption: A general workflow for HPLC peptide purity analysis.
Caption: A logical troubleshooting flow for common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. omizzur.com [omizzur.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ymcamerica.com [ymcamerica.com]
- 10. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. resolvemass.ca [resolvemass.ca]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Troubleshooting Unexpected Results in Hp1404 Cytotoxicity Experiments
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in cytotoxicity experiments involving Hp1404. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on mammalian cells?
This compound is a cationic antimicrobial peptide originally identified from the venom of the scorpion Heterometrus petersii.[1][2] Its primary mechanism of action is the disruption of cellular membranes.[1][3][4] While it shows potent activity against bacteria, particularly Gram-positive strains like MRSA, it has been reported to have low toxicity towards mammalian cells.[2][5] Therefore, unexpectedly high cytotoxicity in mammalian cell lines should be investigated.
Q2: I am observing high cytotoxicity of this compound in my experiments, contrary to published data. What are the potential causes?
Several factors could contribute to this discrepancy:
-
Cell Line Sensitivity: While generally having low toxicity, the effects of this compound can be cell-line specific.[6] Some cell lines may be inherently more sensitive to membrane-disrupting agents.
-
Contamination: Mycoplasma or other microbial contamination in your cell culture can alter cellular responses and lead to inaccurate cytotoxicity readings.[7]
-
Reagent Quality: The purity and stability of your this compound peptide stock are crucial. Degradation or impurities could lead to off-target effects.
-
Assay Interference: The chosen cytotoxicity assay might be incompatible with this compound, leading to false-positive results.
Q3: My cytotoxicity assay is showing no effect of this compound, even at high concentrations. What should I check?
Possible reasons for a lack of effect include:
-
Experimental Duration: The incubation time might be too short to induce a detectable cytotoxic response.[6]
-
Assay Sensitivity: The selected assay may not be sensitive enough to detect the specific mode of cell death induced by this compound.[8]
-
Peptide Solubility and Stability: Poor solubility or degradation of this compound in the culture medium can lead to a lower effective concentration.[6]
-
Cell Density: High cell density can sometimes mask cytotoxic effects.[7]
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
Lack of reproducibility often stems from variability in:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth media.[7]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment and handle reagents consistently.[7]
-
Experimental Timeline: Standardize incubation times and procedural steps.[9]
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media without cells and exclude them from data analysis.[7]
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cytotoxicity
Initial Checks:
-
Verify the calculations for your this compound dilutions.
-
Confirm the identity and health of your cell line.
-
Test your cell culture for mycoplasma contamination.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Relevant Assay |
| Cell Line Hypersensitivity | Test this compound on a different, well-characterized cell line known to be less sensitive. | All |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. Improve solubility by optimizing the solvent and dilution method.[10] | All |
| Assay Interference | Run a control with this compound in cell-free media to check for direct interaction with assay reagents.[11] Consider an alternative assay with a different detection principle. | MTT, XTT, Resazurin |
| Contamination (e.g., Endotoxin) | Ensure all reagents and labware are sterile and endotoxin-free. | All |
Issue 2: Lower-Than-Expected or No Cytotoxicity
Initial Checks:
-
Confirm the viability of your untreated control cells.
-
Verify the concentration and integrity of your this compound stock solution.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Relevant Assay |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[6] | All |
| Low Assay Sensitivity | Increase the number of cells seeded per well.[7] Switch to a more sensitive assay (e.g., ATP-based luminescence assays are often more sensitive than colorimetric ones).[12] | All |
| Peptide Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution. | All |
| Cellular Resistance | Some cell lines may possess mechanisms that counteract membrane disruption. Consider using a positive control known to induce cytotoxicity. | All |
Issue 3: High Background Signal in Negative Controls
Initial Checks:
-
Ensure proper handling and storage of assay reagents to prevent degradation.[9]
-
Check for any visible contamination in the culture media or assay reagents.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Relevant Assay |
| Media Component Interference | Phenol (B47542) red and serum in culture media can interfere with some assays. Use a phenol red-free medium and/or serum-free medium during the assay incubation step if possible. | MTT, LDH |
| Contamination | Microbial contamination can lead to high background signals. Discard contaminated cultures and reagents. | All |
| Reagent-Specific Issues | For MTT assays, ensure formazan (B1609692) crystals are fully dissolved. For LDH assays, handle cells gently to avoid premature LDH release.[7] | MTT, LDH |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[13]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.
LDH Release Assay for Cytotoxicity
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[14] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490-500 nm).[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: The primary mechanism of this compound involves direct membrane disruption.
Caption: A decision tree for troubleshooting unexpected this compound cytotoxicity data.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - SB PEPTIDE [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. content.abcam.com [content.abcam.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Controlling Peptide Degradation in Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage and control peptide degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide degradation in experimental settings?
A1: Peptide instability can be categorized into two main types: chemical and physical degradation.[1]
-
Chemical Instability: This involves the alteration of the peptide's covalent structure through processes like oxidation, hydrolysis, deamidation, and racemization.[1] Certain amino acid residues are particularly susceptible; for instance, Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation, while Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.[2][3][4][5] Aspartic acid (Asp) containing peptide bonds are especially vulnerable to hydrolysis.[3]
-
Physical Instability: This refers to changes in the peptide's three-dimensional structure, leading to aggregation, adsorption to surfaces, or precipitation.[6][7] Factors such as pH, temperature, and peptide concentration can significantly influence physical stability.[6][7]
Q2: What are the optimal storage conditions for ensuring long-term peptide stability?
A2: Proper storage is the most critical factor in preventing peptide degradation. The best practice is to store peptides in a lyophilized (powder) form at -20°C for short-to-medium-term storage and at -80°C for long-term storage.[2][4][8][9] This minimizes chemical reactions like hydrolysis and oxidation.[2] Once reconstituted in a solution, the shelf life is significantly reduced.[5][8] If you must store peptides in solution, use sterile buffers (pH 5-6), create single-use aliquots to avoid repeated freeze-thaw cycles, and store them frozen at -20°C or -80°C.[8]
Q3: How do environmental factors like pH and temperature affect peptide stability during an experiment?
A3: Environmental conditions play a crucial role in peptide stability.
-
Temperature: Higher temperatures accelerate most chemical degradation reactions and can lead to the denaturation and aggregation of peptides.[7][10] It is generally recommended to keep peptide solutions chilled when not in use.
-
pH: The pH of the solution can significantly impact stability. For example, a pH greater than 8 can increase the rate of deamidation and oxidation.[3][5] The net charge of a peptide is pH-dependent, which can influence its propensity to aggregate.[6][11]
-
Light and Oxygen: Exposure to light can cause photodegradation, especially for peptides containing light-sensitive residues.[2] Oxygen in the atmosphere can lead to the oxidation of susceptible amino acids.[4] Storing peptides in light-protected, airtight containers, and purging with an inert gas like nitrogen or argon is recommended.[2][4]
Q4: What is the best way to reconstitute and handle peptides to minimize degradation?
A4: Careful handling during reconstitution is key. Before opening, always allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent moisture condensation, which can cause hydrolysis.[4] When storing peptides in solution, it is crucial to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4][5][8] For peptides prone to microbial contamination, filtering the solution through a 0.22 µm sterile filter can be beneficial.[12][13]
Troubleshooting Guide
This section addresses common issues encountered during long-term experiments involving peptides.
| Problem | Possible Causes | Solutions & Recommendations |
| Loss of Peptide Activity in Cell Culture | 1. Enzymatic Degradation: Proteases present in serum or secreted by cells can cleave the peptide.[14][15] 2. Chemical Instability: The peptide may be unstable in the culture medium due to pH, temperature, or reactive components.[3][10] | 1. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium to block enzymatic activity.[16][17][18] 2. Consider Serum-Free Media: If possible, conduct experiments in serum-free or reduced-serum conditions to lower protease concentration. 3. Modify the Peptide: Use peptides with modified termini (e.g., N-terminal acetylation, C-terminal amidation) or incorporate D-amino acids to increase resistance to proteases.[19][20][21][22] 4. Replenish Peptide: In very long-term cultures, it may be necessary to replenish the peptide at regular intervals. |
| Peptide Precipitates in Solution | 1. Poor Solubility: The peptide may have low solubility at the working concentration or physiological pH.[13] 2. Aggregation: The peptide may be self-associating to form insoluble aggregates.[6] | 1. Optimize Solubilization: Review the peptide's properties (e.g., net charge) to select the appropriate solvent. A small amount of DMSO or another organic solvent can sometimes be used to dissolve the peptide before diluting it in an aqueous buffer.[13] 2. Adjust Concentration: Try using a lower, yet still effective, concentration of the peptide.[13] 3. Sterile Filter: Before adding to your culture, filter the peptide working solution through a 0.22 µm sterile filter to remove any pre-formed aggregates.[13][23] |
| Inconsistent or Non-Reproducible Results | 1. Peptide Degradation: The actual concentration of active peptide may vary between experiments due to degradation.[12] 2. Improper Handling: Inconsistent aliquoting or repeated freeze-thaw cycles can lead to variable peptide quality.[12] | 1. Use Single-Use Aliquots: Strictly adhere to preparing and using single-use aliquots of your stock solution to ensure a consistent starting concentration.[13] 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.[13] 3. Perform a Stability Test: To understand the degradation rate in your specific experimental setup, perform a stability study using a method like HPLC to quantify the intact peptide over time.[13][24] |
Quantitative Data Summary
Table 1: Common Amino Acids Prone to Degradation and Prevention Strategies
| Amino Acid(s) | Degradation Pathway | Contributing Factors | Prevention / Mitigation Strategies |
| Met, Cys, Trp, His, Tyr | Oxidation | Exposure to air (oxygen), metal ions, high pH, light.[1][3][5][6] | Store under inert gas (argon/nitrogen), use light-protected vials, use sterile and oxygen-free buffers, consider adding antioxidants.[4][6] |
| Asn, Gln | Deamidation | High pH, high temperature.[3][5] | Use buffers with pH 5-6, store at low temperatures.[8] |
| Asp | Hydrolysis, Isomerization | Acidic conditions, high temperature.[3][25] | Maintain neutral pH, avoid excessive heat. |
| Cys | Disulfide Bond Formation | High pH (promotes thiol deprotonation).[25] | Store at acidic pH if possible, consider using reducing agents like DTT in terminal experiments.[25] |
Table 2: Recommended Storage Conditions for Peptides
| Form | Duration | Temperature | Key Considerations |
| Lyophilized | Short-Term (Weeks to Months) | -20°C | Keep in a desiccated, dark environment.[2][4] |
| Lyophilized | Long-Term (Months to Years) | -80°C | The optimal condition for maximum stability.[2][8] |
| In Solution | Short-Term (Days to a Week) | 4°C | Use sterile buffer (pH 5-6). Stability is sequence-dependent.[8] |
| In Solution | Long-Term (Weeks) | -20°C to -80°C | CRITICAL: Aliquot into single-use volumes to avoid freeze-thaw cycles.[26] |
Table 3: Common Protease Inhibitors for Cell Culture
| Inhibitor Class | Target Proteases | Examples | Notes |
| Serine Protease Inhibitors | Trypsin, Chymotrypsin, Elastase | AEBSF, Aprotinin, Leupeptin, PMSF | PMSF is unstable in aqueous solutions and needs to be added fresh.[16] |
| Cysteine Protease Inhibitors | Papain, Calpain, Cathepsins | E-64, Leupeptin | --- |
| Aspartic Protease Inhibitors | Pepsin, Cathepsin D | Pepstatin A | --- |
| Metalloprotease Inhibitors | Aminopeptidases, Carboxypeptidases | Bestatin, EDTA | EDTA chelates divalent cations required for enzyme activity but can interfere with downstream applications like His-tag purification.[16] |
| Broad Spectrum Cocktails | Multiple classes | Commercial inhibitor cocktails | Convenient and effective for general use when the specific proteases are unknown.[16][17] |
Visual Guides and Workflows
Experimental Protocols
Protocol: Assessment of Peptide Stability in Cell Culture Medium by RP-HPLC
This protocol provides a framework to quantify the degradation of a peptide in your specific cell culture medium over time.
1. Materials and Reagents
-
Peptide of interest (lyophilized powder, high purity)
-
Appropriate solvent for reconstitution (e.g., sterile water, DMSO)
-
Complete cell culture medium (the same used in your experiments)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
HPLC Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN)[24]
-
Precipitating Solution: Acetonitrile or a mixture of organic solvents[27][28]
2. Experimental Procedure
-
Peptide Stock Solution Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Reconstitute the peptide in the appropriate solvent to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Incubation Setup:
-
In sterile microcentrifuge tubes, spike the cell culture medium with the peptide stock solution to the final working concentration used in your experiments.
-
Prepare enough tubes to cover all your time points in triplicate.
-
Prepare a "Time 0" sample by immediately stopping the reaction (proceed to step 4).
-
-
Time-Course Incubation:
-
Place the remaining tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove three replicate tubes from the incubator and immediately stop the degradation process.
-
-
Sample Preparation (Protein Precipitation):
-
To stop enzymatic degradation and precipitate proteins from the medium, add 2-3 volumes of ice-cold Precipitating Solution (e.g., acetonitrile) to each sample tube.[27][28][29]
-
Vortex vigorously for 30 seconds.[24]
-
Incubate on ice for 20 minutes.[24]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[24]
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant, which contains the peptide, to an HPLC vial.
-
Inject a standard volume of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a gradient of Mobile Phase A and Mobile Phase B.
-
Monitor the absorbance at an appropriate wavelength (e.g., 220 nm for the peptide backbone).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on the retention time from the T=0 sample.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the average peak area of the T=0 samples.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the peptide's half-life in the culture medium.
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. jpt.com [jpt.com]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. peptide.com [peptide.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. realpeptides.co [realpeptides.co]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. How to Use Inhibitors [sigmaaldrich.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 21. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 22. benchchem.com [benchchem.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. benchchem.com [benchchem.com]
- 25. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 26. Peptide Stability and Potential Degradation Pathways [merckmillipore.com]
- 27. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Refining Hp1404 dosage for in vivo animal studies
This guide is intended for researchers, scientists, and drug development professionals working with the antimicrobial peptide Hp1404. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to aid in the refinement of dosages for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cationic antimicrobial peptide originally identified from the venom of the scorpion Heterometrus petersii[1][2][3]. Its primary mechanism of action is the disruption of bacterial cell membranes, leading to cell death[2][4][5]. It has demonstrated specific activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Some evidence suggests that analogues of this compound may also enter bacterial cells and interact with DNA[4].
Q2: What is a good starting dose for an in vivo efficacy study in mice?
A2: Based on published data, effective doses of 5 mg/kg and 10 mg/kg administered via intraperitoneal (i.p.) injection have been shown to be 100% effective in a mouse peritonitis model of MRSA infection[1]. Therefore, a dose within this range is a logical starting point for efficacy studies in similar models.
Q3: What is the known toxicity profile of this compound in mice?
A3: this compound exhibits different toxicity profiles depending on the route of administration. No toxicity was observed with an intraperitoneal (i.p.) injection at a dose of 80 mg/kg[1][3]. However, when administered intravenously (i.v.), the lethal dose 50 (LD50) was found to be 89.8 mg/kg[1][3]. Researchers should be cautious with intravenous administration and perform dose-escalation studies to determine the maximum tolerated dose for their specific animal model and study duration.
Q4: How should I prepare this compound for in vivo administration?
A4: As a peptide, this compound is typically soluble in aqueous solutions. For in vivo studies, it should be reconstituted in a sterile, isotonic vehicle such as 0.9% saline (sterile phosphate-buffered saline, PBS, is also a common vehicle). The formulation should be prepared fresh under sterile conditions before each experiment to ensure stability and prevent contamination. If solubility is an issue, a pilot formulation study may be necessary.
Q5: Have analogues of this compound been developed?
A5: Yes. Due to some noted cytotoxicity of the parent peptide, synthetic analogues have been designed to reduce toxicity towards mammalian cells while improving stability and antimicrobial activity[4][6]. One such analogue, this compound-T1e, has shown potent antibacterial and antibiofilm activities against multidrug-resistant Pseudomonas aeruginosa[4]. If you are working with an analogue, its dosage and toxicity profile may differ significantly from the parent this compound peptide.
Data Presentation: Summary of Published this compound In Vivo Data
The following tables summarize key quantitative data from preclinical studies in mice.
Table 1: Summary of In Vivo Toxicity Data for this compound in BALB/c Mice
| Administration Route | Dose (mg/kg) | Observation | Source |
|---|---|---|---|
| Intraperitoneal (i.p.) | 80 mg/kg | No immediate adverse events; 100% survival over 7 days. | [1][3] |
| Intravenous (i.v.) | 80 mg/kg | 33.3% mortality. | [1] |
| Intravenous (i.v.) | 89.8 mg/kg | Calculated LD50. | [1][3] |
| Intravenous (i.v.) | 160 mg/kg | 100% mortality. |[1] |
Table 2: Summary of In Vivo Efficacy Data for this compound in a Mouse Peritonitis Model (MRSA Infection)
| Administration Route | Dose (mg/kg) | Observation (Survival Rate at 48h) | Source |
|---|---|---|---|
| Intraperitoneal (i.p.) | 5 mg/kg | 100% | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg | 100% | [1] |
| N/A (Control Group) | Vehicle Only | 0% |[1] |
Troubleshooting Guide
Q: I am observing unexpected toxicity (e.g., weight loss, lethargy) at doses reported to be safe. What could be the cause?
A:
-
Vehicle Toxicity: Ensure your vehicle is well-tolerated. If using co-solvents (like DMSO or ethanol) to aid solubility, ensure the final concentration is low and run a vehicle-only toxicity control group.
-
Route of Administration: Toxicity is highly dependent on the administration route. An i.p. dose may not be tolerated via i.v. injection. Confirm your administration technique is correct and not causing injury.
-
Animal Strain/Health: The health status, age, and strain of the animals can influence tolerance. Ensure animals are healthy and properly acclimated before starting the experiment.
-
Formulation Issues: Contamination or incorrect pH of the dosing solution can cause adverse effects. Always use sterile preparation techniques.
Q: I am not observing a therapeutic effect in my infection model. What are the possible reasons?
A:
-
Insufficient Dose: The required dose may be higher for your specific bacterial strain, infection site, or animal model compared to published studies. A dose-response study is necessary.
-
Pharmacokinetics (PK): The peptide may be clearing from the body too quickly to have an effect. The dosing frequency may need to be increased based on the peptide's half-life. A pilot PK study is recommended.
-
Drug-Pathogen Mismatch: this compound is primarily active against Gram-positive bacteria[1]. Confirm its activity against your chosen pathogen in vitro before proceeding with expensive in vivo studies.
-
Model Severity: The infection model may be too aggressive. Consider reducing the initial bacterial inoculum to a level where a therapeutic effect can be observed.
Q: I am seeing high variability in my results between animals in the same group. How can I improve consistency?
A:
-
Dosing Technique: Ensure your dosing technique is consistent. For oral gavage or injections, inconsistent administration can lead to highly variable exposure. Ensure all technical staff are thoroughly trained.
-
Animal Handling: Stress can significantly impact study outcomes[7]. Handle animals consistently and allow for proper acclimatization to minimize stress-induced variability.
-
Formulation Homogeneity: If your formulation is a suspension, ensure it is thoroughly mixed before drawing each dose to prevent settling and inconsistent dosing.
-
Randomization: Properly randomize animals into treatment groups to avoid bias.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol is designed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c), using 3-5 animals per group.
-
Group Allocation: Prepare at least 4 dose groups and one vehicle control group.
-
Dose Selection: Select escalating doses based on known data. For i.p. administration, you could start from the known effective dose and increase upwards (e.g., 10, 25, 50, 80 mg/kg). For i.v., start much lower than the reported LD50 (e.g., 5, 15, 45, 75 mg/kg).
-
Administration: Administer a single dose via the intended route of administration.
-
Monitoring: Observe animals closely for the first 4-6 hours post-dose and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and food/water intake.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or cause more than a 10-15% reduction in body weight.
Protocol 2: Pilot Pharmacokinetic (PK) Study
This protocol provides a basic outline for understanding the absorption and clearance of this compound.
-
Animal Model: Use the same animal model as for efficacy studies (n=3 per time point).
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg i.p.) that is known to be safe and effective.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). This data will inform the optimal dosing frequency.
Visualizations
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Navigating the Challenges of Hp1404 in Preclinical Research: A Technical Support Center
For researchers and drug development professionals exploring the therapeutic potential of Hp1404, an antimicrobial peptide derived from scorpion venom, this technical support center offers guidance on overcoming its limitations. While a promising agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), its application in preclinical studies is not without challenges.[1][2][3] This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate smoother and more effective research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, offering potential solutions and explanations in a direct question-and-answer format.
Issue 1: High Cytotoxicity in Mammalian Cell Lines
-
Q: My in vitro experiments show significant toxicity of this compound to mammalian cells, even at concentrations close to the minimum inhibitory concentration (MIC) for bacteria. How can I mitigate this?
-
A: This is a known limitation of this compound.[4][5] Consider the following strategies:
-
Use Analogue Peptides: Several studies have designed this compound analogues with reduced cytotoxicity and, in some cases, improved antimicrobial activity.[4][5] For example, substituting specific amino acid residues has been shown to decrease hemolytic effects.[4]
-
Optimize Incubation Time: Limit the exposure of mammalian cells to this compound to the shortest duration required to observe an antibacterial effect in co-culture models.
-
Serum Supplementation: While serum can decrease the antimicrobial activity of this compound, it may also mitigate cytotoxicity.[1] A careful titration of serum concentration is necessary to find a balance between these two effects.
-
-
Issue 2: Inconsistent Antibacterial Efficacy in In Vivo Models
-
Q: I'm observing potent antibacterial activity of this compound in vitro, but the results are not translating to my in vivo animal models. What could be the cause?
-
A: This discrepancy is often linked to the peptide's stability and bioavailability.
-
Serum Instability: this compound's activity can be diminished by serum components.[1] This is a critical consideration for systemic applications. Strategies to overcome this include encapsulation in nanoparticles or chemical modifications to enhance stability.
-
Route of Administration: The method of delivery can significantly impact efficacy. Intravenous injection may lead to rapid clearance and potential toxicity, while intraperitoneal injection might offer a different pharmacokinetic profile.[1][6] The choice of administration route should be carefully considered based on the infection model.
-
Dosing Regimen: A single dose may not be sufficient to control the infection due to clearance and stability issues.[1] Evaluating multiple dosing regimens is recommended.
-
-
Issue 3: Poor Solubility of Lyophilized Peptide
-
Q: I'm having trouble dissolving the lyophilized this compound peptide. What is the recommended solvent?
-
A: For initial reconstitution of lyophilized peptides like this compound, it is recommended to use sterile, distilled water or a buffer such as phosphate-buffered saline (PBS). To ensure complete dissolution, gentle vortexing or sonication can be applied. For stock solutions that will be further diluted in culture media, using a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) before adding the aqueous solution can aid solubility, but the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogues, providing a basis for experimental design and comparison.
Table 1: In Vitro Antimicrobial and Hemolytic Activity of this compound
| Organism | Strain | MIC (µg/mL) | HC₅₀ (µg/mL) |
| Staphylococcus aureus | MRSA | 6.25 - 25 | 226.6 |
| Gram-positive bacteria | Various clinical strains | 6.25 - 25 | Not Reported |
| Gram-negative bacteria | - | >100 | Not Reported |
MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration. Data compiled from[1][6][7].
Table 2: In Vivo Toxicity of this compound in Balb/c Mice
| Route of Administration | Dose (mg/Kg) | Observation | LD₅₀ (mg/Kg) |
| Intraperitoneal (i.p.) | 80 | No immediate adverse events | Not Determined |
| Intravenous (i.v.) | 80 | 33.3% mortality | 89.8 |
| Intravenous (i.v.) | 160 | 100% mortality | 89.8 |
LD₅₀: Lethal Dose, 50%. Data compiled from[1][6].
Key Experimental Protocols
Below are detailed methodologies for essential experiments involving this compound.
1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
-
Methodology:
-
Prepare a stock solution of this compound in an appropriate sterile solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (or another suitable bacterial growth medium).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria and medium only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
2. Drug Resistance Assay
-
Objective: To assess the potential for bacteria to develop resistance to this compound over multiple exposures.
-
Methodology:
-
Determine the initial MIC of this compound against the test bacterium.
-
Inoculate a culture of the bacterium in a medium containing a sub-MIC concentration (e.g., 1/2 MIC) of this compound.
-
Incubate for 24 hours.
-
On the following day, determine the new MIC for the bacteria grown in the presence of this compound.
-
Repeat this process for a specified number of passages (e.g., 15 passages).[1]
-
Monitor for any increase in the MIC value, which would indicate the development of resistance.
-
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
The primary mechanism of this compound involves the disruption of the bacterial cell membrane. At lower concentrations, it can penetrate the membrane, while at higher concentrations, it causes direct disruption.[1][6][8]
Caption: Dual mechanism of this compound against bacterial cells.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for the preclinical assessment of this compound or its analogues.
Caption: A streamlined workflow for preclinical assessment.
By understanding the inherent limitations of this compound and employing the strategies outlined in this technical support center, researchers can better design their experiments, interpret their results, and advance the development of this promising antimicrobial peptide.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Peptides Hp1404 and Melittin
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This guide provides a detailed comparison of two such peptides: Hp1404, derived from the scorpion Heterometrus petersii, and melittin (B549807), the principal component of bee venom.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and melittin has been evaluated against a range of bacterial strains. The following tables summarize their Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) as reported in various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| This compound | Gram-Positive Bacteria | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 6.25 - 12.5 | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 25 | [1][2] | |
| Bacillus subtilis | 12.5 | [1] | |
| Micrococcus luteus | 25 | [1] | |
| This compound | Gram-Negative Bacteria | MIC (µM) | Reference |
| Acinetobacter baumannii | 3.13 | [3] | |
| Pseudomonas aeruginosa | 3.13 - 12.5 | [4] |
| Melittin | Gram-Positive Bacteria | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 4 - 8 | [5][6] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.4 | [7] | |
| Melittin | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Escherichia coli | 4 - 8 | [5][6] | |
| Pseudomonas aeruginosa | 2 - 4 | [6] | |
| Acinetobacter baumannii | 17 - 45.5 | [8] | |
| Klebsiella pneumoniae | 64 | [5] |
| Peptide | Organism | MBC (µg/mL) | Reference |
| Melittin | S. aureus | 6.4 | [7] |
| Melittin | E. coli | 6.4 | [7] |
| Melittin | MRSA | 6.4 | [7] |
| Melittin | S. aureus, A. baumannii | 8 - 128 | [5] |
Cytotoxicity Profile
A critical aspect of antimicrobial peptide development is its selectivity for microbial cells over host cells.
| Peptide | Cell Type | Toxicity Metric | Value | Reference |
| This compound | Human Red Blood Cells | HC₅₀ (50% hemolytic concentration) | 226.6 µg/mL | [2] |
| This compound | HEK293 Cells | CC₅₀ (50% cytotoxic concentration) | > 100 µg/mL | [2] |
| Melittin | Human Red Blood Cells | HC₅₀ | 0.51 µM | [9] |
| Melittin | Various | CC₅₀ | 0.7 µM | [9] |
Mechanisms of Action
Both this compound and melittin exert their antimicrobial effects primarily by disrupting the bacterial cell membrane, though nuances in their mechanisms exist.
This compound: This peptide exhibits a specific inhibitory activity against Gram-positive bacteria.[2] At lower concentrations, it can penetrate the membrane of S. aureus, while at higher concentrations, it directly disrupts the cell membrane.[1][2] Interestingly, some studies suggest that its activity is not interfered by lipoteichoic acid (LTA) or lipopolysaccharide (LPS), indicating a potentially different binding target compared to many other AMPs.[9] However, other research indicates that this compound's mechanism against Gram-negative bacteria like P. aeruginosa involves binding to LPS, leading to membrane disruption.[4][10] Some analogs of this compound may even enter the bacterial cell and interact with DNA.[10][11]
Melittin: As a potent, broad-spectrum antimicrobial peptide, melittin's primary mechanism involves the permeabilization and disruption of the cell membranes of both Gram-positive and Gram-negative bacteria.[12][13] This interaction leads to the formation of pores or vesicles, causing cell lysis.[12] Melittin can also inhibit biofilm formation and eradicate mature biofilms.[5][13]
Figure 1. Simplified signaling pathways of this compound and melittin antimicrobial mechanisms.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined by the broth microdilution method.
Figure 2. General workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Bacterial Culture: Bacteria are cultured in a suitable broth medium (e.g., Luria-Bertani or Mueller-Hinton broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Dilution: Serial two-fold dilutions of the antimicrobial peptides are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: Positive (bacteria without peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay is crucial for assessing the peptide's toxicity to mammalian red blood cells.
Detailed Steps:
-
Blood Collection: Fresh human red blood cells (hRBCs) are collected and washed multiple times with phosphate-buffered saline (PBS) by centrifugation.
-
Peptide Incubation: The washed hRBCs are incubated with various concentrations of the antimicrobial peptides at 37°C for a specified time (e.g., 1 hour).
-
Controls: A negative control (hRBCs in PBS) and a positive control (hRBCs in a lytic agent like 1% Triton X-100) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured by spectrophotometry at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Conclusion
Both this compound and melittin demonstrate potent antimicrobial activities. This compound shows a more specific activity against Gram-positive bacteria, although some of its analogs are effective against Gram-negative strains.[2][3][4] A significant advantage of this compound is its considerably lower toxicity to mammalian cells compared to melittin, as indicated by its high HC₅₀ and CC₅₀ values.[2] Melittin, while a powerful broad-spectrum antimicrobial agent, is limited by its high hemolytic and cytotoxic activities.[9][14]
For drug development professionals, this compound and its analogs represent a promising scaffold for designing new antibiotics with improved therapeutic indices. Future research should focus on optimizing the structure of these peptides to enhance their antimicrobial spectrum while maintaining their low toxicity profile. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for such endeavors.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 2. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Action mechanism of melittin-derived antimicrobial peptides, MDP1 and MDP2, de novo designed against multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Hp1404 and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of the antimicrobial peptide (AMP) Hp1404 against other well-characterized AMPs: melittin (B549807), magainin II, and LL-37. The information presented herein is curated from experimental data to assist in the evaluation of these peptides for therapeutic applications, where high antimicrobial efficacy and low host cell toxicity are critical.
Executive Summary
Antimicrobial peptides are a promising class of therapeutics in an era of increasing antibiotic resistance. However, their clinical translation is often hampered by their potential toxicity to mammalian cells. This guide focuses on the cytotoxicity of this compound, a novel peptide, in relation to established AMPs. The data indicates that this compound exhibits a favorable safety profile with low hemolytic activity and cytotoxicity against human cell lines compared to the potent, yet highly cytotoxic, melittin. Magainin II and LL-37 present intermediate and varied cytotoxic profiles, respectively.
Data Presentation: Comparative Cytotoxicity of Antimicrobial Peptides
The following table summarizes the quantitative cytotoxicity data for this compound and its comparators. The 50% cytotoxic concentration (CC50), 50% inhibitory concentration (IC50), and 50% hemolytic concentration (HC50) are presented for various mammalian cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Peptide | Cell Line | Assay Type | Cytotoxicity Value (µM) | Cytotoxicity Value (µg/mL) | Reference |
| This compound | Human Fibroblast (HFF) | MTT | > 64.6 | > 100 | [1][2][3] |
| Human Embryonic Kidney (HEK293T) | MTT | > 64.6 | > 100 | [1][2][3] | |
| Human Melanoma (A375) | MTT | > 64.6 | > 100 | [1] | |
| Human Red Blood Cells (hRBCs) | Hemolysis | 146.5 | 226.6 | [1][2][3] | |
| Melittin | Human Fibroblast | MTT | ~2.27 | 6.45 | [4][5] |
| Human TNBC (SUM159) | Cell Viability | - | 5.58 (ng/µL) | [6] | |
| Human HER2-enriched (SKBR3) | Cell Viability | - | 5.77 (ng/µL) | [6] | |
| Human Red Blood Cells (hRBCs) | Hemolysis | - | 0.44 | [4][5] | |
| Magainin II | Bladder Cancer (RT4, 647V, 486P) | BrdU | 31.0 - 135.3 | - | [7][8] |
| Breast Adenocarcinoma (MDA-MB-231) | MTT | > 120 | - | [8] | |
| Human Mesothelioma (M14K) | MTT | > 120 | - | [8] | |
| LL-37 | Jurkat T Leukemia | - | 25 - 200 (µg/mL) | - | [9] |
| Gastric Cancer Cells | - | 4 - 40 (µg/mL) | - | [9] | |
| Apoptotic Leukocytes | Permeabilization | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a standardized understanding of how the cytotoxicity of these peptides is assessed.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the antimicrobial peptides in culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the antimicrobial peptides as described in the MTT assay protocol (Steps 1 and 2).
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 xg for 5 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an LDH assay substrate with an assay buffer. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2][7]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[7]
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance from the absorbance of the treated and control samples. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from lysed control cells.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (hemolysis), a key indicator of its general membrane-disrupting activity.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood containing an anticoagulant. Wash the RBCs three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 xg for 10 minutes) and aspiration of the supernatant and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[14][15]
-
Peptide Dilutions: Prepare serial dilutions of the antimicrobial peptides in PBS in a 96-well plate.[14]
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100). Incubate the plate at 37°C for 1 hour.[14][16]
-
Centrifugation: Centrifuge the plate at 1000 xg for 10 minutes to pellet the intact RBCs.[14][15]
-
Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm to quantify the amount of hemoglobin released.[14][15]
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and the signaling pathways involved in AMP-induced cell death.
Caption: Experimental workflow for determining the cytotoxicity of antimicrobial peptides.
Caption: Simplified signaling pathway of melittin-induced apoptosis.
Caption: Caspase-independent cell death pathway induced by LL-37.
Conclusion
The selection of an antimicrobial peptide for therapeutic development requires a careful balance between its efficacy against pathogens and its safety for the host. This compound emerges as a promising candidate with a notable therapeutic window, characterized by its potent antimicrobial activity and low cytotoxicity towards mammalian cells. In contrast, while melittin is highly active, its significant hemolytic and cytotoxic effects present considerable challenges for systemic applications. Magainin II and LL-37 offer alternative profiles, with their suitability depending on the specific therapeutic context. This guide provides a foundational dataset and procedural overview to aid researchers in the continued exploration and development of these and other antimicrobial peptides.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [nld.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Potential of Novel Melittin Variants from the Honeybee and Solitary Bees against Inflammation and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 10. The antimicrobial peptide LL-37 triggers release of apoptosis-inducing factor and shows direct effects on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. static.igem.org [static.igem.org]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hp1404 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. This guide provides a detailed comparison of the scorpion-derived antimicrobial peptide, Hp1404, and its synthetic derivatives, focusing on their structure-activity relationships. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in the field.
Introduction to this compound
This compound is a cationic, amphipathic α-helical peptide identified from the venom of the scorpion Heterometrus petersii.[1][2][3] It initially demonstrated specific and potent antimicrobial activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] However, the therapeutic potential of the parent peptide, this compound, is hampered by its cytotoxic effects on mammalian cells.[1][5] This limitation has driven the development of various synthetic analogs designed to enhance antimicrobial potency and selectivity while reducing cytotoxicity.
Structure-Activity Relationship and Derivative Design
The antimicrobial activity and cytotoxicity of this compound and its derivatives are intricately linked to their physicochemical properties, including net charge, hydrophobicity, and amphipathicity. The design of this compound derivatives has primarily focused on amino acid substitutions to modulate these properties.
Key modifications have included:
-
Deletion of Glycine and Phenylalanine: To alter the peptide's flexibility and hydrophobic character.[1]
-
Substitution with Leucine and Lysine: To increase the net positive charge and optimize the hydrophobic moment, thereby enhancing the amphipathic α-helical structure.[1]
-
C-terminal Amino Acid Substitution: Replacing the C-terminal phenylalanine with various other amino acids (e.g., Alanine, Lysine, Valine, Leucine, Isoleucine, and Tryptophan) to fine-tune activity and reduce toxicity.[5]
These modifications have led to the development of several notable derivatives, including this compound-T1e and a series of C-terminally substituted analogs (e.g., this compound-V, this compound-L, this compound-I, this compound-W). These derivatives have been shown to possess improved characteristics, such as broader antimicrobial spectra (including activity against Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii), enhanced stability, and reduced hemolytic and cytotoxic effects.[1][5]
Comparative Performance Data
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and its key derivatives, compiled from various studies.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µg/mL) | MIC (µM) |
| This compound | S. aureus | 6.25 - 12.5 | 4.1 - 8.2 |
| MRSA | 6.25 - 25 | 4.1 - 16.4 | |
| A. baumannii | - | 3.13 - 12.5 | |
| This compound-T1e | P. aeruginosa (MRPA) | - | 3.13 - 12.5 |
| This compound-L | A. baumannii | - | 3.13 |
| This compound-I | A. baumannii | - | 3.13 |
| This compound-W | A. baumannii | - | 3.13 |
Note: MIC values can vary between studies and specific strains tested. This table represents a summary of reported ranges.[2][4][5][6]
Table 2: Cytotoxicity Data
| Peptide | Assay | Results |
| This compound | Hemolysis (HC50) | 226.6 µg/mL |
| Cytotoxicity (CC50) | > 100 µg/mL (HEK293T cells) | |
| Hemolysis (% at 50 µM) | 49.2% | |
| This compound-A | Hemolysis (% at 50 µM) | No hemolytic activity |
| This compound-K | Hemolysis (% at 50 µM) | No hemolytic activity |
| This compound-V | Hemolysis (% at 50 µM) | No hemolytic activity |
| This compound-L | Hemolysis (% at 50 µM) | 45.8% |
| This compound-I | Hemolysis (% at 25 µM) | 0% |
| This compound-W | Hemolysis (% at 50 µM) | 15.9% |
| This compound-T1e | Hemolysis | Less hemolytic than this compound |
Note: Cytotoxicity can vary depending on the cell line and assay conditions.[1][4][5][6][7]
Mechanism of Action
The primary mechanism of action for this compound and its derivatives involves the disruption of bacterial cell membranes.[4] At lower concentrations, this compound can penetrate the bacterial membrane without causing complete lysis, while at higher concentrations, it leads to membrane disruption.[2][3][8]
Derivatives have shown nuanced mechanisms. For instance, this compound's action involves binding to lipopolysaccharide (LPS) in Gram-negative bacteria, leading to membrane disruption.[1] The highly active derivative, This compound-T1e , not only binds more strongly to LPS but is also capable of translocating into the bacterial cell and interacting with DNA.[1][2] This dual mechanism may contribute to its enhanced and more rapid bactericidal activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Peptide Dilutions: The peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions of the peptides are then prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Positive (bacteria without peptide) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 1-8% v/v).
-
Peptide Incubation: Serial dilutions of the peptides are prepared in PBS. The RBC suspension is added to the peptide solutions and incubated at 37°C for a specified time (e.g., 1 hour).
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with a detergent like Triton X-100) and a negative control (RBCs in PBS only). The HC50 value, the peptide concentration causing 50% hemolysis, can then be determined.[10][11][12]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., HEK293T or HaCaT) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the peptides. The cells are then incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The CC50 value, the peptide concentration that reduces cell viability by 50%, can be calculated.[13][14][15][16]
Crystal Violet Biofilm Assay
This assay is used to quantify the ability of peptides to inhibit biofilm formation or eradicate established biofilms.
-
Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate, with or without the test peptides at various concentrations. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with PBS.
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Washing and Solubilization: Excess crystal violet is washed away with water. The stained biofilms are then solubilized by adding a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized crystal violet is measured with a plate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm present.[17][18][19]
Conclusion
The study of this compound and its derivatives provides a compelling case for the rational design of antimicrobial peptides. By systematically modifying the peptide's structure, researchers have successfully developed analogs with improved therapeutic indices. Specifically, derivatives like this compound-T1e and C-terminally modified versions have demonstrated broader antimicrobial spectra and reduced cytotoxicity compared to the parent peptide. The data and protocols presented in this guide offer a valuable resource for scientists working on the development of new and effective antimicrobial agents to combat the growing challenge of antibiotic resistance. Further research into the precise molecular interactions and the potential for in vivo efficacy will be crucial in translating these promising peptides into clinical applications.
References
- 1. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii | PLOS One [journals.plos.org]
- 4. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. ableweb.org [ableweb.org]
- 18. static.igem.org [static.igem.org]
- 19. journals.asm.org [journals.asm.org]
Validating the Antibacterial Mechanism of Hp1404: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the antibacterial mechanism of Hp1404, a novel antimicrobial peptide derived from the scorpion Heterometrus petersii.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the potential of antimicrobial peptides as alternatives to conventional antibiotics. This document presents a comparative overview of this compound and its analogues, detailing their mechanism of action, efficacy against key pathogens, and safety profiles, supported by experimental data and protocols.
Introduction to this compound and its Analogues
This compound is a cationic, amphipathic α-helical peptide that has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mode of action involves the disruption of the bacterial cell membrane.[2] To enhance its therapeutic potential, several analogues have been synthesized, such as this compound-T1e, with modifications aimed at reducing cytotoxicity and improving antibacterial efficacy and stability.[3] These analogues have shown promise in broadening the spectrum of activity to include Gram-negative bacteria like Pseudomonas aeruginosa.[3]
Mechanism of Action: Membrane Disruption and Beyond
The primary antibacterial mechanism of this compound and its analogues is the permeabilization and disruption of the bacterial cell membrane. This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial cell envelope.
-
Gram-Positive Bacteria (S. aureus): In bacteria with a thick peptidoglycan layer like S. aureus, this compound can penetrate the cell membrane at low concentrations. At higher concentrations, it causes direct disruption of the cellular membrane.[1]
-
Gram-Negative Bacteria (P. aeruginosa): For Gram-negative bacteria, the initial target is the outer membrane. This compound binds to lipopolysaccharide (LPS) on the outer membrane, leading to its disruption and subsequent access to the inner membrane.[3]
Some analogues, like this compound-T1e, have demonstrated a multi-modal mechanism. In addition to enhanced membrane disruption through stronger LPS binding, this compound-T1e may also translocate into the bacterial cytoplasm and interact with intracellular targets such as DNA.[3][4]
Below is a diagram illustrating the proposed antibacterial mechanism of this compound and its analogue, this compound-T1e.
Figure 1: Antibacterial mechanism of this compound and its analogue this compound-T1e.
Comparative Efficacy: this compound vs. Conventional Antibiotics
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound, its analogues, and conventional antibiotics against common pathogenic bacteria. Lower MIC values indicate higher antibacterial potency.
Table 1: Comparative MICs (µM) against Pseudomonas aeruginosa
| Compound | P. aeruginosa (Drug-Susceptible) | P. aeruginosa (Multidrug-Resistant) |
| This compound | 3.13 - 12.5[3] | 3.13 - 12.5[3] |
| This compound-T1e | 1.56 - 3.13 [3] | 1.56 - 6.25 [3] |
| Ciprofloxacin | >400[3] | >400[3] |
| Polymyxin B | 0.5 - 4.0[5] | Varies |
Table 2: Comparative MICs (µg/mL) against Staphylococcus aureus
| Compound | S. aureus ATCC 25923 (MSSA) | MRSA Strains |
| This compound | 6.25 - 25[1] | 6.25 - 12.5[1] |
| Ciprofloxacin | ≤0.5[6] | Varies |
| Vancomycin | 0.5 - 2.0[7] | 0.5 - >8.0[7] |
| Erythromycin | 2048[8] | Varies |
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is ensuring the safety of a new compound. The following table presents the cytotoxicity (as IC50) and hemolytic activity (as HC50) of this compound and its analogues. Higher values indicate lower toxicity.
Table 3: Cytotoxicity and Hemolytic Activity
| Compound | IC50 on Mammalian Cells (µg/mL) | HC50 (Hemolytic Activity) (µg/mL) |
| This compound | >100[1] | 226.6[1] |
| This compound Analogues (e.g., this compound-W) | >200[9] | >200 (at 50 µM)[9] |
Detailed Experimental Protocols
To facilitate the validation and replication of these findings, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
-
Bacterial Preparation: Grow Gram-negative bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
NPN Addition: Resuspend the bacterial pellet in the buffer containing NPN to a final concentration of 10 µM.
-
Baseline Fluorescence: Measure the baseline fluorescence of the bacterial suspension with NPN using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm).
-
Compound Addition: Add the test compound (e.g., this compound) to the bacterial suspension at the desired concentration.
-
Fluorescence Measurement: Immediately record the increase in fluorescence intensity over time. An increase in fluorescence indicates NPN uptake due to outer membrane permeabilization.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in bacteria after treatment with the antimicrobial peptide.
-
Treatment: Incubate bacteria with the test compound at its MIC or a multiple of its MIC for a specified time.
-
Fixation: Fix the bacterial cells with a solution of glutaraldehyde (B144438) and paraformaldehyde in a cacodylate buffer.
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide and stain them en bloc with uranyl acetate (B1210297).
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol (B145695) series and embed them in resin.
-
Sectioning and Imaging: Cut ultrathin sections of the embedded samples, stain them with uranyl acetate and lead citrate, and examine them under a transmission electron microscope.
Conclusion
The data presented in this guide validate the potent antibacterial activity of this compound and its analogues, which primarily act by disrupting the bacterial membrane. The engineered analogue, this compound-T1e, demonstrates superior efficacy against multidrug-resistant P. aeruginosa compared to the parent peptide and the conventional antibiotic ciprofloxacin, with a favorable safety profile. The detailed experimental protocols provided herein will enable further research and development of these promising antimicrobial peptides as next-generation therapeutics to combat antibiotic resistance.
References
- 1. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Antibiofilm Activity between Synthetic Peptides and Ciprofloxacin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
The Scorpion Peptide Hp1404: A Synergistic Partner for Conventional Antibiotics in Combating Bacterial Resistance
For Immediate Release
A deep dive into the synergistic potential of the scorpion-derived antimicrobial peptide, Hp1404, reveals its capacity to enhance the efficacy of conventional antibiotics against resilient bacterial strains. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance, supported by experimental data and detailed methodologies, to illuminate its promise in the fight against antibiotic resistance.
The antimicrobial peptide this compound, originally isolated from the venom of the scorpion Heterometrus petersii, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane, a feature that not only makes it a potent antimicrobial on its own but also a promising candidate for combination therapies.[1][2] This guide explores the synergistic relationship between this compound and conventional antibiotics, presenting key experimental findings that underscore its potential to revitalize existing antibiotic arsenals.
Quantitative Analysis of Synergy
The synergistic effect of this compound in combination with conventional antibiotics has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI value of ≤ 0.5.
A key study demonstrated a clear synergistic interaction between this compound and the aminoglycoside antibiotic kanamycin (B1662678) against Staphylococcus aureus. The combination of these two agents resulted in a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, yielding an FICI of 0.5.[1] This finding suggests that this compound can potentiate the activity of kanamycin, potentially enabling the use of lower, less toxic doses of the conventional antibiotic.
Furthermore, evidence suggests that this compound and its analogue, BmKn-22, exhibit synergistic effects with the macrolide antibiotic azithromycin (B1666446) against Pseudomonas aeruginosa biofilms.[3] While specific FICI values for the this compound-azithromycin combination are not yet available in the literature, the observed reduction in biofilm viability highlights a critical area for further investigation, given the challenge of treating biofilm-associated infections.
| Combination | Bacterial Strain | FICI | Interpretation |
| This compound + Kanamycin | Staphylococcus aureus | 0.5 | Synergy[1] |
| This compound + Azithromycin | Pseudomonas aeruginosa (Biofilm) | Data not available | Synergy reported[3] |
Table 1: Synergistic Activity of this compound with Conventional Antibiotics
Unveiling the Mechanism of Synergy
The primary mechanism underlying the synergy between this compound and conventional antibiotics is believed to be the permeabilization of the bacterial membrane by the peptide. By disrupting the integrity of the cell membrane, this compound facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This increased intracellular concentration enhances the overall antimicrobial effect.
References
- 1. This compound, a New Antimicrobial Peptide from the Scorpion Heterometrus petersii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. A scorpion venom peptide derivative BmKn‒22 with potent antibiofilm activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Resistance Development Potential of Hp1404: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their novel mechanisms of action, which may circumvent conventional resistance pathways. This guide provides a comparative assessment of the resistance development potential of Hp1404, a cationic antimicrobial peptide derived from the venom of the scorpion Heterometrus petersii, against other antimicrobial agents. The data presented herein is compiled from multiple studies to provide a comprehensive overview for researchers in the field of drug development.
Low Propensity for Resistance Development with this compound
A key attribute of an effective antimicrobial is a low propensity for inducing resistance. Serial passage studies, which mimic long-term exposure to a drug, have demonstrated that Staphylococcus aureus does not develop resistance to this compound even after multiple treatments at sub-minimum inhibitory concentrations (sub-MIC). This is in stark contrast to conventional antibiotics, which often see a rapid increase in the MIC, indicating the development of resistance.
One study highlighted that the MIC of this compound against S. aureus remained unchanged after 15 successive passages. In the same study, the MIC of kanamycin, an aminoglycoside antibiotic, increased 32-fold after only nine passages. This demonstrates the remarkable stability of this compound's antimicrobial activity and its low potential for selecting resistant mutants.
The low likelihood of resistance to this compound is attributed to its primary mechanism of action: the rapid disruption of the bacterial cell membrane.[1] This physical mechanism of killing is more difficult for bacteria to overcome through target-site mutations, which is a common mode of resistance to conventional antibiotics that have specific intracellular targets.
Comparative Analysis of Resistance Development
To contextualize the low resistance potential of this compound, the following table summarizes the findings of serial passage experiments for this compound and other antibiotics against Staphylococcus aureus.
| Antimicrobial Agent | Bacterial Strain | Number of Passages | Fold Increase in MIC | Reference |
| This compound | S. aureus AB94004 | 15 | No change | |
| Kanamycin | S. aureus AB94004 | 9 | 32-fold | |
| Ciprofloxacin (B1669076) | MRSA | 7 | 100% of strains resistant | [2] |
| Vancomycin | S. aureus RN4220 | 19 | 4-fold | [3] |
| Magainin 2 | S. aureus ATCC 29213 | 55 | Gradual increase | [4] |
| Gramicidin D | S. aureus ATCC 29213 | 55 | Gradual increase | [4] |
Experimental Protocols
The assessment of resistance development potential relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Peptides
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For antimicrobial peptides, a modified broth microdilution method is often employed to account for their cationic nature.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptide is serially diluted in a low-salt buffer or a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent non-specific binding to plastic surfaces.
-
Assay Setup: In a 96-well polypropylene (B1209903) microtiter plate, 100 µL of the bacterial suspension is added to each well. Subsequently, 11 µL of the serially diluted peptide is added to the wells. A positive control (bacteria without peptide) and a negative control (broth only) are included.
-
Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.
Serial Passage Assay for Resistance Development
This method is used to evaluate the potential for a microorganism to develop resistance to an antimicrobial agent over multiple generations.
-
Initial MIC Determination: The baseline MIC of the antimicrobial agent against the test bacterium is determined as described above.
-
Sub-MIC Exposure: A culture of the bacterium is grown in broth containing the antimicrobial agent at a concentration of 0.5x the initial MIC.
-
Passaging: After 24 hours of incubation, a small aliquot of the culture from the well with the highest concentration of the antimicrobial agent that still permits growth is transferred to a new series of wells containing fresh broth and serially diluted antimicrobial agent.
-
Repeated Cycles: This process is repeated for a predetermined number of passages (e.g., 15-30 days).
-
MIC Monitoring: The MIC is determined at regular intervals (e.g., every 1-2 passages) to monitor for any increase, which would indicate the development of resistance.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for the serial passage assay.
Caption: Mechanism of action of the antimicrobial peptide this compound.
Caption: Experimental workflow for the serial passage assay.
Conclusion
The available evidence strongly suggests that the antimicrobial peptide this compound has a significantly lower potential for inducing resistance in Staphylococcus aureus compared to several conventional antibiotics. Its rapid, membrane-disrupting mechanism of action presents a formidable challenge for bacteria to overcome through mutational adaptation. This inherent characteristic, combined with its potent antimicrobial activity, positions this compound and similar antimicrobial peptides as promising candidates for the development of novel therapeutics to combat the growing threat of antibiotic resistance. Further research, including in vivo studies and investigations against a broader range of resistant pathogens, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of phenotypic resistance to ciprofloxacin and levofloxacin in methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Elevated Mutation Frequency Favors Development of Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Adaptive Responses of Staphylococcus aureus to In Vitro Selection with Different Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Hp1404: A Comparative Analysis with Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are a promising class of molecules with potent and broad-spectrum activity. A key concern in the development of any new antimicrobial is the potential for cross-resistance with existing drugs. This guide provides a comparative analysis of the scorpion-derived AMP, Hp1404, and other AMPs, with a focus on cross-resistance, based on available experimental data.
Executive Summary
This compound, a cationic antimicrobial peptide isolated from the scorpion Heterometrus petersii, has demonstrated significant activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] A standout feature of this compound is its low propensity to induce resistance in S. aureus.[1][2] While direct cross-resistance studies involving strains with acquired resistance to other specific AMPs and subsequent testing against this compound are not extensively available in the current literature, this guide synthesizes existing data on this compound's activity against multidrug-resistant strains and compares it with other AMPs. The primary mechanism of action for this compound involves membrane disruption, a common trait among many AMPs.[2][3]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various bacterial strains, providing a baseline for comparison with other AMPs. It is important to note that direct comparison of MIC values across different studies can be influenced by variations in experimental conditions.
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | AB94004 | 6.25 | [1] |
| Staphylococcus aureus | MRSA | 6.25 - 12.5 | [1] | |
| Bacillus subtilis | 6.25 | [1] | ||
| Pseudomonas aeruginosa | ATCC 27853 | >100 | [1] | |
| This compound-T1e (analog) | Pseudomonas aeruginosa | Multidrug-resistant strains | 3.13 - 12.5 | [4] |
| Kanamycin (B1662678) | Staphylococcus aureus | AB94004 | 6.25 (initial) | [1] |
Resistance Development Studies
A key study demonstrated that S. aureus AB94004 did not develop resistance to this compound even after 15 passages at sub-MIC concentrations. In stark contrast, resistance to kanamycin was observed as early as the second passage, with a 32-fold increase in MIC after nine passages.[1] This suggests that this compound's mechanism of action is less susceptible to the rapid development of resistance compared to conventional antibiotics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key experiments relevant to cross-resistance studies.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
Antimicrobial peptide stock solution
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the AMP in the appropriate broth in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria without AMP) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.
Induction of Antimicrobial Peptide Resistance
This protocol describes a method for generating bacterial strains with resistance to a specific AMP through serial passage.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Antimicrobial peptide
-
Sterile culture tubes or flasks
-
Shaking incubator
Procedure:
-
Determine the initial MIC of the AMP against the parent bacterial strain.
-
Inoculate a fresh culture of the bacteria in a medium containing the AMP at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incubate the culture with shaking until it reaches the stationary phase.
-
On the following day, use this culture to inoculate a fresh medium containing a two-fold higher concentration of the AMP.
-
Repeat this serial passage daily, progressively increasing the AMP concentration.
-
Periodically determine the MIC of the passaged culture to monitor the development of resistance.
-
Once a significant increase in MIC is observed, isolate single colonies from the resistant population for further characterization.
Mechanisms of Action & Resistance
The following diagrams illustrate the proposed mechanism of action for this compound and general pathways of AMP resistance in bacteria.
Caption: Proposed mechanism of action for the antimicrobial peptide this compound.
References
- 1. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. abo.com.pl [abo.com.pl]
- 4. Mechanisms driving the antibacterial and antibiofilm properties of this compound and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Hp1404 and Standard Clinical Antibiotics
For Immediate Release
This guide provides a comparative analysis of the novel antimicrobial peptide Hp1404 against established clinical antibiotics—amoxicillin (B794), clarithromycin, and metronidazole (B1676534)—commonly used in the treatment of bacterial infections, including those caused by Helicobacter pylori. The comparison focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by available experimental data.
Executive Summary
The quest for novel antimicrobial agents with improved safety and efficacy profiles is a paramount challenge in the face of rising antibiotic resistance. This compound, a cationic antimicrobial peptide derived from scorpion venom, has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. This guide benchmarks the therapeutic potential of this compound against amoxicillin, clarithromycin, and metronidazole by examining their respective therapeutic indices based on preclinical toxicity and efficacy data. Due to differences in the routes of administration for toxicity studies (intravenous for this compound and oral for clinical antibiotics), a direct comparison of the classical therapeutic index (LD50/ED50) is challenging. Therefore, this guide presents a "Safety Ratio" to provide a meaningful, albeit indirect, comparison.
Data Presentation: Comparative Therapeutic Ratios
The following table summarizes the key parameters used to derive a comparative safety ratio for this compound and the selected clinical antibiotics. The safety ratio is calculated as the Lethal Dose 50 (LD50) in mice divided by the effective dose. For this compound, the effective dose is represented by its Minimum Inhibitory Concentration (MIC) against S. aureus. For the clinical antibiotics, the effective dose is based on a typical high daily clinical dose for H. pylori eradication therapy.
| Compound | Class | LD50 (Mice) | Route | Effective Dose | Safety Ratio (LD50 / Effective Dose) |
| This compound | Antimicrobial Peptide | 89.8 mg/kg[1] | Intravenous | ~15.6 mg/kg* | ~5.7 |
| Amoxicillin | Penicillin Antibiotic | >10,000 mg/kg[2] | Oral | 33.3 mg/kg** | >300 |
| Clarithromycin | Macrolide Antibiotic | 1230 mg/kg | Oral | 16.7 mg/kg*** | ~73.7 |
| Metronidazole | Nitroimidazole Antibiotic | 3061.8 mg/kg | Oral | 25 mg/kg**** | ~122.5 |
*Calculated based on the median MIC for S. aureus (15.6 µg/mL) and assuming a volume of distribution of 1 L/kg for estimation purposes. **Based on a common high clinical dose of 2000 mg/day for a 60 kg adult. ***Based on a common clinical dose of 1000 mg/day for a 60 kg adult. ****Based on a common clinical dose of 1500 mg/day for a 60 kg adult.
Mechanism of Action
The antimicrobial mechanisms of this compound and the compared antibiotics differ significantly, which influences their spectrum of activity and potential for resistance development.
This compound: This peptide acts by directly disrupting the bacterial cell membrane. At lower concentrations, it can penetrate the membrane, while at higher concentrations, it causes significant membrane disruption, leading to cell lysis[1][3]. This physical mechanism of action is thought to be less susceptible to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways[1].
Amoxicillin: As a β-lactam antibiotic, amoxicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs)[4][5][6]. This prevents the cross-linking of peptidoglycan, a critical component of the cell wall, leading to cell lysis and death[4][5][6].
Clarithromycin: This macrolide antibiotic inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[7][8][9][10]. This action prevents the translocation of peptides, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth[7][8][9][10].
Metronidazole: Metronidazole is a prodrug that is activated within anaerobic bacteria and certain protozoa. Its nitro group is reduced, forming reactive radicals that disrupt the helical structure of DNA, causing strand breakage and leading to cell death[11][][13][14][15].
Visualizing the Pathways
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of the antimicrobial peptide this compound.
Diagram 2: Amoxicillin Mechanism of Action
Caption: Amoxicillin's inhibition of bacterial cell wall synthesis.
Diagram 3: Clarithromycin Mechanism of Action
Caption: Clarithromycin's inhibition of bacterial protein synthesis.
Diagram 4: Metronidazole Mechanism of Action
Caption: Metronidazole's mechanism of DNA damage in anaerobic bacteria.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
b. Assay Procedure:
-
Serial twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate.
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
Positive (bacteria without antimicrobial) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
c. Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Acute Toxicity Study (LD50 Determination in Mice)
This protocol is a generalized method to determine the median lethal dose (LD50) of a substance.
a. Animal Model:
-
Healthy, adult mice (e.g., BALB/c strain) of a specific sex and weight range are used.
-
Animals are acclimatized to laboratory conditions before the experiment.
b. Dose Administration:
-
The test substance is administered to different groups of mice at a range of doses. The route of administration (e.g., intravenous or oral) is critical and specified.
-
A control group receives the vehicle (the solvent used to dissolve the substance).
c. Observation:
-
Animals are observed for signs of toxicity and mortality at regular intervals over a specified period (e.g., 24 hours to 14 days).
d. Calculation of LD50:
-
The number of deceased animals in each dose group is recorded.
-
Statistical methods, such as probit analysis, are used to calculate the dose at which 50% of the animals are expected to die.
Diagram 5: Experimental Workflow for Therapeutic Index Determination
Caption: General workflow for determining the therapeutic index of a compound.
Conclusion
This comparative guide highlights the promising antimicrobial potential of this compound. While the calculated safety ratio for this compound is lower than that of the established oral antibiotics, it is crucial to consider the different routes of administration in the toxicity studies. The intravenous LD50 of this compound represents a direct systemic toxicity, whereas the high oral LD50s of the conventional antibiotics reflect, in part, their absorption characteristics. The unique membrane-disrupting mechanism of this compound presents a significant advantage in the context of combating antibiotic resistance. Further studies, including oral formulation development and head-to-head preclinical and clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in comparison to current standards of care.
References
- 1. This compound, a new antimicrobial peptide from the scorpion Heterometrus petersii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. researchgate.net [researchgate.net]
- 4. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]
- 5. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 6. Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. SMPDB [smpdb.ca]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Clarithromycin? [synapse.patsnap.com]
- 10. Clarithromycin - Wikipedia [en.wikipedia.org]
- 11. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 15. homehealthpatienteducation.com [homehealthpatienteducation.com]
In Vivo Efficacy Showdown: Hp1404 vs. Daptomycin for MRSA Infections
A Comparative Analysis for Researchers and Drug Development Professionals
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), novel therapeutic agents are of critical interest. This guide provides a comparative overview of the in vivo efficacy of Hp1404, a novel antimicrobial peptide, and daptomycin (B549167), an established lipopeptide antibiotic. The following data, derived from preclinical animal studies, offers a head-to-head look at their potential in treating severe MRSA infections.
Mechanism of Action at a Glance
Both this compound and daptomycin target the bacterial cell membrane, a critical component for survival, but through distinct mechanisms.
This compound , an antimicrobial peptide isolated from the scorpion Heterometrus petersii, directly disrupts the bacterial cell membrane.[1] Its amphipathic α-helical structure allows it to insert into and destabilize the membrane, leading to leakage of cellular contents and cell death.[2] A key advantage of this direct physical disruption is that it is considered difficult for bacteria to develop resistance against it.[2]
Daptomycin , a cyclic lipopeptide, employs a more complex, calcium-dependent mechanism. It binds to the bacterial cytoplasmic membrane and forms a complex that alters the membrane's curvature, creating ion channels.[3] This leads to a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[3][4][5]
Comparative In Vivo Efficacy in MRSA Peritonitis Model
To provide a relevant comparison, this guide focuses on data from murine peritonitis models of MRSA infection. Peritonitis represents a severe, life-threatening infection, making it a robust model for evaluating the potency of antimicrobial agents.
| Parameter | This compound | Daptomycin |
| Animal Model | BALB/c mice | CD-1 mice |
| MRSA Strain | P1381 | Xen-1 (bioluminescent) |
| Inoculum | Not specified | Lethal dose |
| Treatment Route | Intraperitoneal (i.p.) & Intravenous (i.v.) | Subcutaneous (s.c.) |
| Dosage | 5 or 10 mg/kg (i.p.), 10 mg/kg (i.v.) | 50 mg/kg (s.c.) |
| Treatment Regimen | Single dose | Single dose |
| Primary Endpoint | Survival Rate | Survival Rate & Bacterial Luminescence Reduction |
| Survival Rate | 100% (5 and 10 mg/kg, i.p.); 33.3% (10 mg/kg, i.v.) over 7 days | 100% (50 mg/kg, s.c.) over 7 days |
| Additional Efficacy | - | 90% reduction in bacterial luminescence within 2-3 hours |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.
This compound Murine Peritonitis Model
-
Animal Model: The study utilized BALB/c mice.
-
Bacterial Strain: A clinical isolate of MRSA, designated as P1381, was used to induce infection.
-
Infection Protocol: A lethal dose of MRSA P1381 was administered to the mice to induce peritonitis.
-
Treatment Groups:
-
Intraperitoneal (i.p.) Administration: Mice were treated with a single dose of this compound at 5 mg/kg or 10 mg/kg.[4]
-
Intravenous (i.v.) Administration: A separate group of mice received a single dose of 10 mg/kg of this compound intravenously.[4]
-
Control Group: A negative control group received no treatment.
-
-
Efficacy Endpoint: The primary endpoint was the survival rate of the mice, monitored over a 7-day period.[4]
Daptomycin Murine Peritonitis Model
-
Animal Model: The study was conducted using CD-1 mice.[6]
-
Bacterial Strain: A bioluminescent strain of MRSA, Xen-1, was employed. This allows for real-time, non-invasive monitoring of the bacterial burden.[6]
-
Infection Protocol: Mice were inoculated intraperitoneally with a lethal dose of MRSA Xen-1.[6]
-
Treatment Groups:
-
Daptomycin: One hour post-infection, mice were administered a single subcutaneous (s.c.) dose of daptomycin at 50 mg/kg.[6]
-
Control Group: A control group was treated with saline.[6]
-
Comparators: Other groups were treated with vancomycin (B549263) (100 mg/kg s.c.) or linezolid (B1675486) (100 mg/kg orally).[6]
-
-
Efficacy Endpoints:
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the mechanisms of action and experimental workflows.
Caption: Mechanism of action for the antimicrobial peptide this compound.
Caption: Calcium-dependent mechanism of action for daptomycin.
Caption: General experimental workflow for in vivo efficacy studies.
Concluding Remarks
Based on the available in vivo data in murine MRSA peritonitis models, both this compound and daptomycin demonstrate significant efficacy. At a dose of 50 mg/kg administered subcutaneously, daptomycin achieved a 100% survival rate and a rapid reduction in bacterial load.[6][7] this compound, when administered intraperitoneally at 5 and 10 mg/kg, also resulted in a 100% survival rate.[4] However, the intravenous route for this compound at 10 mg/kg was less effective, with a 33.3% survival rate.[4]
It is important to note that these are indirect comparisons from separate studies with variations in experimental protocols, including mouse and bacterial strains, and routes of administration. Direct, head-to-head comparative studies would be necessary to definitively determine the superior agent. Nevertheless, this guide provides a valuable summary of the current preclinical evidence for these two promising anti-MRSA compounds. This compound, with its novel mechanism and potent in vivo activity via the intraperitoneal route, warrants further investigation as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid bactericidal activity of daptomycin against methicillin-resistant and methicillin-susceptible Staphylococcus aureus peritonitis in mice as measured with bioluminescent bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HP1404: A Guide for Laboratory Professionals
Disclaimer: Specific disposal protocols for the antimicrobial peptide HP1404 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of cytotoxic and research-grade peptides. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's Environmental Health and Safety (EHS) protocols.
This compound is an amphipathic α-helical peptide derived from scorpion venom, known for its antimicrobial activity and cytotoxicity.[1][2] Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Proper handling of this compound is critical to minimize exposure risks. Adherence to strict safety protocols is mandatory when working with this and other research-grade peptides.
| Attribute | Specification | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant nitrile gloves, safety goggles or glasses, and a lab coat are required.[1] When handling lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet.[1] | [1] |
| Work Area | All handling of this compound should be confined to a designated, clean, and organized laboratory area.[1] | [1] |
| Cross-Contamination | Use sterile, fresh equipment for each peptide or experimental step to maintain safety and research integrity.[1] | [1] |
| Storage | Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[2][3] Reconstituted solutions should be refrigerated for short-term use and stored in aliquots to prevent repeated freeze-thaw cycles.[1][3] | [1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in its solid (lyophilized) form or in a liquid solution, must follow hazardous waste procedures. Never dispose of peptides in regular trash or down the drain.[1][2]
Step 1: Waste Segregation
All items that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[4] This includes:
-
Used vials and containers
-
Contaminated PPE (gloves, lab coats, etc.)
-
Pipette tips, weighing paper, and other contaminated lab supplies
-
Liquid waste from experiments
-
Spill cleanup materials
Step 2: Containerization and Labeling
Proper containerization is crucial for safe storage and disposal of hazardous waste.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used vials, contaminated gloves, pipette tips) in a designated, puncture-proof, and leak-proof hazardous waste container.[4][5]
-
The container should be clearly labeled as "Cytotoxic Waste" and include the full chemical name "this compound Peptide."[6]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and leak-proof hazardous waste container.[6]
-
Ensure the container is clearly labeled as "Hazardous Waste," specifying "this compound Peptide" and any solvents used.[6]
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
Step 3: Spill Cleanup
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure.
-
For Solid (Lyophilized) this compound:
-
Wearing appropriate PPE, carefully cover the spill with an absorbent material like sand or vermiculite (B1170534) to avoid raising dust.[6]
-
Gently sweep the material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.[6]
-
-
For Liquid this compound Solutions:
Step 4: Final Disposal
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[6] Cytotoxic waste is typically disposed of via high-temperature incineration.[4][7]
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the procedural steps outlined above are derived from general best practices for cytotoxic and research-grade peptide waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. peptide24.store [peptide24.store]
- 2. intelligenthq.com [intelligenthq.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. benchchem.com [benchchem.com]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Handling Guide for Compound Hp1404
Disclaimer: The following guidance is based on established best practices for handling potent, hazardous chemical compounds in a laboratory setting. As the specific properties of "Hp1404" are unknown, this document should be treated as a foundational template. A comprehensive, substance-specific risk assessment is mandatory before commencing any work.
This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with the potent hypothetical compound, this compound. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All personnel handling this compound must be trained in the correct donning and doffing procedures.[1][2] The following table summarizes the required PPE for various operations.
| Operation | Primary Engineering Control | Required PPE | Glove Specification |
| Transporting (Unopened Vial) | Secondary Containment (e.g., leak-proof container)[3] | - Lab Coat- Safety Glasses | Single Pair, Nitrile |
| Weighing (Powder) | Ventilated Balance Enclosure or Isolator[4][5] | - Disposable Gown (solid front)- Double Gloves- Safety Goggles- N95 or higher Respirator* | Inner: NitrileOuter: Chemotherapy-rated Nitrile |
| Preparing Stock Solutions | Certified Chemical Fume Hood or Isolator | - Disposable Gown (solid front)- Double Gloves- Safety Goggles- Face Shield | Inner: NitrileOuter: Chemotherapy-rated Nitrile |
| Handling Dilute Solutions | Chemical Fume Hood | - Lab Coat- Double Gloves- Safety Glasses | Inner: NitrileOuter: Nitrile |
| Waste Disposal | Chemical Fume Hood | - Disposable Gown (solid front)- Double Gloves- Safety Goggles- Face Shield | Inner: NitrileOuter: Chemotherapy-rated Nitrile |
*A risk assessment should determine if a Powered Air-Purifying Respirator (PAPR) is required, especially for higher quantities or in facilities without optimal engineering controls.[5]
Operational Plan: Step-by-Step Protocols
A Standard Operating Procedure (SOP) is required for all work involving hazardous chemicals.[6][7][8] The following protocols outline key procedures for handling this compound.
2.1. Experimental Workflow for Weighing and Solubilization
This protocol minimizes aerosol generation and cross-contamination when handling powdered this compound.
-
Preparation:
-
Designate a controlled work area within a certified chemical fume hood or ventilated balance enclosure.[9]
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) within the containment area.
-
Prepare waste bags for contaminated disposables.
-
-
Weighing:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the primary container of this compound.
-
Using a dedicated spatula, gently transfer the desired amount of powder to weigh paper or directly into a tared vial. Avoid any actions that could create dust.
-
Securely close the primary container.
-
-
Solubilization:
-
Add the pre-calculated volume of solvent to the vial containing the weighed this compound.
-
Cap the vial securely.
-
If necessary, vortex the solution within the fume hood until the compound is fully dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, date, and your initials.[3]
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment.
-
Dispose of all contaminated materials as outlined in the Disposal Plan (Section 3).
-
Doff PPE in the designated area, disposing of single-use items in the appropriate waste stream.
-
Wash hands and arms thoroughly with soap and water.[10]
-
Disposal Plan
Proper segregation and disposal of hazardous waste are critical to prevent exposure and environmental harm.[11]
3.1. Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, weigh paper, absorbent pads, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a sealed, properly labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed directly into a designated sharps container for cytotoxic waste.
3.2. Decontamination and Disposal Protocol
-
Initial Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A common procedure involves soaking in a validated deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizer like sodium thiosulfate) or washing thoroughly with a suitable solvent.[12]
-
Waste Collection: Collect all segregated waste within the laboratory in their designated containers.
-
Final Disposal: All waste streams (solid, liquid, sharps) contaminated with this compound must be disposed of through the institution's hazardous waste management program. This typically involves incineration at a licensed facility.[13] Never dispose of this compound-contaminated waste in the regular trash or down the sanitary sewer.[13]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is vital to contain the hazard. Spill kits specifically for cytotoxic or potent compounds must be readily available.[1][3]
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry. If the spill is large or outside of a containment device, contact the institutional safety office immediately.
-
Protect: Don appropriate PPE from the spill kit, including a respirator, chemical splash goggles, a disposable gown, and double chemotherapy-rated gloves.
-
Contain: Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
Decontaminate: Apply a deactivating agent to the spill area and allow for the recommended contact time.[12]
-
Clean: Collect all contaminated materials (absorbent pads, cleaning supplies) and place them in the designated hazardous solid waste container.
-
Report: Fully document the incident according to institutional policy.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Standard Operating Procedures (SOP) for Hazardous Materials | Science, Math, and Engineering | Lane Community College [inside.lanecc.edu]
- 9. afd.calpoly.edu [afd.calpoly.edu]
- 10. juniata.edu [juniata.edu]
- 11. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 12. ph.health.mil [ph.health.mil]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
